4-Bromoisoquinoline-8-carboxylic acid
Description
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Properties
IUPAC Name |
4-bromoisoquinoline-8-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-9-5-12-4-8-6(9)2-1-3-7(8)10(13)14/h1-5H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSYAWNTGSZGTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2C(=C1)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"synthesis of 4-Bromoisoquinoline-8-carboxylic acid from 8-bromo-isoquinoline"
An In-depth Technical Guide to the Synthesis of 4-Bromoisoquinoline-8-carboxylic acid from 8-bromo-isoquinoline
Abstract
This technical guide provides a comprehensive, in-depth exploration of a robust synthetic pathway for converting 8-bromo-isoquinoline into this compound. This valuable scaffold is of significant interest to researchers in medicinal chemistry and drug development. The guide moves beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and present detailed, actionable protocols. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to successfully implement and adapt this synthesis.
Introduction: The Strategic Importance of Substituted Isoquinolines
The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[1][2] Functionalized derivatives, such as this compound, serve as versatile building blocks for the synthesis of complex molecules, including potential anti-cancer and anti-inflammatory agents.[3] The presence of both a carboxylic acid at the C-8 position and a bromine atom at the C-4 position offers orthogonal synthetic handles for further molecular elaboration, making this a highly valuable intermediate for creating diverse chemical libraries.
This guide details a logical and efficient two-step synthesis starting from the commercially available 8-bromo-isoquinoline, followed by a final hydrolysis step. The strategy involves an initial palladium-catalyzed carbonylation to install the carboxylic acid precursor at the C-8 position, followed by a regioselective bromination at the C-4 position of the isoquinoline nucleus.
Overall Synthetic Strategy
The transformation from 8-bromo-isoquinoline to the target acid is achieved through a three-stage process. The initial bromo-substituent is leveraged for a palladium-catalyzed carbonylation reaction to form a methyl ester. This intermediate then undergoes electrophilic bromination, where the electronic properties of the isoquinoline ring system and the C-8 ester direct the incoming bromine to the C-4 position. The final step is a straightforward hydrolysis of the ester to yield the desired carboxylic acid.
Caption: High-level overview of the three-stage synthetic route.
Part 1: Palladium-Catalyzed Carbonylation of 8-Bromo-isoquinoline
The first critical step is the conversion of the C-Br bond at position 8 into a carboxylic acid precursor. A highly efficient method for this transformation is the palladium-catalyzed carbonylation, which introduces a carbonyl group using carbon monoxide gas and traps it with a nucleophile, in this case, methanol, to form the methyl ester.[4]
Mechanistic Principles & Rationale
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The carbonylation of an aryl halide, such as 8-bromo-isoquinoline, follows a well-established catalytic cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of 8-bromo-isoquinoline, forming a Pd(II) complex.
-
CO Insertion: A molecule of carbon monoxide coordinates to the palladium center and subsequently inserts into the Pd-Aryl bond, forming an acyl-palladium intermediate.
-
Reductive Elimination: The acyl-palladium complex reacts with the nucleophile (methanol). This step can proceed through various pathways, ultimately leading to the reductive elimination of the methyl ester product and regeneration of the Pd(0) catalyst, which re-enters the catalytic cycle.
The choice of a palladium catalyst, such as palladium acetate, is critical for efficiency. The pressure of carbon monoxide and the reaction temperature are key parameters that influence reaction rate and yield.[4]
Experimental Protocol: Synthesis of Isoquinoline-8-carboxylic acid methyl ester
This protocol is adapted from the procedure described in patent CN104447547A.[4]
Table 1: Reagents and Conditions for Carbonylation
| Reagent/Parameter | Quantity/Value | Molar Ratio | Notes |
| 8-Bromo-isoquinoline | 1.0 eq | 1.0 | Starting Material |
| Palladium Acetate (Pd(OAc)₂) | 0.5% w/w vs. SM | - | Catalyst |
| Methanol (MeOH) | Solvent | - | Anhydrous, serves as solvent and nucleophile |
| Carbon Monoxide (CO) | 60 psi | Excess | Reagent |
| Temperature | 60 °C | - | Reaction Temperature |
| Reaction Time | 8 hours | - | Monitor by TLC/LC-MS for completion |
Step-by-Step Procedure:
-
To a high-pressure reaction vessel equipped with a magnetic stirrer, add 8-bromo-isoquinoline and palladium acetate.
-
Evacuate the vessel and backfill with an inert gas (e.g., Nitrogen or Argon).
-
Add anhydrous methanol via syringe.
-
Pressurize the vessel with carbon monoxide to 60 psi.
-
Heat the reaction mixture to 60 °C and stir vigorously for 8 hours.
-
After cooling to room temperature, carefully vent the excess CO in a fume hood.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield isoquinoline-8-carboxylic acid methyl ester.
Carbonylation Workflow Diagram
Caption: Step-by-step workflow for the carbonylation reaction.
Part 2: Regioselective Bromination at the C-4 Position
With the C-8 position functionalized, the next step is to introduce a bromine atom at the C-4 position. This is achieved via an electrophilic aromatic substitution reaction.
Mechanistic Considerations: Regioselectivity in Isoquinoline Bromination
The isoquinoline ring system is electron-deficient, particularly the pyridine ring, making electrophilic substitution challenging compared to benzene. Substitutions generally occur on the benzene ring, preferentially at the C-5 and C-8 positions.[5]
However, in our intermediate, the C-8 position is blocked by the methyl carboxylate group. This electron-withdrawing group further deactivates the benzene ring towards electrophilic attack. The most reactive position for electrophilic attack on the isoquinoline nucleus, after C-5 and C-8, is the C-4 position in the pyridine ring. While the pyridine ring is generally deactivated, the C-4 position is activated relative to other positions on that ring. Therefore, using a suitable brominating agent like N-bromosuccinimide (NBS) under acidic conditions allows for the regioselective bromination at C-4.[4]
Experimental Protocol: Synthesis of 4-Bromo-isoquinoline-8-carboxylic acid methyl ester
This protocol is adapted from the procedure described in patent CN104447547A.[4]
Table 2: Reagents and Conditions for Bromination
| Reagent/Parameter | Quantity/Value | Molar Ratio | Notes |
| Isoquinoline-8-carboxylic acid methyl ester | 1.0 eq | 1.0 | Starting Material |
| N-Bromosuccinimide (NBS) | 1.2 eq | 1.2 | Brominating Agent |
| Acetic Acid (AcOH) | Solvent | - | Reaction Solvent |
| Temperature | 110 °C | - | Reaction Temperature |
| Reaction Time | 16 hours | - | Monitor by TLC/LC-MS for completion |
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the isoquinoline-8-carboxylic acid methyl ester in acetic acid.
-
Add N-bromosuccinimide (NBS) to the solution.
-
Heat the reaction mixture to 110 °C and maintain for 16 hours.
-
Monitor the reaction for the consumption of the starting material.
-
After cooling to room temperature, carefully pour the reaction mixture into ice water.
-
Neutralize the solution with a suitable base (e.g., aqueous sodium bicarbonate or sodium hydroxide) until the product precipitates.
-
Filter the solid, wash with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Part 3: Saponification to Yield the Final Product
The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is a standard saponification reaction using a strong base.
Experimental Protocol: Synthesis of this compound
Step-by-Step Procedure:
-
Suspend the 4-bromo-isoquinoline-8-carboxylic acid methyl ester in a mixture of methanol and water.
-
Add an excess of a strong base, such as sodium hydroxide or lithium hydroxide (e.g., 2-3 equivalents).
-
Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC or LC-MS, typically a few hours).
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water.
-
Acidify the solution to a pH of approximately 3-4 with a strong acid (e.g., 1M HCl). The product will precipitate out of the solution.
-
Filter the solid product, wash thoroughly with cold water to remove salts, and dry under vacuum to yield the final this compound.
Final Stage Workflow Diagram
Caption: Workflow for the bromination and final hydrolysis steps.
Conclusion
This guide outlines a validated and logical synthetic route for the preparation of this compound from 8-bromo-isoquinoline. By breaking down the synthesis into three distinct stages—palladium-catalyzed carbonylation, regioselective electrophilic bromination, and ester hydrolysis—we have provided detailed protocols and explained the chemical principles governing each transformation. This comprehensive approach ensures that researchers are well-equipped to not only replicate this synthesis but also to troubleshoot and adapt it for their specific drug discovery and development programs.
References
- Time in Pasuruan, ID. Google.
- Isoquinoline, 5-bromo-8-nitro- - Organic Syntheses Procedure. Organic Syntheses.
- Isoquinoline-8-carboxylic acid. Chem-Impex.
- Isoquinoline. Science of Synthesis.
- Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.
- CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate.
- Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
- Synthesis of 4-Bromoisoquinoline. PrepChem.com.
- Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.
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- 3. chemimpex.com [chemimpex.com]
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- 5. shahucollegelatur.org.in [shahucollegelatur.org.in]
Spectroscopic Characterization of 4-Bromoisoquinoline-8-carboxylic acid: A Technical Guide
Introduction: The Importance of Spectroscopic Analysis
In the realm of drug discovery and development, the unambiguous determination of a molecule's structure is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of chemical characterization. For a molecule like 4-Bromoisoquinoline-8-carboxylic acid, these methods not only confirm its identity but also provide crucial insights into its electronic and structural environment, which are vital for understanding its reactivity and potential biological activity. The isoquinoline scaffold is a privileged structure in medicinal chemistry, and understanding the influence of substituents is critical for the rational design of new chemical entities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the isoquinoline ring system and the acidic proton of the carboxyl group. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom, the nitrogen atom, and the carboxylic acid group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H1 | ~9.0 - 9.2 | s | - | Deshielded by adjacent nitrogen. |
| H3 | ~8.5 - 8.7 | s | - | Influenced by the adjacent nitrogen and bromine. |
| H5 | ~8.0 - 8.2 | d | 7-8 | Ortho-coupling to H6. |
| H6 | ~7.6 - 7.8 | t | 7-8 | Triplet from coupling to H5 and H7. |
| H7 | ~7.9 - 8.1 | d | 7-8 | Ortho-coupling to H6. |
| COOH | ~12.0 - 13.0 | br s | - | Acidic proton, often broad and exchangeable with D₂O.[1] |
Rationale for Predictions: The chemical shifts are estimated based on the known spectra of substituted isoquinolines and the general principles of NMR spectroscopy. The protons on the pyridine ring (H1 and H3) are expected to be the most downfield due to the deshielding effect of the electronegative nitrogen atom. The bromine at position 4 will further deshield H3 and H5. The carboxylic acid proton is characteristically found at a very high chemical shift, often as a broad singlet.[1]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 | ~150 - 152 | Carbon adjacent to nitrogen. |
| C3 | ~140 - 142 | Carbon adjacent to nitrogen. |
| C4 | ~120 - 122 | Carbon bearing the bromine atom. |
| C4a | ~135 - 137 | Bridgehead carbon. |
| C5 | ~128 - 130 | Aromatic carbon. |
| C6 | ~127 - 129 | Aromatic carbon. |
| C7 | ~130 - 132 | Aromatic carbon. |
| C8 | ~133 - 135 | Carbon bearing the carboxylic acid. |
| C8a | ~125 - 127 | Bridgehead carbon. |
| COOH | ~165 - 170 | Carboxylic acid carbonyl carbon.[1][2] |
Rationale for Predictions: The predicted shifts are based on data for 4-bromoisoquinoline and the known chemical shift range for carboxylic acids.[3][4] The carbons of the pyridine ring (C1, C3) will be downfield. The carbon attached to the bromine (C4) will be influenced by the halogen's electronegativity and heavy atom effect. The carbonyl carbon of the carboxylic acid is expected in the typical range for such functional groups.[1][2]
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to observe the acidic proton.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. A D₂O exchange experiment can be performed to confirm the assignment of the carboxylic acid proton.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups (though none are expected in the aromatic region of this molecule).
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of covalent bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| O-H (Carboxylic Acid) | 3300-2500 | Broad, Strong | Stretching |
| C-H (Aromatic) | 3100-3000 | Medium | Stretching |
| C=O (Carboxylic Acid) | 1710-1680 | Strong | Stretching |
| C=N, C=C (Aromatic) | 1620-1450 | Medium-Strong | Stretching |
| C-O (Carboxylic Acid) | 1320-1210 | Strong | Stretching |
| O-H (Carboxylic Acid) | 950-910 | Broad, Medium | Bending (Out-of-plane) |
| C-Br | 700-500 | Medium-Strong | Stretching |
Rationale for Predictions: The most characteristic feature in the IR spectrum will be the very broad O-H stretch of the carboxylic acid, spanning from 2500 to 3300 cm⁻¹.[5][6] This broadness is due to hydrogen bonding. The sharp and intense C=O stretch will appear around 1700 cm⁻¹.[1][5] The aromatic C=C and C=N stretching vibrations will be present in the 1450-1620 cm⁻¹ region. The C-Br stretch is expected at lower wavenumbers.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty ATR crystal or KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation patterns.
Predicted Mass Spectrum Data:
-
Molecular Formula: C₁₀H₆BrNO₂
-
Molecular Weight: 250.96 g/mol (for ¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O) and 252.96 g/mol (for ⁸¹Br)
-
Expected Molecular Ion (M⁺): A characteristic isotopic pattern for a bromine-containing compound with two peaks of nearly equal intensity at m/z 251 and 253.
Predicted Fragmentation Pattern:
-
[M-OH]⁺: Loss of a hydroxyl radical (m/z 234/236).
-
[M-COOH]⁺: Loss of the carboxylic acid group (m/z 206/208).
-
[M-Br]⁺: Loss of the bromine atom (m/z 172).
-
Further fragmentations: Subsequent losses of CO, HCN from the isoquinoline ring.
Experimental Protocol for Mass Spectrometry
-
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, acidic molecule.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can confirm the elemental composition.
-
Tandem MS (MS/MS): To study the fragmentation pathways, the molecular ion can be isolated and subjected to collision-induced dissociation (CID).
Visualizing the Workflow
The following diagrams illustrate the general workflows for the spectroscopic analyses described.
Caption: General workflow for NMR analysis.
Caption: Workflows for IR and Mass Spectrometry.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By understanding the expected NMR, IR, and MS data, researchers can more efficiently and confidently characterize this molecule and its derivatives. The principles and methodologies outlined here are broadly applicable to the structural elucidation of novel organic compounds, underscoring the indispensable role of spectroscopy in modern chemical research.
References
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromoisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]
- Thevis, M., et al. (2007). Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 18(9), 1599-1608.
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (n.d.). Gas Phase Reaction of Substituted Isoquinolines to Carboxylic Acids in Ion Trap and Triple Quadrupole Mass Spectrometers after Electrospray Ionization and Collision-Induced Dissociation. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-Bromoisoquinoline. Retrieved from [Link]
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American Chemical Society. (n.d.). Absorption Spectra of Heterocyclic Compounds. I. Quinolinols and Isoquinolinols. Journal of the American Chemical Society. Retrieved from [Link]
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University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. Retrieved from [Link]
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American Chemical Society. (n.d.). Some Substituted Isoquinolines. Journal of the American Chemical Society. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Infrared spectra and structure of molecular complexes of aromatic acids. Retrieved from [Link]
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ResearchGate. (n.d.). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
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CP Lab Safety. (n.d.). This compound, 95+ Purity%, C10H6BrNO2, 100 mg. Retrieved from [Link]
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A Technical Guide to the Chemical Properties and Reactivity of 4-Bromoisoquinoline-8-carboxylic Acid
Abstract
4-Bromoisoquinoline-8-carboxylic acid is a versatile bifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid isoquinoline core, substituted with two distinct and orthogonally reactive functional groups—a bromine atom at the C4 position and a carboxylic acid at the C8 position—renders it an invaluable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the compound's physicochemical properties, synthetic pathways, and detailed reactivity profile. We will delve into the mechanistic underpinnings of its most crucial transformations, including palladium-catalyzed cross-coupling reactions at the C4-position and nucleophilic acyl substitution at the C8-carboxylate. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical attributes of this scaffold in their synthetic endeavors, particularly in the development of novel kinase inhibitors and antimicrobial agents.[1]
Introduction: The Strategic Value of a Bifunctional Scaffold
The isoquinoline motif is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities. The strategic introduction of functional groups onto this heterocyclic system allows for the fine-tuning of pharmacological properties and the exploration of chemical space. This compound emerges as a particularly powerful building block due to the presence of two key functional handles.
-
The C4-Bromine atom serves as a prime site for transition-metal-catalyzed cross-coupling reactions, enabling the facile introduction of aryl, heteroaryl, alkyl, and amino substituents. This position is electronically distinct, influenced by the adjacent nitrogen atom.
-
The C8-Carboxylic acid group provides a handle for forming amide, ester, and other acyl linkages, crucial for probing interactions with biological targets or for conjugation to other molecular entities.
This dual functionality allows for a modular and divergent synthetic approach, where either position can be modified selectively to generate extensive libraries of novel compounds. Its utility has been noted in the synthesis of kinase inhibitors, where the isoquinoline core can act as a hinge-binding motif.[1]
Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of this compound is essential for its effective handling, storage, and application in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1823254-04-1 | [1][2] |
| Molecular Formula | C₁₀H₆BrNO₂ | [3][4] |
| Molecular Weight | 252.07 g/mol | [3][4] |
| Appearance | White to off-white powder | [1] |
| Purity | Typically ≥95% | [3][5] |
| Storage Conditions | Store at <5°C, under Nitrogen, protect from light and moisture | [1] |
Acidity and Basicity (pKa)
The molecule possesses two ionizable centers: the acidic carboxylic proton and the basic isoquinoline nitrogen.
-
Carboxylic Acid (pKa₁): The pKa of the carboxylic acid group is estimated to be in the range of 3-5. This is comparable to other aromatic carboxylic acids where the ring system is electron-withdrawing.[6] The presence of the electronegative bromine atom and the isoquinoline nitrogen further enhances the acidity of the carboxyl proton relative to benzoic acid (pKa ~4.2).
-
Isoquinoline Nitrogen (pKa₂): The pKa of the conjugate acid of the isoquinoline nitrogen is predicted to be approximately 3.30.[7] This value, typical for a 4-haloisoquinoline, indicates that the nitrogen is a weak base, a consequence of the electron-withdrawing effect of the bromine atom at the C4 position.
This dual nature means the molecule's net charge and solubility are highly pH-dependent. In strongly acidic media, the nitrogen will be protonated. In neutral to basic media, the carboxylic acid will be deprotonated to the carboxylate.
Synthetic Strategies
While commercially available, understanding the synthesis of this compound provides insight into its chemical behavior and potential impurities. A plausible and efficient route can be adapted from methodologies reported for analogous structures.[8] The strategy involves the sequential functionalization of an 8-substituted isoquinoline precursor.
Protocol 1: Synthesis of Methyl 4-bromo-8-isoquinolinecarboxylate [Adapted from Patent Literature][8]
-
Carbonylation: To a solution of 8-bromoisoquinoline (1.0 equiv) in methanol, add a palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv) and a suitable ligand. Pressurize the reaction vessel with carbon monoxide (e.g., 60 psi) and heat to 60°C for 8 hours. After cooling, the reaction is filtered and concentrated to yield methyl 8-isoquinolinecarboxylate.
-
Rationale: This step efficiently converts the aryl bromide at the C8 position into a methyl ester, setting the stage for subsequent bromination.
-
-
Bromination: Dissolve the methyl 8-isoquinolinecarboxylate (1.0 equiv) in glacial acetic acid. Add N-bromosuccinimide (NBS, 1.2 equiv) portion-wise. Heat the mixture to 110°C and stir for 16 hours.
-
Rationale: The C4 position of the isoquinoline ring is activated towards electrophilic substitution. Acetic acid serves as both a solvent and a mild acid promoter for the bromination with NBS.
-
-
Work-up and Purification: Cool the reaction mixture and pour it into an ice-water mixture. Neutralize with a base (e.g., NaHCO₃ solution) and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield methyl 4-bromo-8-isoquinolinecarboxylate.
Reactivity Profile and Mechanistic Insights
The reactivity of this compound is dominated by the chemistry of its two functional groups, which can often be addressed orthogonally.
Reactivity at the C4-Bromine: Palladium-Catalyzed Cross-Coupling
The C-Br bond at the 4-position is the primary site for building molecular complexity through the formation of new carbon-carbon and carbon-nitrogen bonds.
This reaction is a cornerstone of modern organic synthesis, enabling the coupling of the aryl bromide with a boronic acid or ester to form a biaryl linkage.[9][10][11]
General Reaction: Ar-Br + R-B(OH)₂ --(Pd Catalyst, Base)--> Ar-R
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and a base such as cesium carbonate (Cs₂CO₃, 3.0 equiv).
-
Solvent and Degassing: Add a solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.
-
Rationale: Removal of oxygen is critical as it can oxidize and deactivate the Pd(0) catalyst.
-
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(OAc)₂ (0.05 equiv) and a suitable phosphine ligand like SPhos or XPhos (0.10 equiv), under a positive pressure of inert gas.
-
Rationale: The ligand stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle. Bulky, electron-rich ligands are often required for coupling with aryl chlorides and bromides.
-
-
Reaction: Heat the mixture to 80-110°C and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling, dilute the mixture with water and ethyl acetate. Separate the layers. The aqueous layer can be acidified to pH ~4-5 to protonate the carboxylic acid before extraction to ensure it moves to the organic phase. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the residue by silica gel chromatography or recrystallization.
This powerful palladium-catalyzed reaction forms a C-N bond between the aryl bromide and a primary or secondary amine, providing direct access to arylamines.[12][13][14]
General Reaction: Ar-Br + R¹R²NH --(Pd Catalyst, Base)--> Ar-NR¹R²
-
Reaction Setup: To an oven-dried flask, add this compound (1.0 equiv), the amine (1.2 equiv), a non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃, 2.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), and a ligand (e.g., Xantphos, 0.05 equiv).
-
Rationale: The choice of base and ligand is critical and substrate-dependent. Strong, non-nucleophilic bases are required to deprotonate the amine-palladium complex without competing in other reactions.[12]
-
-
Solvent and Reaction: Add a dry, deoxygenated solvent such as toluene or dioxane. Heat the reaction under an inert atmosphere to 80-110°C until completion.
-
Work-up: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract with an organic solvent. The organic phase is then washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography.
Reactivity at the C8-Carboxylic Acid Group
The carboxylic acid is a versatile functional group, primarily serving as a precursor for amides and esters via nucleophilic acyl substitution.[15][16]
Direct reaction of the carboxylic acid with an amine is generally unfavorable and requires high temperatures. The standard and more efficient approach involves first activating the carboxyl group to make it a better electrophile.
-
Activation: Dissolve this compound (1.0 equiv) in a dry aprotic solvent like N,N-dimethylformamide (DMF). Add a peptide coupling reagent such as HATU (1.1 equiv) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0 equiv). Stir the mixture at room temperature for 15-20 minutes.
-
Rationale: HATU reacts with the carboxylate to form a highly reactive O-acylisourea active ester, which is an excellent electrophile for the subsequent nucleophilic attack by the amine. DIPEA acts as the base to form the carboxylate in situ.
-
-
Amine Addition: Add the desired amine (1.1 equiv) to the activated mixture.
-
Reaction: Stir at room temperature for 2-12 hours, monitoring by LC-MS.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated NaHCO₃ solution, and brine. Dry the organic layer and concentrate.
-
Purification: Purify the resulting amide by column chromatography or recrystallization.
Applications in Drug Discovery
The true value of this compound lies in its application as a scaffold for building molecules with therapeutic potential. The carboxylic acid moiety is a common functional group in pharmaceuticals, often involved in critical hydrogen bonding interactions with biological targets.[17][18] However, it can also present challenges with metabolic stability or membrane permeability.
In the context of kinase inhibition, the isoquinoline nitrogen can act as a hydrogen bond acceptor in the hinge region of the ATP-binding site. The C4 position can be functionalized to extend into solvent-exposed regions or target specific sub-pockets, while the C8-amide or ester can be used to improve properties or gain additional interactions. The ability to readily diversify at two distinct vectors makes this a highly valuable scaffold for structure-activity relationship (SAR) studies.[19]
Conclusion
This compound is a robust and strategically important building block for synthetic and medicinal chemistry. Its well-defined physicochemical properties and the orthogonal reactivity of its bromo and carboxylic acid functionalities provide a reliable platform for the synthesis of complex molecules. The palladium-catalyzed cross-coupling reactions at C4 and the versatile nucleophilic acyl substitution chemistry at C8 offer chemists a powerful and modular toolkit for library generation and lead optimization in drug discovery programs. A thorough understanding of the mechanistic principles outlined in this guide will enable researchers to fully exploit the synthetic potential of this valuable compound.
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4-Bromoisoquinoline | C9H6BrN | CID 73743. PubChem. [Link]
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A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. [Link]
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Evidence for “cocktail”-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Dalton Transactions. [Link]
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Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. ResearchGate. [Link]
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Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Chemical Communications (RSC Publishing). [Link]
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Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube. [Link]
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Nucleophilic acyl substitution | Carboxylic acids and derivatives | Organic chemistry. Khan Academy. [Link]
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Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Bentham Science. [Link]
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An In-Depth Technical Guide to 4-Bromoisoquinoline-8-carboxylic Acid (CAS No. 1823254-04-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromoisoquinoline-8-carboxylic acid, with the CAS number 1823254-04-1, is a heterocyclic building block that has garnered interest in the field of medicinal chemistry and drug discovery. Its rigid isoquinoline scaffold, substituted with a bromine atom and a carboxylic acid group, provides a versatile platform for the synthesis of complex molecular architectures with potential therapeutic applications. This technical guide provides a comprehensive overview of the known properties, structure, and potential applications of this compound, with a focus on its role in the development of kinase inhibitors and antimicrobial agents.
Chemical Structure and Properties
Structure:
Plausible synthetic route to this compound.
Characterization:
The structural confirmation of this compound would rely on standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra would be crucial for confirming the arrangement of protons and carbons on the isoquinoline ring and the presence of the carboxylic acid group.
-
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition. The fragmentation pattern could also offer structural insights. [1][2]* High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for assessing the purity of the synthesized compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acid modifier (e.g., formic or phosphoric acid) would be a suitable starting point for method development. [3]
Applications in Drug Discovery
The unique structural features of this compound make it an attractive starting point for the design of bioactive molecules.
Kinase Inhibitors
The isoquinoline scaffold is a well-established pharmacophore in the design of kinase inhibitors. The nitrogen atom can act as a hydrogen bond acceptor, and the planar ring system can participate in π-stacking interactions within the ATP-binding pocket of various kinases. The bromine atom at the 4-position and the carboxylic acid at the 8-position provide key handles for further chemical modification to enhance potency and selectivity. While specific kinase targets and IC50 values for this compound are not yet reported, its derivatives are being explored as potential anticancer agents through the inhibition of protein kinases. [3]A general protocol for an in vitro kinase inhibition assay is described below.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a general procedure to determine the inhibitory activity of a compound against a specific kinase by measuring the amount of ADP produced.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (or its derivatives) in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in an appropriate assay buffer to achieve the desired test concentrations.
-
Reconstitute the target kinase and its specific substrate according to the supplier's instructions.
-
Prepare an ATP solution at a concentration close to the Kₘ for the specific kinase.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding the ATP solution. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding a dedicated reagent (e.g., ADP-Glo™ Reagent). Incubate as recommended by the manufacturer.
-
Add a kinase detection reagent to convert the produced ADP to ATP, which then generates a luminescent signal. Incubate as recommended.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data to the positive control (100% kinase activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. [4]
-
Antimicrobial Agents
Isoquinoline and quinoline derivatives have a long history as antimicrobial agents. The planar aromatic structure can intercalate with bacterial DNA, and the heterocyclic nitrogen can interact with essential enzymes. The presence of a bromine atom can enhance the lipophilicity and cell permeability of the molecule. This compound is considered a building block for the development of novel antimicrobial agents. [3]The evaluation of its antimicrobial activity would typically involve determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes a standard broth microdilution method to determine the MIC of a compound against a specific bacterial strain.
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the data for the structurally similar 4-Bromoisoquinoline, the following precautions should be taken:
-
Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation. [5][6]* Precautionary Measures:
Conclusion
This compound is a promising, yet underexplored, chemical entity with significant potential in drug discovery. Its utility as a scaffold for kinase inhibitors and antimicrobial agents warrants further investigation. This technical guide has synthesized the currently available information to provide a foundation for researchers and drug development professionals interested in harnessing the potential of this versatile building block. Further experimental validation of its physicochemical properties, biological activities, and safety profile is essential to fully realize its therapeutic promise.
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Thermo Fisher Scientific. 4-Bromoisoquinoline, 98%. [Link]
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National Center for Biotechnology Information. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. [Link]
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The Strategic Versatility of 4-Bromoisoquinoline-8-carboxylic Acid Derivatives in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a remarkable spectrum of therapeutic applications, including antitumor, antimicrobial, anti-inflammatory, and antiviral activities.[2] Within this esteemed class of heterocycles, 4-bromoisoquinoline-8-carboxylic acid emerges as a particularly strategic starting material for the synthesis of novel therapeutics. The presence of a bromine atom at the C-4 position and a carboxylic acid at the C-8 position offers orthogonal handles for diverse chemical modifications, enabling the exploration of a vast chemical space and the fine-tuning of structure-activity relationships (SAR).
This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of derivatives of this compound. It is designed to serve as a valuable resource for researchers engaged in the design and development of next-generation therapeutics, offering insights into the rationale behind synthetic strategies and the exploration of novel biological targets.
The this compound Core: A Building Block with Inherent Potential
The this compound molecule is a white to off-white powder with a molecular weight of approximately 252.06 g/mol .[3] Its structure is characterized by two key reactive sites: the bromine atom and the carboxylic acid group.
-
The C-4 Bromo Substituent: The bromine atom at the 4-position is a versatile functional group that can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, enabling the systematic exploration of the chemical space around the isoquinoline core. Furthermore, the electronic properties of the bromine atom can influence the overall reactivity and biological activity of the molecule.
-
The C-8 Carboxylic Acid Group: The carboxylic acid at the 8-position provides a convenient point for derivatization, most commonly through the formation of amides and esters. This allows for the introduction of diverse functionalities that can modulate the pharmacokinetic and pharmacodynamic properties of the resulting compounds. Amide coupling, in particular, is a robust and widely used reaction in medicinal chemistry for creating libraries of compounds with varied substituents.
The strategic placement of these two functional groups on the isoquinoline scaffold makes this compound a highly valuable and versatile building block in drug discovery programs.
Synthetic Strategies for Derivatization
The derivatization of this compound can be approached in a modular fashion, allowing for the independent or sequential modification of the C-4 and C-8 positions.
Amide and Ester Formation at the C-8 Position
The most direct derivatization of the carboxylic acid group involves the formation of amides and esters. Standard amide coupling conditions, such as the use of coupling reagents like HATU or EDC in the presence of a base like DIPEA, can be employed to react this compound with a diverse range of primary and secondary amines.
Experimental Protocol: General Procedure for Amide Synthesis
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, DCM), add the desired amine (1.1 eq).
-
Add a coupling reagent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain the desired amide derivative.
Similarly, ester derivatives can be prepared via Fischer esterification under acidic conditions or by reacting the carboxylic acid with an alcohol in the presence of a dehydrating agent.
Cross-Coupling Reactions at the C-4 Position
The bromine atom at the C-4 position is amenable to a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents, significantly expanding the structural diversity of the derivatives.
Experimental Protocol: General Procedure for Suzuki Coupling
-
In a reaction vessel, combine the this compound derivative (1.0 eq), a boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a suitable solvent system (e.g., dioxane/water).
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Purify the crude product by column chromatography.
Potential Applications in Drug Discovery
While direct experimental data on the biological activities of a wide range of this compound derivatives is emerging, the known pharmacological profiles of structurally related isoquinoline and quinoline compounds provide a strong basis for hypothesizing their potential applications.
Anticancer Agents
Isoquinoline derivatives are well-established as potent anticancer agents.[2] The derivatization of the this compound core can lead to the development of novel compounds with various mechanisms of anticancer activity.
-
Enzyme Inhibitors: Many isoquinoline-based compounds have been identified as inhibitors of key enzymes involved in cancer progression, such as kinases and topoisomerases.[4] The diverse substituents that can be introduced at the C-4 and C-8 positions can be tailored to target the active sites of specific enzymes.
-
PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant efficacy in treating cancers with BRCA mutations. The isoquinoline scaffold is a known pharmacophore for PARP inhibition. By designing derivatives of this compound that mimic the key interactions of known PARP inhibitors, novel and potent anticancer agents could be developed.
| Derivative Class | Potential Anticancer Mechanism | Rationale |
| C-4 Arylated Amides | Kinase Inhibition | The introduction of specific aryl groups at C-4 can target the ATP-binding pocket of various kinases. The amide functionality at C-8 can provide additional hydrogen bonding interactions and modulate solubility. |
| C-4 Heteroarylated Esters | Topoisomerase Inhibition | Certain heteroaromatic systems are known to intercalate with DNA and inhibit topoisomerase activity. The ester group can act as a prodrug moiety to improve cell permeability. |
| C-8 Substituted Amides | PARP Inhibition | The amide portion can be designed to mimic the nicotinamide moiety of NAD+, a key substrate for PARP. The 4-bromo-isoquinoline core can provide the necessary hydrophobic interactions within the active site. |
Antimicrobial and Antiviral Agents
The isoquinoline nucleus is also a common feature in compounds with antimicrobial and antiviral properties.[2] The ability to introduce a wide variety of functional groups onto the this compound scaffold makes it an attractive starting point for the development of new anti-infective agents.
-
Antibacterial Agents: By modifying the substituents at the C-4 and C-8 positions, it is possible to design compounds that target bacterial-specific enzymes or disrupt the bacterial cell membrane.
-
Antiviral Agents: Some isoquinoline derivatives have shown activity against a range of viruses. The development of derivatives of this compound could lead to new compounds that inhibit viral replication or entry into host cells.
Future Directions and Conclusion
The derivatives of this compound represent a promising and largely unexplored area of medicinal chemistry. The synthetic accessibility and the potential for diverse functionalization make this scaffold an ideal starting point for the discovery of novel therapeutic agents. Future research in this area should focus on:
-
Systematic Library Synthesis: The generation of diverse libraries of derivatives with variations at both the C-4 and C-8 positions will be crucial for establishing comprehensive structure-activity relationships.
-
Target-Based Screening: Screening these libraries against a panel of relevant biological targets, such as kinases, PARP, and microbial enzymes, will help to identify promising lead compounds.
-
In-depth Mechanistic Studies: Elucidating the precise mechanisms of action of the most active compounds will be essential for their further optimization and development.
References
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- 4. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide on the Biological Activities of Substituted Isoquinoline Carboxylic Acids
Executive Summary: The isoquinoline scaffold is a prominent heterocyclic framework in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with significant therapeutic value.[1][2][3] This guide provides an in-depth exploration of the diverse biological activities exhibited by a specific, promising subclass: substituted isoquinoline carboxylic acids and their close derivatives. We will delve into their anticancer, antimicrobial, anti-inflammatory, and antiviral potential, grounded in mechanistic insights and structure-activity relationships. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a synthesis of current knowledge, detailed experimental protocols for activity evaluation, and a forward-looking perspective on the therapeutic future of this versatile chemical class.
Chapter 1: The Isoquinoline Carboxylic Acid Scaffold: A Foundation for Bioactivity
1.1 Chemical Structure and Properties
Isoquinoline is a heterocyclic aromatic compound, a structural isomer of quinoline, composed of a benzene ring fused to a pyridine ring.[3] The addition of a carboxylic acid group, along with other substitutions on the bicyclic system, dramatically expands the chemical space and modulates the molecule's physicochemical properties, such as acidity, lipophilicity, and hydrogen bonding capacity. These modifications are pivotal in defining the compound's interaction with biological targets and its overall pharmacological profile. Isoquinoline itself is a weak base; the presence of the carboxylic acid moiety introduces acidic properties, creating a zwitterionic potential that can influence solubility, membrane permeability, and binding to enzyme active sites.[3]
1.2 Significance in Medicinal Chemistry
The isoquinoline nucleus is a "privileged structure," frequently appearing in molecules with a broad spectrum of pharmacological activities.[4] Nature has produced a wealth of isoquinoline alkaloids, such as berberine, morphine, and codeine, which have long-standing applications in medicine as antimicrobial, analgesic, and antitussive agents, respectively.[1][5] The synthetic exploration of isoquinoline derivatives, particularly those bearing carboxylic acid groups, has led to the discovery of potent enzyme inhibitors and receptor modulators.[3][6] The carboxylic acid group often acts as a critical pharmacophore, engaging in key electrostatic or hydrogen-bonding interactions with target proteins, for instance, with arginine residues in enzyme active sites.[7] This has made substituted isoquinoline carboxylic acids a focal point in the design of new therapeutic agents across multiple disease areas.[4][8]
1.3 Overview of Synthetic Methodologies
The construction of the isoquinoline core can be achieved through several classic and modern synthetic routes, allowing for diverse substitution patterns. Key methods include:
-
Bischler-Napieralski Reaction: This involves the cyclodehydration of a β-phenylethylamine amide using a Lewis acid to form a 3,4-dihydroisoquinoline, which can then be dehydrogenated to the aromatic isoquinoline.[9][10]
-
Pictet-Spengler Reaction: This reaction condenses a β-phenylethylamine with an aldehyde or ketone to form an imine, which then undergoes acid-catalyzed cyclization to yield a tetrahydroisoquinoline.[9][10]
-
Pomeranz–Fritsch Reaction: An acid-catalyzed reaction of a benzaldehyde and an aminoacetoaldehyde diethyl acetal directly forms the isoquinoline ring.[9]
-
Modern Catalytic Methods: More recent approaches utilize transition-metal catalysis (e.g., palladium, copper, rhodium) to construct the isoquinoline skeleton through C-H activation, coupling, and annulation reactions, offering high efficiency and functional group tolerance.[11][12]
These synthetic strategies provide the necessary tools for medicinal chemists to generate libraries of substituted isoquinoline carboxylic acids for biological screening and optimization.
Chapter 2: Anticancer Activity
The development of novel anticancer agents remains a critical priority in biomedical research. Substituted isoquinoline derivatives have emerged as a rich source of compounds with potent antiproliferative and cytotoxic effects against a variety of tumor cell lines.[13][14][15]
2.1 Mechanisms of Action
The anticancer effects of isoquinoline carboxylic acids and related structures are mediated through multiple mechanisms, including the inhibition of key enzymes and the modulation of critical cell signaling pathways.
-
Enzyme Inhibition: A prominent mechanism for the anticancer activity of analogous quinoline carboxylic acids is the inhibition of human dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine biosynthesis pathway essential for the proliferation of cancer cells.[7][16][17] The carboxylic acid group is vital for this activity, often forming a salt bridge with an arginine residue in the enzyme's binding pocket.[7]
-
Signaling Pathway Modulation: Isoquinoline alkaloids like berberine can activate the AMP-activated protein kinase (AMPK) signaling pathway.[5] Activation of AMPK can reduce the activity of downstream effectors like ERK and the expression of COX-2, thereby inhibiting the adhesion, migration, and invasion of tumor cells.[5]
-
Topoisomerase Inhibition: Certain isoquinoline derivatives have been shown to inhibit topoisomerase I by stabilizing the enzyme-DNA complex, leading to DNA damage and apoptosis in cancer cells.[15]
2.2 Structure-Activity Relationship (SAR) Insights
SAR studies have provided valuable insights for designing more potent anticancer isoquinoline derivatives:
-
For isoquinoline-1-carboxaldehyde thiosemicarbazones, substitutions at the 4-position, such as amino and methylamino groups, were found to be most effective against L1210 leukemia in mice.[18]
-
In a series of 3-aminoisoquinolin-1(2H)-ones, compounds with thiazolyl or pyrazolyl substituents at the 3-amino group and no substituents at the C4 position of the isoquinoline ring showed the highest efficacy in the NCI-60 cell line screen.[14]
-
A novel design strategy using multiple isoquinoline-3-carboxylic acid moieties as pharmacophores within the same molecule resulted in a compound with high therapeutic efficacy and low systemic toxicity.[8]
2.3 Key Compounds and Preclinical Data
| Compound Class/Name | Substitution Pattern | Target/Mechanism | In Vitro/In Vivo Activity | Reference |
| IQ-1-TSC Derivatives | 4-amino or 4-(methylamino) on isoquinoline-1-carboxaldehyde thiosemicarbazone | Not specified | T/C values of 177% against L1210 leukemia in mice at 40 mg/kg/day. | [18] |
| IQ-3-CA Conjugate (Cmpd 6) | Two isoquinoline-3-carboxylic acids and a benzoic acid on a tris(2-aminoethyl)amine scaffold | Not specified | Well-tolerated with high therapeutic efficacy in vivo. | [8] |
| 3-Aminoisoquinolinones | 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | Not specified | Potent growth inhibition (average lg GI50 = -5.18) with selectivity for breast cancer cell lines. | [14] |
| Berberine | Natural isoquinoline alkaloid | AMPK activation, NF-κB inhibition | Inhibits migration and invasion of various tumor cells. | [5] |
2.4 Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effect of test compounds on cancer cell lines.
1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
2. Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Test compounds (dissolved in DMSO)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well microtiter plates
-
Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader
3. Step-by-Step Methodology:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well. Incubate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
2.5 Visualization: Anticancer Signaling Pathway
Caption: AMPK pathway modulation by an isoquinoline derivative.[5]
Chapter 3: Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Isoquinoline derivatives, both natural and synthetic, have demonstrated significant potential as antibacterial and antifungal agents.[1][19][20]
3.1 Spectrum of Activity
Substituted isoquinolines exhibit a broad range of antimicrobial activity. For instance, the natural alkaloid berberine is known for its activity against bacteria, fungi, and parasites.[1] Synthetic derivatives have also been developed with potent effects. Isoquinoline-3-carboxylic acid (IQ3CA) has shown significant antibacterial activity against a panel of plant pathogenic bacteria, including Ralstonia solanacearum and Xanthomonas species.[19] Other synthesized isoquinoline derivatives have shown activity against Gram-positive pathogens like Staphylococcus aureus and Enterococcus faecium.[20][21][22]
3.2 Mechanisms of Action
The antimicrobial action of isoquinolines can be multifaceted:
-
Cell Membrane Disruption: IQ3CA treatment was observed to cause a curved and sunken cell morphology in Acidovorax citrulli, indicating destruction of cell membrane integrity.[19]
-
Inhibition of Biofilm Formation: IQ3CA was also shown to inhibit motility, exopolysaccharide production, and biofilm formation, which are crucial virulence factors for many bacteria.[19]
-
Cell Wall Synthesis Perturbation: Proteomic studies on novel alkynyl isoquinolines suggest that they perturb S. aureus cell wall biosynthesis by downregulating penicillin-binding proteins (PBPs) and other enzymes involved in peptidoglycan synthesis.[22]
3.3 Key Compounds and Antimicrobial Data
| Compound/Class | Organism(s) | Activity Metric (EC₅₀ / MIC) | Key Finding | Reference |
| Isoquinoline-3-carboxylic acid (IQ3CA) | Ralstonia solanacearum, Acidovorax citrulli, Xanthomonas spp. | EC₅₀: 8.38 to 17.35 µg/mL | Potent activity against plant pathogenic bacteria; disrupts cell membrane. | [19] |
| Tricyclic Isoquinoline (Cmpd 8d) | Staphylococcus aureus | MIC: 16 µg/mL | Synthetic derivative with activity against Gram-positive pathogens. | [20][21] |
| Tricyclic Isoquinoline (Cmpd 8f) | S. aureus, Streptococcus pneumoniae, Enterococcus faecium | MIC: 32 µg/mL, 32 µg/mL, 64 µg/mL | Broad-spectrum activity against several Gram-positive bacteria. | [20][21] |
| Alkynyl Isoquinolines (HSN584/739) | MRSA, VRE | MIC: 4-8 µg/mL | Potent activity against drug-resistant strains; targets cell wall synthesis. | [22] |
3.4 Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method for determining the MIC of a compound against a bacterial strain.
1. Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
2. Materials:
-
Bacterial strain (e.g., S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds (dissolved in DMSO)
-
Positive control antibiotic (e.g., Vancomycin)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Spectrophotometer, incubator (37°C)
3. Step-by-Step Methodology:
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. This results in a final inoculum density of ~2.5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (bacteria with no compound) and a negative control (broth only) on each plate.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the optical density at 600 nm.
3.5 Visualization: Antimicrobial Screening Workflow
Caption: General workflow for antimicrobial screening and lead identification.
Chapter 4: Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, neurodegenerative disorders, and cancer. Isoquinoline derivatives have been identified as potent inhibitors of inflammatory pathways, making them attractive candidates for the development of new anti-inflammatory drugs.[23][24][25]
4.1 Mechanisms of Action
The anti-inflammatory properties of substituted isoquinolines are linked to their ability to modulate key signaling cascades and inhibit the production of pro-inflammatory mediators.
-
Inhibition of Pro-inflammatory Cytokines: A series of isoquinolin-1-ones were found to inhibit the production of tumor necrosis factor-alpha (TNF-α) in human monocytes stimulated with lipopolysaccharide (LPS).[23]
-
MAPK/NF-κB Pathway Inhibition: Novel isoquinoline-1-carboxamides, such as N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101), suppress LPS-induced inflammation in microglial cells by inhibiting the phosphorylation of mitogen-activated protein kinases (MAPKs).[24] This, in turn, prevents the nuclear translocation of NF-κB, a master regulator of inflammatory gene expression, thereby reducing the expression of iNOS, COX-2, IL-6, and TNF-α.[24]
-
COX-2 Inhibition: Some (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have shown potent anti-inflammatory and analgesic effects, which are attributed to their ability to selectively inhibit cyclooxygenase-2 (COX-2) over COX-1.[25]
4.2 Structure-Activity Relationship (SAR) Insights
-
In the isoquinolin-1-one series, N-alkanoic acid esters of four carbons were found to be optimal for TNF-α inhibitory activity. However, the addition of substituents like fluoro, bromo, or nitro on the isoquinoline ring resulted in a significant loss of activity.[23]
-
For isoquinoline-1-carboxamides, specific substitutions on the carboxamide nitrogen were critical for potent suppression of pro-inflammatory mediators in BV2 microglial cells.[24]
-
Among 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides, specific substitutions on the N-carboxamide moiety led to compounds with high in vivo anti-inflammatory activity and moderate, selective COX-2 inhibition.[25]
4.3 Key Compounds and Anti-inflammatory Data
| Compound/Class | Target/Pathway | In Vitro/In Vivo Model | Key Result | Reference |
| Aminoquinazoline (Cmpd 75) | TNF-α Production | LPS-treated mice (inhalation) | Reduced TNF-α in lavage fluid by ~50%. | [23] |
| HSR1101 | MAPKs/NF-κB | LPS-treated BV2 microglial cells | Suppressed NO, IL-6, TNF-α production; inhibited cell migration. | [24] |
| (S)-N-substituted DHIQ (Cmpd 2a) | COX-2 | Carrageenan-induced paw edema (rat) | 95% anti-inflammatory inhibition; COX-2 IC₅₀ = 0.47 µM. | [25] |
4.4 Experimental Protocol: LPS-Induced TNF-α Production in Macrophages
This protocol details an in vitro assay to screen for compounds that inhibit the production of a key pro-inflammatory cytokine.
1. Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, potently stimulates macrophages (e.g., RAW 264.7 cell line) to produce pro-inflammatory cytokines like TNF-α. The amount of TNF-α released into the culture supernatant can be quantified by ELISA.
2. Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
LPS (from E. coli)
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Dexamethasone)
-
96-well cell culture plates
-
TNF-α ELISA kit (e.g., from R&D Systems or eBioscience)
3. Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells at a density of 5 x 10⁴ cells/well in a 96-well plate and incubate overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Add LPS to the wells at a final concentration of 100 ng/mL to stimulate TNF-α production.
-
Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: Centrifuge the plate briefly and carefully collect the culture supernatant from each well.
-
ELISA: Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Analysis: Determine the dose-dependent inhibition of TNF-α production by the test compounds and calculate IC₅₀ values. A parallel cytotoxicity assay (e.g., MTT) should be run to ensure the observed effects are not due to cell death.
4.5 Visualization: Anti-inflammatory Signaling Pathway
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- 14. fujc.pp.ua [fujc.pp.ua]
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- 21. mdpi.com [mdpi.com]
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- 23. Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Synthesis, potential anti-inflammatory and analgesic activities study of (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Bromoisoquinoline-8-carboxylic Acid: A Versatile Scaffold for Innovations in Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: Unveiling a Privileged Heterocyclic Building Block
In the landscape of modern synthetic chemistry, the quest for novel molecular architectures with tailored functional and biological activities is perpetual. Heterocyclic compounds, particularly those containing the isoquinoline framework, are cornerstones in the design of pharmaceuticals and functional materials. Among these, 4-Bromoisoquinoline-8-carboxylic acid has emerged as a highly versatile and valuable building block. Its unique trifunctional nature—comprising a reactive aryl bromide, a strategically positioned carboxylic acid, and the inherent properties of the isoquinoline core—offers a powerful platform for the synthesis of complex molecular entities.
This guide provides an in-depth exploration of this compound, from its synthesis to its application in cutting-edge organic transformations. We will delve into the causality behind experimental choices, providing field-proven insights to empower researchers in their synthetic endeavors. The protocols and mechanistic discussions herein are designed to be a self-validating system, grounded in established chemical principles and supported by authoritative references.
Physicochemical Properties and Structural Attributes
A comprehensive understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.
| Property | Value | Source |
| CAS Number | 1823254-04-1 | [1][2][3] |
| Molecular Formula | C₁₀H₆BrNO₂ | [2][3] |
| Molecular Weight | 252.06 g/mol | [2] |
| Appearance | White to off-white powder | [1] |
| Storage | Store at temperatures below 5°C under a nitrogen atmosphere, protected from light and moisture. | [1] |
The strategic placement of the bromine atom at the C4 position and the carboxylic acid at the C8 position dictates the molecule's reactivity. The bromine atom is amenable to a wide range of palladium-catalyzed cross-coupling reactions, while the carboxylic acid provides a handle for amide bond formation, esterification, or can influence the solubility and pharmacokinetic properties of its derivatives.
Synthesis of this compound: A Multi-step Approach
The synthesis of this compound can be achieved through a logical, multi-step sequence starting from the readily available 8-bromoisoquinoline. This pathway leverages well-established organometallic and electrophilic aromatic substitution reactions.
Sources
"theoretical calculations on the electronic structure of 4-Bromoisoquinoline-8-carboxylic acid"
An In-Depth Technical Guide: Theoretical Calculations on the Electronic Structure of 4-Bromoisoquinoline-8-carboxylic Acid: A Computational Approach for Drug Discovery
Abstract This technical guide provides a comprehensive framework for investigating the electronic structure of this compound using first-principles theoretical calculations. Isoquinoline scaffolds are privileged structures in medicinal chemistry, serving as foundational templates for a multitude of therapeutic agents, including kinase inhibitors.[1][2] Understanding the electronic properties of substituted isoquinolines, such as the title compound, is paramount for rational drug design and predicting molecular interactions. This document details the application of Density Functional Theory (DFT) to elucidate key electronic characteristics, including molecular geometry, frontier molecular orbitals (FMOs), and electrostatic potential. We present a field-proven, step-by-step computational protocol, explain the causality behind methodological choices, and demonstrate how to translate the calculated data into actionable insights for researchers in drug development.
Introduction: The Significance of the Isoquinoline Scaffold
The isoquinoline nucleus, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, is a cornerstone in medicinal chemistry.[3] These frameworks are integral to a vast array of natural and synthetic bioactive molecules, exhibiting a broad spectrum of pharmacological activities such as anticancer, antimicrobial, and anti-inflammatory properties.[1][4] this compound is a key building block, utilized in the synthesis of complex pharmaceutical intermediates.[2] The strategic placement of a bromine atom and a carboxylic acid group significantly modulates the electronic landscape of the isoquinoline core.
-
The bromine atom , an electron-withdrawing group, influences the molecule's reactivity, metabolic stability, and potential for halogen bonding—a critical interaction in protein-ligand binding.
-
The carboxylic acid group can act as a hydrogen bond donor and acceptor, providing a crucial anchor point for interactions with biological targets like enzyme active sites.
A precise understanding of the molecule's electronic structure—how electrons are distributed and the nature of its molecular orbitals—is essential for predicting its reactivity, intermolecular interactions, and ultimately, its pharmacological activity. Theoretical calculations provide a powerful, cost-effective lens to probe these properties at the quantum level before undertaking expensive and time-consuming synthesis and experimental assays.
Theoretical Background: Density Functional Theory (DFT) as the Method of Choice
For analyzing the electronic structure of medium-sized organic molecules like this compound, Density Functional Theory (DFT) stands out as the most pragmatic and widely validated computational method. It offers an optimal balance between computational cost and accuracy, making it a workhorse in modern computational chemistry.[5][6]
DFT is based on the principle that the ground-state energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This is a significant simplification over traditional wave function-based methods. The core of any DFT calculation lies in the choice of the exchange-correlation (XC) functional, which approximates the complex quantum mechanical interactions between electrons.
Causality of Method Selection:
-
For Halogenated Systems: Standard DFT functionals can sometimes struggle with non-covalent interactions involving halogens. Functionals like ωB97X-D are highly recommended.[5] This functional includes empirical dispersion corrections (the "-D" suffix), which are crucial for accurately modeling van der Waals forces and potential halogen bonding, and it has demonstrated superior performance in predicting thermochemistry for brominated aromatic hydrocarbons.[5][6]
-
Basis Set Selection: A basis set is the set of mathematical functions used to build the molecular orbitals. For a molecule containing a heavy atom like bromine, a flexible basis set is required. The 6-311++G(d,p) or cc-pVTZ basis sets are excellent choices.[5][7] They provide a robust description of electron distribution, including polarization functions (d,p) that allow orbitals to change shape and diffuse functions (++) that accurately model lone pairs and potential anionic character, particularly on the carboxylic acid group.
Detailed Computational Protocol
This section outlines a self-validating workflow for conducting theoretical calculations on this compound. Each step is designed to ensure the final results are reliable and physically meaningful.
Step 1: Molecular Structure Construction
The initial 3D coordinates of this compound are generated using a molecular builder. It is critical to ensure correct atom connectivity and initial stereochemistry. The CAS number for this molecule is 1823254-04-1.[2][8]
Step 2: Geometry Optimization
The initial structure is a rough estimate and must be optimized to find its lowest energy conformation on the potential energy surface.
-
Objective: To find the equilibrium geometry where the net forces on all atoms are zero.
-
Method: DFT calculation using the ωB97X-D functional and the 6-311++G(d,p) basis set.
-
Software Implementation (Example in Gaussian):
-
Validation: The optimization process is complete when the forces and displacement for all atoms fall below a predefined threshold, indicating a stationary point has been reached.
Step 3: Frequency Analysis
A frequency calculation is performed on the optimized geometry to confirm it represents a true energy minimum.
-
Objective: To compute the vibrational frequencies of the molecule.
-
Method: A frequency calculation is performed at the same level of theory (ωB97X-D/6-311++G(d,p)) used for optimization.
-
Validation: A true minimum is confirmed by the absence of any imaginary frequencies in the output. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring re-optimization.
Step 4: Electronic Property Calculation
Once the optimized minimum-energy structure is confirmed, a single-point energy calculation is performed to derive the key electronic properties.
-
Objective: To compute molecular orbitals, electron density, electrostatic potential, and atomic charges.
-
Method: A single-point energy calculation using a larger basis set if desired for higher accuracy (e.g., cc-pVTZ) on the optimized geometry. Key properties are requested via software keywords.
-
Software Implementation (Example in Gaussian):
(This requests population analysis and output for visualization).
Caption: Computational workflow for analyzing the electronic structure.
Analysis and Interpretation of Quantitative Data
The output of the calculations provides a wealth of quantitative data. Below are examples of key parameters and their interpretation in the context of drug design.
Optimized Molecular Geometry
Analysis of bond lengths and angles reveals the molecule's precise 3D shape. Bromination can sometimes induce slight distortions in the planarity of aromatic systems.[9] This data is critical for understanding how the molecule will fit into a protein's binding pocket.
Table 1: Selected Optimized Geometrical Parameters (Hypothetical Data)
| Parameter | Bond/Angle | Calculated Value | Significance |
|---|---|---|---|
| Bond Length | C4-Br | 1.90 Å | Influences halogen bond potential |
| Bond Length | C8-C(OOH) | 1.49 Å | Defines orientation of acid group |
| Bond Length | C(O)-OH | 1.35 Å | H-bond donor length |
| Dihedral Angle | C3-C4-C5-C10 | ~0.0° | Confirms planarity of the ring system |
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.
-
HOMO: Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity.[9] Bromination typically leads to a reduction in the HOMO-LUMO gap of aromatic systems.[9]
Table 2: Calculated Frontier Molecular Orbital Energies (Hypothetical Data)
| Parameter | Energy (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating capability |
| LUMO Energy | -1.8 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 4.7 eV | Indicator of kinetic stability and reactivity |
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the electron density surface. It is an invaluable tool for predicting intermolecular interactions.
-
Negative Regions (Red/Yellow): Indicate electron-rich areas, such as lone pairs on the nitrogen and oxygen atoms. These are sites for electrophilic attack and hydrogen bond acceptance.
-
Positive Regions (Blue): Indicate electron-poor areas, such as the hydrogen on the carboxylic acid. These are sites for nucleophilic attack and hydrogen bond donation.
-
Halogen Sigmα-hole: A region of positive electrostatic potential can exist on the outermost portion of the bromine atom, which is crucial for forming stabilizing halogen bonds with electron-rich atoms (like oxygen or nitrogen) in a protein active site.
Application to Rational Drug Design
The theoretical data directly informs the drug development process by providing a rational basis for molecular design and optimization.
Caption: Linking theoretical data to practical drug design strategies.
-
Predicting Binding Modes: The MEP map allows researchers to predict how this compound will orient itself within a target's active site. The negative potential on the carboxylate oxygens and the ring nitrogen identifies them as likely hydrogen bond acceptors, while the acidic proton is a clear hydrogen bond donor. The potential for a halogen bond involving the bromine atom can be assessed, guiding the design of analogs to maximize this interaction.
-
Guiding Synthesis: Understanding the molecule's reactivity from FMO analysis helps chemists plan synthetic routes and predict potential side reactions. For instance, knowing the most nucleophilic and electrophilic sites on the ring can guide further functionalization to improve potency or selectivity.
-
Structure-Activity Relationship (SAR): If this molecule is a hit from a screening campaign, these calculations provide a baseline electronic profile. As chemists synthesize new analogs (e.g., moving the bromine to a different position, replacing it with chlorine, or modifying the acid), subsequent calculations can quantify the electronic impact of each change. This allows the team to build a robust SAR model, correlating electronic properties with biological activity and accelerating the optimization process.
Conclusion
Theoretical calculations, specifically using a well-chosen DFT methodology, provide an indispensable toolkit for the modern medicinal chemist. For this compound, this approach transforms the molecule from a static 2D structure into a dynamic 3D entity with a well-defined electronic landscape. By quantifying properties such as orbital energies, electrostatic potential, and geometry, these computational protocols generate actionable, high-fidelity data. This data provides deep mechanistic insights into the molecule's potential biological interactions, thereby de-risking and accelerating the early stages of drug discovery and development.
References
- Benchchem. A Comparative Guide to the DFT Analysis of Brominated Polycyclic Aromatic Hydrocarbons: The Case of 1,2-Dibromopyrene.
- De Proft, F., et al. The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory. Physical Chemistry Chemical Physics, RSC Publishing.
- ResearchGate. Synthesis of isoquinoline derivatives. ResearchGate.
- Wang, Q., et al. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. RSC Publishing. (2021-09-06).
- Wang, Q., et al. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. PubMed Central, (2021-09-06).
- Goral, M., et al. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PubMed Central, (2025-12-12).
- Mohan, C., et al. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Institutes of Health.
- De Proft, F. Electrophilic aromatic bromination study casts doubt on textbook intermediate. Research, (2023-10-12).
- Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI, (2024-12-31).
- ResearchGate. Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. ResearchGate.
- Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline.
- ChemShuttle. This compound;CAS No.:1823254-04-1.
- Mahadeviah, C., et al. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.
- LookChem. 4-bromoisoquinoline - 1532-97-4. (2025-05-20).
- PrepChem.com. Synthesis of 4-Bromoisoquinoline.
- ResearchGate. Structural, vibrational and nuclear magnetic resonance investigations of 4-bromoisoquinoline by experimental and theoretical DFT methods. ResearchGate, (2025-08-09).
- Ningbo Inno Pharmchem Co.,Ltd. Exploring 4-Bromoisoquinoline: Properties, Applications, and Manufacturing Insights.
- ResearchGate. A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate, (2025-08-07).
- ChemRxiv. Spectroscopic investigations, DFT calculations, molecular docking and MD simulations of 3-[(4-Carboxyphenyl) carbamoyl].
- ChemicalBook. This compound | 1823254-04-1.
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A Technical Guide to the Characterization of Solubility and Stability for 4-Bromoisoquinoline-8-carboxylic acid in Common Organic Solvents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: 4-Bromoisoquinoline-8-carboxylic acid is a heterocyclic building block with significant potential in medicinal chemistry, particularly in the synthesis of kinase inhibitors and novel therapeutic agents. The successful progression of any compound through the drug discovery and development pipeline is fundamentally dependent on its physicochemical properties, with solubility and stability being paramount. Poor solubility can hinder formulation and lead to low bioavailability, while instability can compromise shelf-life, safety, and efficacy. This guide provides a comprehensive framework for understanding and experimentally determining the solubility and stability of this compound. It combines predictive analysis based on its molecular structure with detailed, field-proven protocols for systematic characterization. The methodologies presented are designed to be self-validating and align with industry standards, empowering researchers to generate the robust data required for informed decision-making in pharmaceutical development.
Part 1: Physicochemical Profile and Predictive Analysis
A thorough understanding of a molecule's structure is the first step in predicting its behavior. The structure of this compound contains three key functional regions that dictate its properties.
1.1. Molecular Structure Analysis
-
Isoquinoline Core: This bicyclic aromatic system is inherently hydrophobic and planar. The nitrogen atom at position 2 introduces a basic character (pKa of isoquinoline is ~5.4), allowing for protonation in acidic media.[1] This core contributes to solubility in non-polar organic solvents.
-
Carboxylic Acid Group (-COOH): Located at position 8, this is an acidic functional group (typical aromatic carboxylic acid pKa ~3-5). It is a strong hydrogen bond donor and acceptor. This group will dominate the compound's solubility in polar protic solvents and aqueous basic solutions, where it can deprotonate to form a highly polar carboxylate salt.
-
Bromo-substituent (-Br): The bromine atom at position 4 is an electron-withdrawing group that can influence the electron density of the aromatic system and the pKa of the basic nitrogen. It also increases the molecule's lipophilicity and molecular weight, which generally tends to decrease aqueous solubility.
The presence of both an acidic (carboxylic acid) and a basic (isoquinoline nitrogen) functional group makes this compound an amphoteric molecule. Its net charge and, consequently, its solubility in polar solvents will be highly dependent on the pH of the medium.[2]
1.2. Predicted Solubility Behavior
Based on the structural analysis, we can predict a general solubility profile. This theoretical assessment is crucial for designing efficient experimental screens.
-
High Solubility is Expected in:
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent solvents for a wide range of organic molecules. Their ability to act as strong hydrogen bond acceptors will facilitate the dissolution of the carboxylic acid group. DMSO is a common choice for creating high-concentration stock solutions in early drug discovery.[2][3]
-
Aqueous Base: In basic solutions (e.g., aqueous sodium hydroxide), the carboxylic acid will deprotonate to form the highly soluble sodium 4-bromoisoquinoline-8-carboxylate salt.
-
-
Moderate to Good Solubility is Expected in:
-
Lower Alcohols: Methanol and ethanol can engage in hydrogen bonding with both the carboxylic acid and the isoquinoline nitrogen, making them effective solvents.
-
-
Low to Poor Solubility is Expected in:
-
Aqueous Acid: While the isoquinoline nitrogen can be protonated, the free carboxylic acid is less polar than its salt form. The overall solubility in acidic media may be limited.
-
Non-polar Solvents: Hexane, toluene, and diethyl ether are unlikely to be effective solvents due to the molecule's high polarity imparted by the carboxylic acid group.
-
Water: At neutral pH, the compound will exist primarily in its zwitterionic or neutral form, which typically exhibits low aqueous solubility.[3]
-
1.3. Predicted Stability Profile
Forced degradation studies are intentionally aggressive to identify potential liabilities.[4] The structure of this compound suggests several potential degradation pathways.
-
Hydrolytic Degradation: The isoquinoline ring system is generally stable to hydrolysis. However, under harsh acidic or basic conditions at elevated temperatures, degradation could occur.
-
Oxidative Degradation: The aromatic rings are relatively electron-deficient but could be susceptible to strong oxidizing agents like hydrogen peroxide, a common stressor in these studies.[5]
-
Photodegradation: Aromatic systems containing heteroatoms and halogens can be sensitive to UV or visible light. The carbon-bromine bond, in particular, can be photolabile. Therefore, protection from light during storage and handling is recommended as a precautionary measure.
-
Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2 from the carboxylic acid group) is a potential degradation pathway, especially in the solid state or in high-boiling point solvents.
Part 2: Experimental Determination of Solubility
Theoretical predictions must be confirmed by empirical data. The choice of solubility assay depends on the stage of research, with high-throughput kinetic assays used for screening and the more rigorous equilibrium shake-flask method used for definitive characterization.[2]
2.1. Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This method is the gold standard for determining the equilibrium solubility of a compound and is essential for pre-formulation studies.[3] It measures the concentration of a saturated solution after a prolonged incubation period, ensuring that a true equilibrium has been reached.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a selected organic solvent (e.g., DMSO, Methanol, Acetonitrile, THF, etc.). The excess solid is critical to ensure saturation.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[3]
-
Sample Separation: After equilibration, allow the vials to stand, permitting the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm syringe filter is recommended.
-
Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the solubility by comparing the peak area of the diluted sample to a calibration curve prepared from standards of known concentration. The result is typically expressed in mg/mL or µg/mL.
Caption: Workflow for Thermodynamic Solubility Determination.
2.2. Data Presentation: Solubility Profile
All quantitative solubility data should be compiled into a clear, comparative table.
| Solvent | Polarity Index | Type | Solubility at 25 °C (mg/mL) | Notes |
| Hexane | 0.1 | Non-polar | Expected < 0.1 | |
| Toluene | 2.4 | Non-polar Aromatic | Expected < 1 | |
| Dichloromethane (DCM) | 3.1 | Polar Aprotic | To be determined | |
| Tetrahydrofuran (THF) | 4.0 | Polar Aprotic | To be determined | |
| Acetonitrile (ACN) | 5.8 | Polar Aprotic | To be determined | |
| Ethanol (EtOH) | 4.3 | Polar Protic | To be determined | |
| Methanol (MeOH) | 5.1 | Polar Protic | To be determined | |
| Dimethylformamide (DMF) | 6.4 | Polar Aprotic | Expected High | |
| Dimethyl sulfoxide (DMSO) | 7.2 | Polar Aprotic | Expected Very High |
Part 3: Experimental Determination of Stability
Forced degradation studies are a regulatory requirement and a critical tool in drug development.[6] They are designed to accelerate the degradation process to identify likely degradation products, understand degradation pathways, and establish the stability-indicating nature of analytical methods.[7]
3.1. General Workflow for Forced Degradation
The core principle involves exposing a solution of the compound (typically in a solvent like 50:50 acetonitrile:water) to various stress conditions in parallel. A control sample, protected from stress, is analyzed alongside the stressed samples.[7]
Sources
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- 7. pharmasm.com [pharmasm.com]
Methodological & Application
Application Notes & Protocols: 4-Bromoisoquinoline-8-carboxylic Acid in the Synthesis of Bioactive Molecules
An Application Guide for Researchers
Abstract
4-Bromoisoquinoline-8-carboxylic acid is a highly functionalized heterocyclic compound that has emerged as a privileged scaffold in modern medicinal chemistry. Its unique architecture, featuring a reactive bromine atom at the C4 position and a carboxylic acid at the C8 position, provides two orthogonal handles for synthetic diversification. This guide provides an in-depth exploration of its application, focusing primarily on its pivotal role in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a critical class of anticancer agents. We will also touch upon its utility as a building block for other bioactive molecules, such as kinase inhibitors.[1] This document serves as a technical resource for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and strategic guidance for leveraging this versatile building block.
The Strategic Advantage of the this compound Scaffold
The isoquinoline core is a well-established pharmacophore present in numerous natural products and synthetic drugs. The strategic placement of a bromine atom and a carboxylic acid group on this core in This compound imparts significant synthetic advantages:
-
The Carboxylic Acid (C8-Position): This functional group is an ideal anchor for constructing amide bonds. Amide linkages are exceptionally stable and are fundamental to the structure of many pharmaceuticals, including the pharmacophore of many PARP inhibitors. This group can be readily activated and coupled with a wide array of primary and secondary amines to explore structure-activity relationships (SAR).
-
The Bromine Atom (C4-Position): The bromine atom serves as a versatile handle for modern cross-coupling reactions. It facilitates the introduction of diverse aryl, heteroaryl, or alkyl groups via reactions like Suzuki, Stille, or Buchwald-Hartwig couplings. This capability is crucial for fine-tuning the electronic and steric properties of the final molecule to optimize target binding and pharmacokinetic profiles.[1]
This dual functionality allows for a modular and convergent approach to library synthesis, making it an invaluable tool for lead discovery and optimization in drug development.
Workflow for Synthetic Diversification
The following diagram illustrates the general synthetic utility of the this compound scaffold.
Caption: Synthetic utility of the title compound.
Core Application: Synthesis of PARP Inhibitor Precursors
Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA single-strand break repair. In cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibiting PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[2][3] Several FDA-approved PARP inhibitors, such as Niraparib, feature a core structure derived from a functionalized isoquinoline or related heterocycle.[2][4]
This compound is a key intermediate for synthesizing analogs of these potent anticancer agents. The 8-carboxamide moiety is critical for binding to the NAD+ binding pocket of the PARP enzyme.
General Synthetic Workflow for a PARP Inhibitor Pharmacophore
The following workflow outlines the construction of a key amide intermediate from this compound.
Caption: Two-step synthesis of a PARP inhibitor analog.
Protocol 1: Amide Coupling to Synthesize a Key PARP Intermediate
This protocol describes a representative amide coupling reaction. The choice of coupling reagents is critical for ensuring high yield and purity. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the acid formed during the reaction.
Materials:
-
This compound (1.0 eq)
-
Amine hydrochloride (e.g., 3-aminopiperidine dihydrochloride) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the desired amine hydrochloride (1.1 eq).
-
Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the carboxylic acid).
-
Cool the mixture to 0 °C using an ice bath.
-
Add DIPEA (3.0 eq) dropwise to the stirred solution. The base is crucial for both neutralizing the amine salt and scavenging the acid produced during coupling.
-
In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF. Add this solution to the reaction mixture dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). This removes unreacted starting materials and DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield the desired amide.
Synthesis of the Starting Material: this compound
While commercially available, researchers may need to synthesize the title compound or its ester precursor. A common route involves the bromination of an isoquinoline-8-carboxylate ester.[5]
Protocol 2: Synthesis of Methyl 4-bromoisoquinoline-8-carboxylate
This protocol details the synthesis of the methyl ester of the title compound, which can be subsequently hydrolyzed to the carboxylic acid if needed. The key step is an electrophilic bromination at the C4 position of the isoquinoline ring using N-Bromosuccinimide (NBS), a safer and more selective brominating agent than elemental bromine.[5]
Materials:
-
Methyl 8-isoquinolinecarboxylate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.2 eq)
-
Acetic acid
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reflux condenser and heating mantle
Procedure:
-
In a round-bottom flask, dissolve methyl 8-isoquinolinecarboxylate (1.0 eq) in acetic acid.
-
Add N-Bromosuccinimide (NBS) (1.2 eq) to the solution.
-
Heat the mixture to reflux (approx. 110-120 °C) and maintain for 16 hours. The high temperature is necessary to overcome the activation energy for the electrophilic aromatic substitution on the electron-deficient isoquinoline ring.[5]
-
After cooling to room temperature, carefully evaporate the acetic acid under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and carefully add saturated aqueous NaHCO₃ until the solution is basic (pH ~9) to neutralize the remaining acetic acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel) to obtain methyl 4-bromoisoquinoline-8-carboxylate. A reported yield for this transformation is approximately 90%.[5]
Hydrolysis to the Carboxylic Acid:
-
The resulting methyl ester can be hydrolyzed to this compound by heating with an aqueous base (e.g., NaOH or LiOH) in a solvent like methanol or THF, followed by acidic workup.
Data Summary
The following table summarizes key information for the compounds discussed.
| Compound | Molecular Weight ( g/mol ) | Appearance | Application | CAS Number |
| This compound | 252.07 | White to off-white powder | Key intermediate for PARP inhibitors, kinase inhibitors[1] | 1823254-04-1[1] |
| Methyl 4-bromoisoquinoline-8-carboxylate | 266.09 | Solid | Synthetic precursor to the carboxylic acid[5] | Not specified |
| 4-Bromoisoquinoline | 208.05 | Solid | Precursor for further functionalization | 1532-97-4[6][7] |
Concluding Remarks
This compound is a testament to the power of strategic functionalization in scaffold design. Its dual reactivity allows for the efficient and modular synthesis of complex, biologically active molecules. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the potential of this building block in their drug discovery and development programs. The robust synthetic routes to both the scaffold itself and its derivatives make it a reliable and valuable component of the modern medicinal chemist's toolbox.
References
- CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate.
- This compound;CAS No.:1823254-04-1. ChemShuttle.
- Synthesis of 4-Bromoisoquinoline. PrepChem.com.
- A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone.
- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorot
- CN107235957A - A kind of synthetic method for preparing Niraparib.
- 4-bromoisoquinoline - 1532-97-4, C9H6BrN, density, melting point, boiling point, structural formula, synthesis. guidechem.com.
- CN103772279B - Preparation method for 4-bromoisoquinolone and derivative thereof.
- Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI.
- This compound. MySkinRecipes.
- 2-(3-Bromophenyl)
- Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. NIH.
- SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. NIH.
- New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Comput
- RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIV
- Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. NIH.
- Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
- 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics.
- This compound | 1823254-04-1. ChemicalBook.
- Synthetic routes for the target compounds 8–16.
- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers.
- Synthetic routes for compounds 5–8. | Download Scientific Diagram.
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- 3. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies [mdpi.com]
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Application Notes & Protocols: Regioselective Bromination of Isoquinoline-8-Carboxylic Acid Esters using N-Bromosuccinimide
Introduction: Strategic Importance and Synthetic Challenges
Brominated isoquinolines are highly valuable intermediates in medicinal chemistry and materials science. The bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) for the construction of complex molecular architectures.[1] Specifically, isoquinoline-8-carboxylic acid esters are important scaffolds, and their selective bromination allows for late-stage functionalization in drug development programs.
However, the bromination of this scaffold presents significant challenges. The isoquinoline ring system is inherently electron-deficient, making it less reactive towards electrophilic aromatic substitution than benzene. Furthermore, the presence of an electron-withdrawing carboxylic acid ester group at the C-8 position further deactivates the benzenoid ring, demanding carefully optimized reaction conditions.[2] N-Bromosuccinimide (NBS) has emerged as a preferred reagent for such transformations over elemental bromine due to its solid nature, ease of handling, and its ability to provide a low, steady concentration of the electrophilic bromine species, which can enhance selectivity.[2][3]
This guide provides a comprehensive overview of the mechanistic principles, critical experimental parameters, and a detailed protocol for the regioselective bromination of isoquinoline-8-carboxylic acid esters using NBS.
Mechanistic Insights: Controlling Regioselectivity
The reaction proceeds via an electrophilic aromatic substitution (SₑAr) mechanism. Understanding the electronic factors governing this process is paramount to achieving the desired regioselectivity.
The Role of the Acidic Medium
The reaction is typically conducted in a strong acid, such as concentrated sulfuric acid (H₂SO₄).[4][5] The acid serves two primary functions:
-
Activation of NBS: The acid protonates the carbonyl oxygen of NBS, increasing the electrophilicity of the bromine atom.
-
Deactivation of the Pyridine Ring: The isoquinoline nitrogen is protonated to form an isoquinolinium ion. This places a positive charge on the nitrogen, strongly deactivating the heterocyclic ring (the pyridine part) towards electrophilic attack. Consequently, substitution is directed exclusively to the benzenoid ring.
Inherent Reactivity and Substituent Effects
In the protonated isoquinolinium ion, electrophilic attack on the benzenoid ring is most favored at the C-5 and C-8 positions. Experimental evidence shows that for unsubstituted isoquinoline, the major product is typically the 5-bromo isomer, with the 8-bromo isomer forming as a minor product.[4][6]
The C-8 carboxylic acid ester is an electron-withdrawing group and acts as a meta-director. When positioned at C-8, it deactivates the entire ring but most strongly directs incoming electrophiles to the positions meta to it, which are C-5 and C-7. This directing effect synergizes with the inherent C-5 reactivity of the isoquinoline core, strongly favoring bromination at the C-5 position.
The diagram below illustrates the SₑAr mechanism, highlighting the formation of the key Wheland intermediate (sigma complex). The resonance stability of the intermediate formed by attack at C-5 is greater than that from attack at other positions, explaining the observed selectivity.
Experimental Design and Key Parameter Optimization
Successful and reproducible bromination requires careful control over several experimental variables. The rationale behind these choices is critical for optimizing the reaction for high yield and selectivity.
| Parameter | Recommended Condition | Rationale & Justification (E-E-A-T) |
| Brominating Agent | N-Bromosuccinimide (NBS) | NBS is a crystalline solid that is safer and easier to handle than liquid Br₂. It provides a controlled, low concentration of the active brominating species, which minimizes over-bromination and side reactions.[3] |
| Solvent/Acid | Concentrated Sulfuric Acid (98%) | The strong acid protonates the isoquinoline nitrogen, deactivating the pyridine ring and directing substitution to the benzenoid ring. It also activates the NBS reagent.[4][7] |
| Temperature | -25 °C to -15 °C | This is the most critical parameter for selectivity. Low temperatures suppress the formation of undesired isomers (e.g., 7-bromo) and decomposition. Exceeding -15 °C can lead to a significant drop in regioselectivity.[6][7][8] |
| Stoichiometry | 1.05 - 1.2 equivalents of NBS | A slight excess of NBS ensures complete consumption of the starting material. Using a large excess can lead to di-bromination or other side reactions. |
| Reaction Time | 2 - 5 hours | Reaction progress should be monitored by a suitable analytical method (e.g., TLC, LC-MS) to determine the optimal endpoint and avoid prolonged reaction times that could lead to side products. |
| Work-up | Quenching on crushed ice | The highly exothermic neutralization of concentrated sulfuric acid must be controlled. Pouring the reaction mixture onto ice dissipates heat effectively and precipitates the product or prepares the mixture for subsequent neutralization.[6] |
Detailed Laboratory Protocol: Synthesis of Methyl 5-Bromo-isoquinoline-8-carboxylate
This protocol describes a representative procedure on a laboratory scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Equipment
-
Methyl isoquinoline-8-carboxylate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Crushed Ice
-
Ammonium Hydroxide (NH₄OH, aqueous solution, ~25%)
-
Dichloromethane (DCM)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Ethyl Acetate and Hexanes (for chromatography)
-
Three-neck round-bottom flask with magnetic stirrer, thermometer, and nitrogen inlet
-
Dry ice/acetone bath
Experimental Workflow Diagram
Step-by-Step Procedure
-
Preparation: Place concentrated H₂SO₄ (approx. 5 mL per gram of substrate) into a three-neck round-bottom flask equipped with a magnetic stirrer, a low-temperature thermometer, and a nitrogen inlet. Cool the acid to -25 °C using a dry ice/acetone bath.
-
Substrate Addition: Slowly add methyl isoquinoline-8-carboxylate (1.0 eq) to the vigorously stirred, cold sulfuric acid. Ensure the temperature remains below -15 °C during the addition. Stir until a homogeneous solution is obtained.
-
NBS Addition: Add N-bromosuccinimide (1.1 eq) in small portions over 30-45 minutes. This step is critical. Monitor the internal temperature closely and ensure it does not rise above -20 °C. A slight exotherm may be observed with each addition.[6]
-
Reaction: Stir the resulting mixture at a temperature between -22 °C and -18 °C for 3 to 5 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots, quenching them in a mixture of ice and excess ammonium hydroxide, extracting with DCM, and analyzing by TLC or LC-MS. The reaction is complete when the starting material is consumed.
-
Work-up - Quenching: Prepare a large beaker containing a generous amount of crushed ice (approx. 10 g of ice per mL of H₂SO₄). Slowly and carefully pour the reaction mixture onto the stirred ice.
-
Work-up - Neutralization: Place the beaker in an ice-water bath to manage the heat of neutralization. Slowly add concentrated aqueous ammonium hydroxide (approx. 25-28%) with vigorous stirring until the pH of the solution is approximately 8. A precipitate of the crude product may form.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract three times with dichloromethane (DCM).
-
Drying and Concentration: Combine the organic layers, wash once with saturated brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure methyl 5-bromo-isoquinoline-8-carboxylate.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Temperature too low. 2. Impure or old NBS. 3. Insufficient reaction time. | 1. Allow the reaction to proceed at the higher end of the range (-18 °C). 2. Use freshly recrystallized NBS.[9] 3. Increase reaction time, continuing to monitor by TLC/LC-MS. |
| Mixture of Isomers | 1. Temperature was too high (> -15 °C). 2. Reaction was run for too long. | 1. Maintain strict temperature control during NBS addition and reaction.[7][8] 2. Stop the reaction as soon as the starting material is consumed. 3. Isomers may be separable by careful column chromatography. |
| Low Yield | 1. Product loss during aqueous work-up. 2. Incomplete reaction. 3. Decomposition during neutralization. | 1. Ensure thorough extraction from the aqueous layer. 2. Confirm complete conversion by TLC/LC-MS before work-up. 3. Keep the mixture cold in an ice bath during the entire neutralization process. |
| Dark/Tarry Mixture | 1. Temperature was too high. 2. pH raised too high or too quickly during neutralization. | 1. Adhere to the recommended temperature range. 2. Add the base slowly while ensuring efficient cooling and stirring.[8] |
References
-
ResearchGate. (2025). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid | Request PDF. [Link]
-
Brown, W., & Gouliaev, A. (2002). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Synthesis, 2002(1), 83-86. [Link]
-
Alpha Spark Labs. (n.d.). Understanding the Mechanisms: How NBS Achieves Selective Bromination. [Link]
-
Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. [Link]
-
ResearchGate. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. [Link]
-
ResearchGate. (n.d.). Bromination of (hetero)aromatics using NBS in WEPA. [Link]
-
ResearchGate. (n.d.). Bromination of Aromatics and Heteroaromatics with NBS in TBAB. [Link]
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
-
MANAC Inc. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2). [Link]
-
ResearchGate. (2017). recent advances in the synthesis of isoquinoline and its analogue: a review. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. [Link]
- Google Patents. (n.d.).
-
Wikipedia. (n.d.). N-Bromosuccinimide. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. | Semantic Scholar [semanticscholar.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 8. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 9. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
Application Note: High-Yield Saponification of 4-bromo-8-isoquinolinecarboxylic acid methyl ester
For: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed, reliable protocol for the hydrolysis of 4-bromo-8-isoquinolinecarboxylic acid methyl ester to its corresponding carboxylic acid. The described method utilizes a lithium hydroxide-mediated saponification in a mixed solvent system, a technique widely recognized for its efficiency and mild reaction conditions, making it suitable for complex and sensitive substrates.[1][2] This guide offers a comprehensive walkthrough of the procedure, including reagent preparation, reaction execution, product isolation, and purification. Furthermore, it delves into the mechanistic underpinnings of the reaction, safety protocols, and methods for monitoring reaction progress, ensuring a reproducible and safe experimental outcome.
Introduction
4-bromo-8-isoquinolinecarboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its derivatives have been explored for a range of biological activities. The hydrolysis of its methyl ester is a critical step in the synthesis of various derivatives, as the carboxylic acid functional group serves as a versatile handle for further chemical modifications, such as amide bond formation.
The protocol detailed herein employs a base-catalyzed hydrolysis, commonly known as saponification.[1][3] This method is generally preferred over acid-catalyzed hydrolysis for esters due to the irreversible nature of the reaction under basic conditions, which often leads to higher yields.[4][5][6] The use of lithium hydroxide (LiOH) in a tetrahydrofuran (THF) and water solvent system is a well-established and effective method for the saponification of a wide range of esters, including those on sterically hindered or electron-deficient aromatic systems.[1][7]
Reaction Mechanism and Scientific Rationale
The saponification of an ester is a classic example of a nucleophilic acyl substitution reaction.[1] The reaction proceeds through a well-understood, multi-step mechanism:
-
Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate.[1]
-
Elimination of the Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the methoxide ion (CH₃O⁻) as the leaving group.[1]
-
Acid-Base Reaction: The liberated methoxide ion is a strong base and readily deprotonates the newly formed carboxylic acid. This acid-base reaction is essentially irreversible and drives the equilibrium towards the formation of the carboxylate salt, preventing the reverse reaction (esterification).[1][7]
-
Protonation: In the final workup step, a strong acid is added to protonate the carboxylate salt, yielding the desired carboxylic acid product.[1]
The choice of lithium hydroxide is strategic. While other bases like sodium hydroxide or potassium hydroxide are also effective, lithium salts of carboxylates can sometimes offer better solubility characteristics in mixed aqueous-organic solvent systems. The THF/water co-solvent system is employed to ensure the solubility of both the relatively nonpolar ester starting material and the ionic hydroxide reagent.
Materials and Methods
Reagents and Equipment
| Reagent/Equipment | Grade | Supplier (Example) |
| 4-bromo-8-isoquinolinecarboxylic acid methyl ester | ≥95% | Commercially Available |
| Lithium hydroxide monohydrate (LiOH·H₂O) | ACS Reagent Grade | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Deionized Water | High Purity | In-house |
| Hydrochloric Acid (HCl) | 1 M solution | Fisher Scientific |
| Dichloromethane (DCM) | ACS Reagent Grade | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | VWR |
| Round-bottom flask | Pyrex | |
| Magnetic stirrer and stir bar | ||
| Reflux condenser | ||
| Separatory funnel | ||
| Rotary evaporator | ||
| pH paper or pH meter | ||
| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F₂₅₄ | Millipore |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]
-
Fume Hood: Conduct the entire experiment in a well-ventilated chemical fume hood.[9]
-
Handling Reagents: 4-bromo-8-isoquinolinecarboxylic acid methyl ester and its derivatives should be handled with care as their toxicological properties may not be fully characterized. Avoid inhalation, ingestion, and skin contact.[8][9][10] Lithium hydroxide is corrosive and can cause severe skin and eye damage. Hydrochloric acid is corrosive and its vapors are irritating to the respiratory system. Dichloromethane is a volatile and potentially carcinogenic solvent.
Detailed Experimental Protocol
1. Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of 4-bromo-8-isoquinolinecarboxylic acid methyl ester in 20 mL of THF.
-
Stir the solution at room temperature until the ester is completely dissolved.
2. Saponification:
-
In a separate beaker, prepare a solution of 0.33 g of lithium hydroxide monohydrate in 10 mL of deionized water.
-
Add the aqueous LiOH solution to the stirred solution of the ester in THF at room temperature.
-
The reaction mixture will become a biphasic solution. Stir vigorously to ensure adequate mixing.
-
Heat the reaction mixture to a gentle reflux (approximately 66 °C for THF) and maintain for 2-4 hours.
3. Monitoring the Reaction:
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Prepare a TLC developing chamber with a suitable eluent system (e.g., 1:1 Hexanes:Ethyl Acetate).
-
Spot the starting material and the reaction mixture on a TLC plate.
-
The disappearance of the starting material spot and the appearance of a new, more polar spot (which will remain at the baseline) corresponding to the carboxylate salt indicates the completion of the reaction.
4. Work-up and Product Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the THF using a rotary evaporator.
-
To the remaining aqueous solution, add 20 mL of deionized water.
-
Carefully acidify the aqueous solution to a pH of approximately 2-3 by the dropwise addition of 1 M HCl. The product will precipitate out as a solid.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water.
5. Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetonitrile.
-
Alternatively, for smaller scales or to obtain higher purity, the product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[11]
6. Drying and Characterization:
-
Dry the purified product under vacuum to a constant weight.
-
The identity and purity of the final product, 4-bromo-8-isoquinolinecarboxylic acid, can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.
Experimental Workflow Diagram
Caption: Workflow for the hydrolysis of 4-bromo-8-isoquinolinecarboxylic acid methyl ester.
Expected Results and Troubleshooting
| Parameter | Expected Value | Troubleshooting Tips |
| Reaction Time | 2-4 hours | If the reaction is sluggish, ensure adequate stirring and temperature. The quality of the THF (anhydrous) can also impact the reaction rate. |
| Yield | >90% | Low yields may result from incomplete reaction, losses during work-up, or side reactions. Ensure complete precipitation by adjusting the pH carefully. |
| Purity | >95% after purification | Impurities may include unreacted starting material or byproducts. Optimize the purification method (recrystallization solvent or chromatography gradient). |
| Product Appearance | Off-white to pale yellow solid | Color may indicate impurities. Recrystallization should improve the color. |
Conclusion
This application note provides a robust and reproducible protocol for the saponification of 4-bromo-8-isoquinolinecarboxylic acid methyl ester. By following the detailed steps and adhering to the safety precautions, researchers can confidently and efficiently synthesize the corresponding carboxylic acid in high yield and purity. The principles and techniques described are broadly applicable to the hydrolysis of other ester-containing heterocyclic compounds.
References
-
Master Organic Chemistry. (2022-10-27). Basic Hydrolysis of Esters - Saponification. [Link]
-
OperaChem. (2024-04-27). Saponification-Typical procedures. [Link]
-
Science.gov. ester hydrolysis rate: Topics by Science.gov. [Link]
-
YouTube. (2022-10-10). 374 BCH3023 Saponification of Esters. [Link]
-
Sciforum. Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. [Link]
-
PubMed Central. (2016-02-24). DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides. [Link]
-
University of Calgary. Ch20: Hydrolysis of Esters. [Link]
-
YouTube. (2019-01-15). mechanism of ester hydrolysis. [Link]
-
Tennessee Academy of Science. Determination of the Esters by Alkaline Hydrolysis. [Link]
-
Chemguide. hydrolysis of esters. [Link]
-
Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
- Google Patents.
- Google Patents.
-
esterhydrolysis.com. Ester hydrolysis. [Link]
-
Organic Syntheses. Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. sciforum.net [sciforum.net]
- 3. youtube.com [youtube.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. science-revision.co.uk [science-revision.co.uk]
- 7. Saponification-Typical procedures - operachem [operachem.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: The Use of 4-Bromoisoquinoline-8-carboxylic Acid as a Fragment in Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening for the identification of novel lead compounds.[1][2][3] This approach focuses on screening small, low-molecular-weight compounds, or "fragments," which typically exhibit weak binding affinities but do so with high ligand efficiency.[4][5] The isoquinoline scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide array of pharmacological activities, including anticancer and enzyme inhibitory effects.[6][7][8][9] This application note provides a detailed guide for researchers on the utilization of 4-Bromoisoquinoline-8-carboxylic acid as a versatile fragment in drug discovery campaigns, particularly targeting enzyme families such as kinases and poly (ADP-ribose) polymerases (PARPs). We present its physicochemical properties, rationale for its use, and detailed protocols for primary screening and hit-to-lead optimization.
Introduction: The Rationale for this compound in FBDD
Fragment-Based Drug Discovery (FBDD) offers a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS) by starting with smaller, less complex molecules.[1][10] The core principle of FBDD lies in identifying low-molecular-weight fragments (typically <300 Da) that bind to a biological target with weak affinity.[4][11] These initial hits then serve as starting points for optimization into more potent lead compounds through strategies like fragment growing, linking, or merging.[2][3][11]
The isoquinoline core is a key pharmacophore found in a variety of biologically active compounds.[6][8] Its derivatives have been successfully developed as inhibitors for a range of enzymes, including kinases and acetylcholinesterase.[12][13][14] The subject of this guide, this compound, is a particularly promising fragment for several reasons:
-
Privileged Scaffold: The isoquinoline core provides a rigid and well-defined three-dimensional structure that can be readily accommodated in various enzyme active sites.
-
Dual-Vector Growth Potential: The presence of a bromine atom at the 4-position and a carboxylic acid at the 8-position provides two distinct and chemically accessible vectors for synthetic elaboration. The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, while the carboxylic acid can be readily converted to amides or esters.
-
Targeted Interactions: The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor, and the carboxylic acid can serve as a hydrogen bond donor or acceptor, facilitating key interactions with the target protein.
-
Commercial Availability: This fragment is commercially available from suppliers, making it readily accessible for screening campaigns.[15]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1. These properties align well with the "Rule of Three," a set of guidelines for desirable fragment characteristics.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1823254-04-1 | |
| Molecular Formula | C10H6BrNO2 | ChemSpider |
| Molecular Weight | 268.07 g/mol | ChemSpider |
| Appearance | White to off-white powder | |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
| LogP (calculated) | ~2.5 | Calculated |
| Rotatable Bonds | 1 | Calculated |
Potential Therapeutic Targets
The isoquinoline scaffold has been implicated in the inhibition of several important enzyme classes in oncology and other diseases.
-
Protein Kinases: Kinases are a major class of drug targets, and their dysregulation is linked to numerous diseases, including cancer.[16] Isoquinoline derivatives have been successfully developed as kinase inhibitors, such as ROCK-I inhibitors.[12][14] The structure of this compound provides a foundation for developing inhibitors that can target the ATP-binding site of various kinases.
-
Poly (ADP-ribose) Polymerases (PARPs): PARP inhibitors are a class of targeted therapies effective against cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[17][18][19][20] The core structures of many approved PARP inhibitors feature aromatic heterocyclic scaffolds that engage in key interactions within the NAD+ binding pocket. The isoquinoline core of this fragment presents a promising starting point for the design of novel PARP inhibitors.
Experimental Protocols
This section provides detailed, step-by-step protocols for the initial screening and subsequent optimization of this compound.
Primary Screening via Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak binding interactions characteristic of fragments.[21][22]
Objective: To identify and characterize the binding of this compound to a target protein.
Materials:
-
Biacore series SPR instrument (e.g., Biacore 8K)[22]
-
Sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Target protein of interest (e.g., a specific kinase or PARP enzyme)
-
This compound
-
Running buffer (e.g., HBS-EP+)
-
DMSO
Protocol:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (typically 8,000-12,000 Response Units).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.
-
A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding.
-
-
Fragment Screening:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 100 mM).
-
Prepare a dilution series of the fragment in running buffer. A typical concentration range for fragment screening is 10 µM to 1 mM. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1-2%.
-
Inject the fragment solutions over the protein and reference flow cells at a constant flow rate (e.g., 30 µL/min). Use a contact time of 60-120 seconds, followed by a dissociation phase of 120-300 seconds.
-
Regenerate the sensor surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of high or low pH buffer).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Analyze the resulting sensorgrams to determine the binding kinetics (association rate constant, ka; dissociation rate constant, kd) and affinity (dissociation constant, KD). For fragments with fast kinetics, a steady-state affinity analysis may be more appropriate.
-
Causality Behind Choices:
-
A high immobilization level of the target protein increases the signal-to-noise ratio, which is crucial for detecting the weak binding of fragments.
-
Maintaining a low and consistent DMSO concentration is critical to minimize solvent effects that can interfere with binding measurements.
Orthogonal Validation via a Biochemical Kinase Assay
Biochemical assays are essential for confirming that a binding event observed in a biophysical assay translates to functional inhibition of the target enzyme.[23] The following is a generic protocol for a luminescence-based kinase assay, which can be adapted to a specific kinase of interest.[16][24]
Objective: To determine the inhibitory potency (IC50) of this compound against a target kinase.
Materials:
-
Target kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)[24]
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Protocol:
-
Assay Preparation:
-
Prepare a dilution series of this compound in assay buffer containing a fixed concentration of DMSO.
-
In a 384-well plate, add the compound dilutions.
-
Add the target kinase to each well and incubate for 15-30 minutes at room temperature. This pre-incubation step allows the compound to bind to the enzyme before the reaction is initiated.[24]
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP. The concentrations of both should be at or near their Michaelis-Menten constant (Km) to ensure assay sensitivity.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature or 30°C.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection kit according to the manufacturer's instructions. This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.[24]
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Self-Validation System:
-
Include positive controls (a known inhibitor of the kinase) and negative controls (DMSO only) on each plate to ensure the assay is performing correctly.
-
Running the assay at the Km of ATP and substrate provides a sensitive measure of inhibition and allows for a more accurate determination of the inhibitor's potency.
Hit-to-Lead Optimization Workflow
Once this compound is confirmed as a hit, the next step is to improve its potency and selectivity through a process called hit-to-lead optimization.[25] This involves synthetically modifying the fragment to explore the surrounding chemical space and establish a structure-activity relationship (SAR).[2]
Strategy: Fragment Growing
The "fragment growing" strategy is a straightforward approach where chemical moieties are added to the initial fragment hit to make additional favorable interactions with the target protein.[2][11]
Workflow:
-
Structural Biology: Obtain a high-resolution crystal structure of the target protein in complex with this compound. This will reveal the binding mode of the fragment and identify nearby pockets that can be exploited for potency improvement.
-
In Silico Design: Use computational tools such as molecular docking to predict how different chemical modifications to the fragment will affect its binding affinity and orientation.[3][25] Focus on modifications at the 4-position (via the bromine) and the 8-position (via the carboxylic acid).
-
Synthetic Chemistry: Synthesize a focused library of analogs based on the in silico designs.
-
4-Position Modification: Utilize Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions to introduce a variety of aryl, heteroaryl, or alkyl groups at the 4-position.
-
8-Position Modification: Form amide bonds by coupling the carboxylic acid with a diverse set of amines to explore interactions in that region of the binding pocket.
-
-
Iterative Screening: Screen the newly synthesized analogs using the established biophysical and biochemical assays to evaluate their potency.
-
SAR Analysis: Analyze the data to build a structure-activity relationship, which will guide the design of the next generation of compounds.
Visualizations
FBDD Workflow
Caption: A generalized workflow for Fragment-Based Drug Discovery (FBDD).
Hit-to-Lead Optimization Strategy
Caption: The concept of synthetic lethality with PARP inhibitors.
Conclusion
This compound represents a high-value fragment for initiating drug discovery programs against a range of important therapeutic targets. Its privileged isoquinoline core, coupled with two distinct vectors for synthetic elaboration, provides a robust starting point for a fragment-growing strategy. The detailed protocols and workflows presented in this application note offer a comprehensive guide for researchers to effectively utilize this fragment in their FBDD campaigns, from initial hit identification to lead optimization.
References
-
Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]
Sources
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- 4. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 5. Novel isoquinolone PDK1 inhibitors discovered through fragment-based lead discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyrrolo[2,1- a ]isoquinoline scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07047F [pubs.rsc.org]
- 10. This fragment-based drug discovery library is designed to be sociable | Research | Chemistry World [chemistryworld.com]
- 11. researchgate.net [researchgate.net]
- 12. Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isoquinoline derivatives as potential acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fragment-based design of isoquinoline derivatives as anti-inflammatory drugs - Research Outreach [researchoutreach.org]
- 15. calpaclab.com [calpaclab.com]
- 16. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 17. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cancerresearchuk.org [cancerresearchuk.org]
- 19. my.clevelandclinic.org [my.clevelandclinic.org]
- 20. How Do PARP Inhibitors Work In Cancer? | Dana-Farber Cancer Institute [blog.dana-farber.org]
- 21. pnas.org [pnas.org]
- 22. sygnaturediscovery.com [sygnaturediscovery.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. domainex.co.uk [domainex.co.uk]
- 25. excelra.com [excelra.com]
Synthetic Routes to Functionalized Isoquinoline-8-Carboxylic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a privileged heterocyclic motif frequently encountered in natural products and medicinally important compounds, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] In particular, isoquinoline-8-carboxylic acid derivatives serve as crucial intermediates in the synthesis of complex molecular architectures for drug discovery.[3] This guide provides a detailed overview of synthetic strategies to access these valuable compounds, focusing on both the construction of the isoquinoline core and the introduction of the C-8 carboxylic acid functionality.
I. Strategic Approaches to the Isoquinoline-8-Carboxylic Acid Scaffold
The synthesis of functionalized isoquinoline-8-carboxylic acids can be broadly categorized into two main approaches:
-
Construction of the Isoquinoline Ring with a Pre-installed C-8 Substituent: This strategy involves starting with a benzene derivative already bearing a substituent at the position that will become C-8 of the isoquinoline. This substituent can be the carboxylic acid itself or a precursor that can be readily converted to a carboxylic acid.
-
Post-formation Functionalization of the Isoquinoline Core: This approach focuses on synthesizing the isoquinoline ring first, followed by the selective introduction of a carboxylic acid group at the C-8 position.
The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
II. Synthesis via Isoquinoline Ring Construction
Classical named reactions remain a cornerstone for the synthesis of the isoquinoline core. These methods can be adapted to produce 8-substituted derivatives by using appropriately substituted starting materials.
A. Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides, which can be subsequently aromatized to the corresponding isoquinolines.[4][5] To achieve an 8-substituted isoquinoline, the starting β-phenylethylamine must contain the desired substituent or a precursor at the ortho position to the ethylamine side chain.
Mechanism Insight: The reaction proceeds via an intramolecular electrophilic aromatic substitution, where the cyclization is facilitated by a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[5] Electron-donating groups on the aromatic ring generally favor the cyclization.[6]
Diagram of the Bischler-Napieralski Reaction:
Caption: General workflow of the Bischler-Napieralski reaction for 8-substituted isoquinolines.
Protocol: Synthesis of a 3,4-Dihydroisoquinoline Derivative via Bischler-Napieralski Reaction
This protocol outlines the general steps for the cyclization of a β-(o-tolyl)ethylamide, where the methyl group can later be oxidized to a carboxylic acid.
Materials:
-
N-[2-(2-Methylphenyl)ethyl]acetamide
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous toluene
-
Palladium on carbon (10%)
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Amide Cyclization:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve N-[2-(2-methylphenyl)ethyl]acetamide (1.0 equiv) in anhydrous toluene.
-
Carefully add phosphorus oxychloride (1.2 equiv) dropwise to the solution at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous solution with saturated sodium bicarbonate solution until the pH is ~8-9.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,4-dihydroisoquinoline.
-
-
Aromatization:
-
Dissolve the crude 3,4-dihydroisoquinoline in a suitable solvent such as toluene or xylene.
-
Add 10% palladium on carbon (10 mol%).
-
Heat the mixture to reflux for 12-24 hours.
-
Cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the 8-methylisoquinoline.
-
B. Pictet-Spengler Reaction
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline.[7][8] Similar to the Bischler-Napieralski reaction, the starting β-arylethylamine must possess the desired substituent at the appropriate position.
Mechanism Insight: The reaction proceeds through the formation of a Schiff base, which then undergoes an intramolecular electrophilic attack on the aromatic ring to form the tetrahydroisoquinoline ring system.[8]
Diagram of the Pictet-Spengler Reaction:
Caption: Key steps in the Pictet-Spengler synthesis of 8-substituted tetrahydroisoquinolines.
III. Synthesis via Post-formation Functionalization
This approach offers the flexibility of synthesizing a common isoquinoline intermediate, which is then selectively functionalized at the C-8 position.
A. Directed Ortho-Metalation (DoM)
Directed ortho-metalation is a highly regioselective method for the functionalization of aromatic rings.[9][10] A directing metalation group (DMG) on the isoquinoline ring can direct a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position, creating a nucleophilic site for reaction with an electrophile.[11] For C-8 functionalization, a DMG at the C-1 or N-2 position can be utilized.
Mechanism Insight: The DMG coordinates to the lithium of the organolithium reagent, bringing the base in close proximity to the C-8 proton and facilitating its abstraction. The resulting aryllithium species can then be quenched with an electrophile.[10]
Protocol: Carboxylation of Isoquinoline at C-8 via DoM
This protocol describes a general procedure for the C-8 carboxylation of an N-pivaloyl-1,2,3,4-tetrahydroisoquinoline, where the pivaloyl group acts as the DMG.
Materials:
-
N-Pivaloyl-1,2,3,4-tetrahydroisoquinoline
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (1 M)
-
Diethyl ether
Procedure:
-
Lithiation:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C.
-
Add N-pivaloyl-1,2,3,4-tetrahydroisoquinoline (1.0 equiv) and TMEDA (1.2 equiv).
-
Slowly add s-BuLi (1.2 equiv) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
-
Carboxylation:
-
In a separate flask, crush dry ice into a fine powder.
-
Carefully transfer the lithiated intermediate via cannula onto the powdered dry ice.
-
Allow the mixture to warm to room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction with 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the N-pivaloyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid.
-
B. Transition-Metal-Catalyzed C-H Functionalization
Modern synthetic methods involving transition-metal catalysis offer powerful tools for the direct functionalization of C-H bonds.[12][13] Palladium- and rhodium-catalyzed reactions have been developed for the C-H activation of isoquinolines, allowing for the introduction of various functional groups, which can then be converted to a carboxylic acid.
C. Halogen-Metal Exchange and Carboxylation
If an 8-haloisoquinoline is accessible, a halogen-metal exchange followed by quenching with carbon dioxide is a reliable method for introducing the carboxylic acid group.
Protocol: Synthesis of Isoquinoline-8-carboxylic Acid from 8-Bromoisoquinoline
Materials:
-
8-Bromoisoquinoline
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous diethyl ether or THF
-
Dry ice (solid CO₂)
-
Hydrochloric acid (1 M)
Procedure:
-
Halogen-Metal Exchange:
-
In a flame-dried flask under nitrogen, dissolve 8-bromoisoquinoline (1.0 equiv) in anhydrous diethyl ether or THF and cool to -78 °C.
-
Slowly add n-BuLi (1.1 equiv) dropwise.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
-
Carboxylation:
-
Quench the reaction by pouring the organolithium solution over an excess of crushed dry ice.
-
Allow the mixture to warm to room temperature.
-
-
Work-up and Purification:
-
Add water to the reaction mixture and separate the layers.
-
Wash the organic layer with water.
-
Acidify the combined aqueous layers with 1 M HCl to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry to obtain isoquinoline-8-carboxylic acid.
-
IV. Functional Group Interconversion
In many synthetic routes, a precursor functional group is introduced at the C-8 position and then converted to a carboxylic acid in a later step.
A. Oxidation of an 8-Alkyl Group
An 8-alkylisoquinoline, synthesized through methods like the Bischler-Napieralski reaction, can be oxidized to the corresponding carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid.
B. Hydrolysis of an 8-Cyano Group
An 8-cyanoisoquinoline can be prepared via Sandmeyer reaction from an 8-aminoisoquinoline or through nucleophilic aromatic substitution on an 8-haloisoquinoline. The cyano group can then be hydrolyzed to a carboxylic acid under acidic or basic conditions.
V. Data Summary
The following table summarizes the key features of the discussed synthetic strategies.
| Synthetic Strategy | Key Features | Advantages | Limitations |
| Bischler-Napieralski | Cyclization of β-arylethylamides. | Well-established, good for 3,4-dihydroisoquinolines. | Requires subsequent aromatization, harsh conditions. |
| Pictet-Spengler | Condensation and cyclization of β-arylethylamines. | Mild conditions for activated systems. | Leads to tetrahydroisoquinolines, may require oxidation. |
| Directed Ortho-Metalation | Regioselective deprotonation and electrophilic quench. | High regioselectivity, versatile. | Requires a directing group, strong bases, and low temperatures. |
| Halogen-Metal Exchange | Formation of an organometallic intermediate from a halide. | Reliable and high-yielding. | Requires a pre-functionalized haloisoquinoline. |
VI. Conclusion
The synthesis of functionalized isoquinoline-8-carboxylic acid derivatives is a topic of significant interest in medicinal chemistry. This guide has outlined several key synthetic strategies, from classical named reactions to modern catalytic methods. The choice of the most appropriate route will depend on the specific target molecule, the availability of starting materials, and the desired level of functional group tolerance. The provided protocols offer a starting point for researchers to develop robust and efficient syntheses of these valuable compounds for application in drug discovery and development.
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 3. chemimpex.com [chemimpex.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 7. A new efficient synthetic methodology for tetrahydroisoquinoline and tetrahydro-beta-carboline derivatives using the Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. grokipedia.com [grokipedia.com]
- 10. baranlab.org [baranlab.org]
- 11. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
"analytical methods for the characterization of 4-Bromoisoquinoline-8-carboxylic acid"
An Application Note and Protocol Guide
Introduction
4-Bromoisoquinoline-8-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The isoquinoline scaffold is a privileged structure found in numerous pharmacologically active molecules, and its derivatives are explored for a wide range of therapeutic applications, including as kinase inhibitors and antimicrobial agents.[1] The presence of a bromine atom and a carboxylic acid group provides versatile handles for further synthetic modification, making it a valuable building block for creating complex molecular architectures.[2]
Integrated Analytical Workflow
A multi-technique approach is essential for the complete characterization of a novel chemical entity. Each analytical method provides a unique piece of information, and together, they form a self-validating system to confirm the molecule's identity, purity, and structure. The logical flow of analysis is depicted below.
Caption: Integrated workflow for comprehensive characterization.
Physicochemical Properties
A preliminary assessment of the compound's physical properties is the first step in characterization.
-
Appearance: The compound is typically a white to off-white powder or crystalline solid. Visual inspection should confirm the color and form and note any inconsistencies.
-
Solubility: Preliminary solubility tests in common analytical solvents (e.g., DMSO, DMF, Methanol, Chloroform) are crucial for preparing samples for subsequent analyses.
-
Melting Point: The melting point is a key indicator of purity. A sharp melting range suggests high purity, while a broad range may indicate the presence of impurities. The melting point of the related compound 4-bromoisoquinoline is 40-43 °C.[3][4] The addition of the carboxylic acid group is expected to significantly increase the melting point.
Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for determining the purity of non-volatile organic compounds.[5] A reverse-phase method is ideal for separating this compound from potential impurities, such as unreacted starting materials or isomeric byproducts.[6][7]
Causality Behind Method Choice: A C18 stationary phase is selected for its hydrophobicity, which provides good retention for the aromatic isoquinoline core. The mobile phase consists of an aqueous acid and an organic modifier (acetonitrile). The acid (e.g., formic or phosphoric acid) is critical for protonating the carboxylic acid and any residual basic nitrogen on the isoquinoline ring, ensuring sharp, symmetrical peaks by minimizing ionic interactions with residual silanols on the column.[7][8] A gradient elution is employed to ensure that both more polar and less polar impurities are effectively eluted and quantified.
Protocol: HPLC Purity Determination
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in a suitable solvent (e.g., 1 mL of 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL.
-
Vortex until fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[5]
-
-
Instrumentation and Conditions:
| Parameter | Recommended Condition |
| HPLC System | Standard U/HPLC system with UV/PDA detector |
| Column | C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 10% B over 0.5 minutes, re-equilibrate for 2.5 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Detection Wavelength | 254 nm (or PDA scan from 200-400 nm) |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
The system suitability (e.g., peak tailing, theoretical plates) should be monitored to ensure the validity of the results.
-
Molecular Weight Verification by Mass Spectrometry (MS)
Mass spectrometry provides a direct measurement of the compound's molecular weight, serving as a primary tool for identity confirmation. Electrospray Ionization (ESI) is the preferred method for this molecule due to the presence of the ionizable carboxylic acid group.
Self-Validating System: A key feature of this compound is the presence of a single bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Therefore, the mass spectrum will exhibit a characteristic pair of peaks (M and M+2) of nearly equal intensity, providing definitive evidence for the presence of one bromine atom and serving as an internal validation of the result.
Protocol: LC-MS Analysis
-
Instrumentation: Couple the HPLC system described above directly to an ESI-MS detector (e.g., a single quadrupole or high-resolution TOF/Orbitrap).
-
Ionization Mode: ESI can be run in both positive and negative modes.
-
Positive Mode (ESI+): Will detect the protonated molecule [M+H]⁺.
-
Negative Mode (ESI-): Will detect the deprotonated molecule [M-H]⁻. Running both modes can provide complementary information.
-
-
Data Interpretation:
| Ion Species | Theoretical m/z (⁷⁹Br) | Theoretical m/z (⁸¹Br) |
| [M+H]⁺ (Positive) | 267.9658 | 269.9637 |
| [M-H]⁻ (Negative) | 265.9502 | 267.9481 |
| [M+Na]⁺ (Positive) | 289.9477 | 291.9457 |
digraph "MS_Fragmentation" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#EA4335"];Parent [label="[M+H]⁺\nm/z ≈ 268/270", fillcolor="#FBBC05", fontcolor="#202124"]; Frag1 [label="Loss of H₂O (-18)\n[M+H - H₂O]⁺\nm/z ≈ 250/252"]; Frag2 [label="Loss of COOH (-45)\n[M+H - HCOOH]⁺\nm/z ≈ 222/224"]; Frag3 [label="Loss of Br (-79/81)\n[M+H - Br]⁺\nm/z ≈ 188"];
Parent -> Frag1 [label="-H₂O"]; Parent -> Frag2 [label="-HCOOH"]; Parent -> Frag3 [label="-Br•"]; }
Caption: Plausible ESI+ fragmentation pathways.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the definitive elucidation of chemical structure. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton.[9][10]
Expertise in Interpretation: The predicted chemical shifts are based on the fundamental structure of isoquinoline, perturbed by the electronic effects of the bromine and carboxylic acid substituents. The bromine at C4 will deshield the adjacent protons at C3 and C5. The carboxylic acid at C8 will strongly deshield the proton at C7. The coupling constants (J-values) between adjacent protons are critical for confirming the substitution pattern on both aromatic rings.
Protocol: NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it ensures the acidic proton is observable.
-
Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis (qNMR) is desired.[6]
-
Transfer the solution to a clean, dry NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H NMR, ¹³C NMR, and optionally 2D spectra (COSY, HSQC) on a 400 MHz or higher spectrometer.
-
-
Expected Spectral Data (in DMSO-d₆):
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| 1 | ~9.4 (Predicted) | s | ~153 (Predicted) |
| 3 | ~8.7 (Predicted) | s | ~145 (Predicted) |
| 4 | --- | --- | ~120 (Predicted, C-Br) |
| 5 | ~8.2 (Predicted) | d | ~129 (Predicted) |
| 6 | ~7.8 (Predicted) | t | ~128 (Predicted) |
| 7 | ~8.4 (Predicted) | d | ~135 (Predicted) |
| 8 | --- | --- | ~130 (Predicted, C-COOH) |
| 4a | --- | --- | ~136 (Predicted) |
| 8a | --- | --- | ~127 (Predicted) |
| COOH | >13.0 (Predicted, broad) | br s | ~167 (Predicted) |
Note: These are predicted values based on known substituent effects on the isoquinoline core. Actual values must be confirmed experimentally. Data for related bromoisoquinolines support these assignments.[11][12]
Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups within the molecule.
Causality Behind Interpretation: The spectrum is expected to be dominated by absorptions from the carboxylic acid group and the aromatic isoquinoline ring system. The carboxylic acid O-H stretch is characteristically very broad due to hydrogen bonding.[13] The C=O stretch will be a strong, sharp band. The aromatic region will show multiple bands for C=C and C=N stretching, and the C-Br stretch will appear in the fingerprint region.[13][14]
Protocol: FTIR Analysis
-
Sample Preparation: The analysis can be performed on the neat solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Expected Characteristic Absorptions:
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |
| 3300–2500 | O–H stretch (Carboxylic Acid Dimer) | Very broad, strong |
| ~3100–3000 | C–H stretch (Aromatic) | Medium, sharp |
| 1720–1680 | C=O stretch (Carboxylic Acid) | Strong, sharp |
| 1620–1450 | C=C and C=N stretches (Aromatic) | Multiple medium-strong bands |
| 1320–1210 | C–O stretch (Carboxylic Acid) | Strong |
| ~950 | O–H bend (Out-of-plane) | Broad, medium |
| 650-550 | C–Br stretch | Medium to weak |
Elemental Composition by Combustion Analysis
Elemental analysis provides the percentage composition of C, H, and N, which is compared against the theoretical values calculated from the molecular formula. This technique serves as a fundamental check of purity and empirical formula. Specialized methods are required for halogen analysis.
Trustworthiness: A match between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's identity and high purity, corroborating the findings from other methods.
Protocol: CHN and Bromine Analysis
-
Methodology:
-
CHN Analysis: The sample is combusted at high temperature, converting C to CO₂, H to H₂O, and N to N₂ gas. These gases are then chromatographically separated and quantified.[15]
-
Bromine (Br) Analysis: This is often done separately, for instance, by oxygen flask combustion followed by ion chromatography or titration to quantify the resulting bromide.[16]
-
-
Theoretical Composition for C₁₀H₆BrNO₂:
-
Carbon (C): 44.81%
-
Hydrogen (H): 2.26%
-
Bromine (Br): 29.81%
-
Nitrogen (N): 5.23%
-
Oxygen (O): 11.93% (by difference)
-
Conclusion
The analytical methods detailed in this guide provide a robust and multi-faceted framework for the complete and unambiguous characterization of this compound. By integrating data from chromatography (HPLC), mass spectrometry (LC-MS), spectroscopy (NMR, FTIR), and elemental analysis, researchers can confidently establish the identity, purity, and structural integrity of this important chemical building block. Adherence to these protocols will ensure the quality and reliability of data, which is fundamental to the success of any research or drug development program.
References
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- This compound;CAS No.:1823254-04-1. ChemShuttle.
- Separation of 4-Bromoisoquinoline on Newcrom R1 HPLC column. SIELC Technologies.
- A Comparative Guide to Purity Assessment Methods for Synthesized 6-Bromoquinoline. Benchchem.
- 4-bromoisoquinoline - 1532-97-4, C9H6BrN, density, melting point, boiling point, structural formula, synthesis. Guidechem.
- 4-Bromoisoquinoline | C9H6BrN | CID 73743. PubChem.
- FT-Raman, FTIR Spectra and Normal Co-Ordinate Analysis of Isoquinoline. International Research Publication House.
- 4-Bromoisoquinoline(1532-97-4) 13C NMR spectrum. ChemicalBook.
- 4-Bromoisoquinoline 98 1532-97-4. Sigma-Aldrich.
- 4-Bromoisoquinoline | 1532-97-4. ChemicalBook.
- Certificate of Analysis for 8-Bromoisoquinoline. LGC Standards.
- 4-Bromoisoquinoline(1532-97-4) MS spectrum. ChemicalBook.
- Method of preparing 5- or 8-bromoisoquinoline derivatives. Google Patents.
- IR Spectroscopy Tutorial: Carboxylic Acids. University of Calgary.
- Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI.
- Elemental analysis of organic compounds with the use of automated CHNS analyzers. ResearchGate.
- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH.
- Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses Procedure.
- Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. NIH.
- Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing. Robertson Microlit.
- HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. SIELC Technologies.
- HPLC Methods for analysis of 4-Pyridinecarboxylic acid. HELIX Chromatography.
- Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
- QUINOLINE-4-CARBOXYLIC ACID(486-74-8) 1H NMR spectrum. ChemicalBook.
Sources
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. 4-Bromoisoquinoline 98 1532-97-4 [sigmaaldrich.com]
- 4. 4-Bromoisoquinoline | 1532-97-4 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Separation of 4-Bromoisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]
- 9. file.leyan.com [file.leyan.com]
- 10. mdpi.com [mdpi.com]
- 11. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
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- 13. orgchemboulder.com [orgchemboulder.com]
- 14. irphouse.com [irphouse.com]
- 15. researchgate.net [researchgate.net]
- 16. Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing [robertson-microlit.com]
"scale-up synthesis of 4-Bromoisoquinoline-8-carboxylic acid"
An Application Note and Protocol for the Scale-Up Synthesis of 4-Bromoisoquinoline-8-carboxylic Acid
Introduction
This compound is a key heterocyclic building block in medicinal chemistry and drug development. Its rigid scaffold and versatile functional groups—a bromine atom amenable to cross-coupling reactions and a carboxylic acid for amide bond formation or salt formation—make it an invaluable intermediate for the synthesis of a diverse range of bioactive molecules. Notably, this scaffold is integral to the development of kinase inhibitors and other targeted therapeutics.[1]
This application note provides a comprehensive guide for the scale-up synthesis of this compound. The protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology. The narrative emphasizes the rationale behind experimental choices, ensuring scientific integrity and providing a self-validating system for achieving a high-purity final product.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is most effectively approached as a two-step process, commencing with the commercially available or pre-synthesized Isoquinoline-8-carboxylic acid. This strategy allows for a focused and optimized approach to the critical regioselective bromination step.
Step 1: Acquisition of Isoquinoline-8-carboxylic Acid
Isoquinoline-8-carboxylic acid serves as the foundational starting material for this synthesis.[2] While various methods exist for the construction of the isoquinoline core, such as the Pomeranz–Fritsch reaction, these often require harsh conditions that may not be compatible with a carboxylic acid moiety.[3][4][5][6][7] For the purposes of a scalable and reproducible synthesis of the target molecule, it is recommended to procure Isoquinoline-8-carboxylic acid from a reliable chemical supplier.
Step 2: Regioselective Bromination at the 4-Position
The core of this synthetic protocol lies in the selective introduction of a bromine atom at the 4-position of the isoquinoline ring. The isoquinoline nucleus exhibits complex reactivity towards electrophilic substitution, with the benzene ring (positions 5 and 8) being generally more reactive than the pyridine ring.[8][9] However, the presence of a deactivating carboxylic acid group at the 8-position will influence the electron density of the entire ring system.
The chosen method employs N-Bromosuccinimide (NBS) as the brominating agent in a strong acid medium, specifically concentrated sulfuric acid. This approach has been shown to be effective for the bromination of isoquinoline derivatives.[10] The strong acid protonates the nitrogen atom of the isoquinoline, further deactivating the pyridine ring towards electrophilic attack. However, under these conditions, a radical mechanism or a reaction on a small equilibrium concentration of the free base may lead to substitution at the 4-position. Careful control of the reaction temperature is crucial to ensure selectivity and minimize the formation of undesired isomers.
Experimental Protocols
Part 1: Scale-Up Synthesis of this compound
This protocol details the regioselective bromination of Isoquinoline-8-carboxylic acid.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Isoquinoline-8-carboxylic acid | ≥98% | Commercially Available |
| N-Bromosuccinimide (NBS) | Reagent Grade | Standard Supplier |
| Sulfuric Acid (H₂SO₄) | 95-98% | Standard Supplier |
| Deionized Water | - | - |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | - |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier |
| Brine (Saturated NaCl) | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Standard Supplier |
| Methanol | ACS Grade | Standard Supplier |
Equipment:
-
Three-necked round-bottom flask (appropriately sized for the scale)
-
Mechanical stirrer
-
Thermometer
-
Addition funnel
-
Ice-water bath
-
Heating mantle with temperature controller
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions:
-
Sulfuric Acid: Highly corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
N-Bromosuccinimide (NBS): Irritant and lachrymator. Avoid inhalation and contact with skin and eyes.
-
The reaction should be performed in a well-ventilated fume hood.
-
An ice bath should be readily available to control any potential exotherms.
Detailed Protocol:
-
Reaction Setup:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and an addition funnel, add Isoquinoline-8-carboxylic acid (1.0 eq).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
-
Addition of Sulfuric Acid:
-
Slowly add concentrated sulfuric acid (H₂SO₄, ~10 mL per gram of starting material) to the flask with vigorous stirring, ensuring the internal temperature does not exceed 15 °C.
-
Continue stirring at 0-5 °C until all the starting material has dissolved.
-
-
Addition of N-Bromosuccinimide (NBS):
-
In a separate beaker, dissolve N-Bromosuccinimide (NBS, 1.1 eq) in a minimal amount of concentrated sulfuric acid.
-
Transfer the NBS solution to the addition funnel.
-
Add the NBS solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the internal temperature between 0-5 °C.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 4-6 hours.
-
Monitor the reaction progress by taking small aliquots, quenching them in ice water, and analyzing by LC-MS or TLC (a suitable solvent system would be 10% methanol in dichloromethane).
-
-
Reaction Quench:
-
Once the reaction is deemed complete, slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This should be done in a large beaker to accommodate any potential foaming.
-
-
Workup:
-
Allow the ice to melt, resulting in a slurry.
-
Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. Be cautious as this will generate a significant amount of CO₂ gas.
-
The crude product will precipitate out of the solution.
-
Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of cold deionized water.
-
-
Initial Drying:
-
Air-dry the solid on the filter for several hours. For larger scales, the product can be dried in a vacuum oven at a low temperature (40-50 °C).
-
Part 2: Purification of this compound
This protocol describes the purification of the crude product obtained from the bromination reaction. A general procedure for the purification of carboxylic acids is acid-base extraction followed by recrystallization.[9][11]
Detailed Protocol:
-
Acid-Base Extraction:
-
Suspend the crude solid in ethyl acetate.
-
Add a 1 M sodium hydroxide (NaOH) solution and stir until the solid dissolves (the sodium salt of the carboxylic acid is water-soluble).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with 1 M NaOH to extract any remaining product.
-
Combine the aqueous layers and wash with ethyl acetate to remove any neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify with 6 M hydrochloric acid (HCl) until the pH is approximately 2-3.
-
The purified this compound will precipitate.
-
Collect the solid by vacuum filtration, wash with cold deionized water, and dry.
-
-
Recrystallization:
-
For further purification, recrystallize the product from a suitable solvent system. A mixture of methanol and water or ethanol and water is a good starting point.
-
Dissolve the solid in a minimal amount of hot methanol.
-
Slowly add hot deionized water until the solution becomes slightly cloudy.
-
Add a few drops of hot methanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol/water mixture.
-
Dry the final product under vacuum to a constant weight.
-
Characterization:
The final product should be characterized by:
-
¹H NMR and ¹³C NMR spectroscopy to confirm the structure and regiochemistry.
-
LC-MS to determine the purity.
-
Melting point analysis.
Data Presentation
Table 1: Reaction Parameters for the Bromination of Isoquinoline-8-carboxylic acid
| Parameter | Value | Rationale |
| Starting Material | Isoquinoline-8-carboxylic acid | Direct precursor to the target molecule. |
| Brominating Agent | N-Bromosuccinimide (NBS) | A convenient and effective source of electrophilic bromine. |
| Solvent/Medium | Concentrated H₂SO₄ | Protonates the isoquinoline nitrogen, influencing regioselectivity. |
| Stoichiometry of NBS | 1.1 equivalents | A slight excess ensures complete consumption of the starting material. |
| Reaction Temperature | 0-5 °C | Critical for controlling the regioselectivity of the bromination. |
| Reaction Time | 4-6 hours | Sufficient time for the reaction to proceed to completion at low temperature. |
| Quenching Agent | Crushed Ice | Safely and effectively quenches the reaction and dilutes the strong acid. |
Visualizations
Synthetic Pathway
Caption: Overall synthetic route.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Conclusion
This application note provides a robust and scalable protocol for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the temperature during the bromination step, high regioselectivity and good yields can be achieved. The detailed purification protocol ensures the final product meets the high-purity standards required for applications in drug discovery and development. This guide is intended to empower researchers to confidently produce this valuable synthetic intermediate on a scale relevant to their needs.
References
-
Pomeranz–Fritsch reaction. (n.d.). In Wikipedia. Retrieved from [Link]
- Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206.
- Sha, C.-K., & Tsou, H.-L. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters, 21(10), 3867–3871.
-
Química Orgánica. (n.d.). Pomerantz-Fritsch synthesis of isoquinolines. Retrieved from [Link]
- Gordon, M., & Pearson, D. E. (1964). The Swamping Catalyst Effect. VI. The Halogenation of Isoquinoline and Quinoline. The Journal of Organic Chemistry, 29(2), 329–333.
-
Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]
-
Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
- Gouliaev, A. H., & Brown, W. D. (2001). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid.
- Fort, Y., & Comoy, C. (2008). Direct 1,4-difunctionalization of isoquinoline. Tetrahedron Letters, 49(3), 540-542.
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
- Forth, M. A., & Poindexter, G. S. (2002). A Versatile Synthesis of Substituted Isoquinolines. The Journal of Organic Chemistry, 67(25), 9063–9069.
-
University of Babylon. (n.d.). Chapter 7_Quinolines and Isoquinolines. Retrieved from [Link]
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. chemimpex.com [chemimpex.com]
- 3. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]
- 8. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 9. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents [mdpi.com]
"purification of 4-Bromoisoquinoline-8-carboxylic acid by recrystallization or chromatography"
Application Note: High-Purity Isolation of 4-Bromoisoquinoline-8-carboxylic acid
A Guide to Recrystallization and Chromatographic Purification Strategies
Abstract
This compound is a pivotal heterocyclic building block utilized in the synthesis of advanced pharmaceutical agents, including kinase inhibitors and novel antimicrobial compounds. The stringent purity requirements for these applications necessitate robust and reproducible purification methods. This document, intended for researchers, chemists, and drug development professionals, provides a detailed examination of two primary purification techniques: recrystallization and column chromatography. It moves beyond procedural lists to explain the underlying chemical principles, guiding the user in method selection and optimization for achieving high-purity material suitable for downstream applications.
Introduction and Physicochemical Profile
The unique structure of this compound, featuring both a weakly basic isoquinoline nitrogen atom and an acidic carboxylic acid group, defines its chemical behavior and dictates the strategy for its purification. This amphoteric nature allows for significant modulation of its solubility based on pH, a property that can be exploited for highly selective purification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1823254-04-1 | [1] |
| Molecular Formula | C₁₀H₆BrNO₂ | [2][3] |
| Molecular Weight | 252.06 g/mol | [2] |
| Appearance | White to off-white solid/powder | [3] |
| Storage Conditions | Store at <5°C, under nitrogen, protect from light and moisture |
The presence of both acidic and basic functionalities suggests that the molecule may exist as a zwitterion, which can lead to strong intermolecular interactions, high melting points, and challenging solubility profiles in common organic solvents[4]. An effective purification strategy must therefore account for these properties.
Part I: Purification by Recrystallization
Recrystallization is a powerful purification technique for crystalline solids that leverages differences in solubility as a function of temperature[5]. The ideal solvent will dissolve the compound completely at an elevated temperature but sparingly at lower temperatures, allowing impurities to remain in the solution (or be filtered off while hot) as the target compound crystallizes upon cooling[5][6].
Causality of Solvent Selection
For a polar, amphoteric molecule like this compound, selecting an appropriate solvent system is the most critical step.
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Acetic Acid): These solvents can engage in hydrogen bonding with both the carboxylic acid and the isoquinoline nitrogen, making them good candidates for initial screening.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are strong solvents that may be required to dissolve the crude material, often at high temperatures. Their high boiling points can be a disadvantage for removal, but they are often effective when used as part of a solvent/anti-solvent system.
-
Aqueous Systems (pH-Mediated): The compound's solubility is highly dependent on pH. It will be soluble in aqueous base (e.g., NaOH, NaHCO₃) due to the formation of the sodium carboxylate salt and in aqueous acid (e.g., HCl) due to the formation of the isoquinolinium salt. This provides a powerful, non-chromatographic method of purification.
Recrystallization Workflow Diagram
Caption: General workflow for purification by recrystallization.
Protocol 1: pH-Mediated Crystallization
This protocol leverages the compound's amphoteric nature and is often the most effective method for this class of molecules.
-
Dissolution: Suspend the crude this compound in deionized water (approx. 10-20 mL per gram of crude material). While stirring, add 1 M aqueous sodium hydroxide (NaOH) dropwise until the solid completely dissolves and the solution is basic (pH > 10).
-
Clarification (Optional): If the basic solution is cloudy or contains particulate matter, filter it through a pad of celite or a fine porosity filter paper to remove insoluble impurities.
-
Precipitation: Cool the clear, basic solution in an ice-water bath. While stirring vigorously, add 1 M aqueous hydrochloric acid (HCl) dropwise. The product will begin to precipitate. Continue adding acid until the solution is acidic (pH ~2-3). The slow addition promotes the formation of easily filterable crystals over a fine, amorphous precipitate[5].
-
Isolation: Stir the resulting slurry in the ice bath for 30 minutes to ensure complete crystallization. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified solid in a vacuum oven at 50-60°C to a constant weight.
Part II: Purification by Chromatography
For mixtures containing impurities with similar solubility or acid/base properties, column chromatography is the preferred method. The high polarity of the target compound presents a challenge for standard silica gel chromatography.
Causality of Method Selection
-
Stationary Phase: Standard silica gel is acidic and can cause strong, irreversible binding or significant tailing (streaking) of polar, basic compounds like isoquinolines. This effect is compounded by the presence of the carboxylic acid.
-
Mobile Phase: To achieve good separation and elution from silica, it is essential to modify the mobile phase.
-
Acidic Additive: Adding a small amount of a volatile acid (e.g., 0.5-2% acetic acid or formic acid) to the eluent is critical. This suppresses the deprotonation of the carboxylic acid group, neutralizing its charge and reducing its strong interaction with the silica surface, resulting in sharper peaks and better elution[4].
-
Polarity: A relatively polar solvent system will be required. A gradient elution starting with a less polar mixture (e.g., Dichloromethane/Methanol) and gradually increasing the polarity is often effective. For related, but less polar, bromoisoquinolines, systems like dichloromethane/diethyl ether have been used[7].
-
Chromatography Workflow Diagram
Caption: Workflow for purification by flash column chromatography.
Protocol 2: Flash Column Chromatography on Silica Gel
-
TLC Analysis: First, determine an appropriate mobile phase using Thin-Layer Chromatography (TLC). Spot the crude material on a silica gel plate. A good starting eluent is Dichloromethane:Methanol:Acetic Acid (95:5:0.5). Adjust the ratio of methanol to achieve an Rf value of approximately 0.2-0.3 for the desired product.
-
Column Packing: Prepare a glass column with silica gel (60 Å, 230-400 mesh) using the selected eluent system as the slurry solvent.
-
Sample Loading: Pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a polar solvent (like methanol or DMF), add silica gel (2-3 times the mass of the crude product), and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. Carefully load this powder onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase determined from the TLC analysis. If impurities are close to the product spot, a shallow polarity gradient (e.g., slowly increasing the percentage of methanol) may be necessary to achieve separation.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure. If acetic acid was used in the eluent, it may need to be co-evaporated with a solvent like toluene to ensure complete removal.
Purity Assessment
Following purification, the identity and purity of this compound should be confirmed by standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
LC-MS: To confirm the molecular weight and assess purity to a high degree.
-
Melting Point: A sharp melting point range is indicative of high purity.
Conclusion
The successful purification of this compound is readily achievable with a rational, chemically-informed approach. For general purification from ionic or highly dissimilar impurities, the pH-mediated crystallization method is highly efficient, scalable, and economical. When dealing with structurally similar, neutral impurities, flash column chromatography on silica gel with an acidified mobile phase provides a reliable method for obtaining material with >98% purity. The protocols and principles outlined in this guide provide a robust framework for researchers to consistently produce high-quality material for demanding applications in medicinal chemistry and materials science.
References
-
Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Org. Synth. 2005, 81, 233. Retrieved from [Link]
-
Tsukano, C., & Takemoto, Y. (2012). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisoquinolone. Heterocycles, 86(2), 1081. Available from [Link]
- Google Patents. (2015). CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate.
-
Alchemist-chem. (n.d.). 8-Bromoquinoline-4-carboxylic Acid | CAS 86-86-2. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.1: Recrystallization. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 95+ Purity%. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromoisoquinoline. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-Bromoisoquinoline. Retrieved from [Link]
-
University of Alberta, Department of Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
Higashi, T., & Ogawa, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of chromatographic science, 58(9), 796–813. Available from [Link]
- Google Patents. (2013). CN102875465A - Method for preparing 7-bromoisoquinoline.
-
Reddit. (2021). carboxylic acid solubility + TLC. r/chemhelp. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromoisoquinoline-8-carboxylic acid
Welcome to the technical support center for the synthesis of 4-Bromoisoquinoline-8-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this multi-step synthesis. Instead of a rigid protocol, this document is structured as a series of troubleshooting guides and frequently asked questions to address the specific, practical challenges encountered in the laboratory. Our focus is on the causality behind experimental choices, ensuring that each step is understood, and potential issues are anticipated and resolved effectively.
Core Synthetic Strategy: A Visual Overview
The most reliable and frequently cited pathway to this compound begins with 8-bromoisoquinoline. The synthesis involves a three-step sequence: palladium-catalyzed carbonylation to install the C8-ester, regioselective bromination at the C4 position, and finally, saponification to yield the target carboxylic acid.[1][2]
Caption: The three-step synthetic pathway from 8-bromoisoquinoline.
Troubleshooting Guide & Experimental Protocols
This section addresses common problems in a question-and-answer format, providing explanations, detailed protocols, and data-driven solutions.
Step 1: Palladium-Catalyzed Carbonylation
Question: My carbonylation of 8-bromoisoquinoline to the methyl ester (Compound 2) is sluggish, stalls, or results in low yields. What are the critical parameters to investigate?
Answer: This is a common bottleneck. The success of this palladium-catalyzed reaction hinges on several interdependent factors: catalyst activity, solvent purity, and the complete exclusion of oxygen.
Underlying Principles: The catalytic cycle involves the oxidative addition of palladium(0) to the aryl bromide, followed by CO insertion and reductive elimination. Any disruption, such as catalyst poisoning or competing side reactions, will degrade performance.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting the carbonylation step.
Key Parameters & Recommended Conditions
| Parameter | Recommended Value | Rationale & Notes |
| Catalyst | Palladium Acetate (Pd(OAc)₂) | A reliable Pd(0) precursor. Ensure it is stored under inert gas. Discolored (dark brown/black) catalyst may be inactive. |
| CO Pressure | 60 psi | As cited in patent literature, this pressure is sufficient for the reaction.[1][2] Ensure the reactor is properly sealed. |
| Solvent | Anhydrous Methanol (MeOH) | Methanol acts as both solvent and reactant. Water contamination can lead to unwanted carboxylic acid formation. |
| Temperature | 60 °C | Balances reaction rate against potential for catalyst decomposition. |
| Time | 8 - 12 hours | Monitor by TLC or LC-MS. Reaction may stall if catalyst deactivates. |
Step 2: Regioselective Bromination
Question: My bromination of 8-isoquinolinecarboxylic acid methyl ester with NBS is not selective. I'm isolating a mixture of the desired 4-bromo isomer along with the 5-bromo and/or 5,7-dibromo adducts. How can I improve regioselectivity?
Answer: This is the most challenging step of the synthesis. The regioselectivity of electrophilic aromatic substitution on the isoquinoline core is highly sensitive to reaction conditions. The electron-withdrawing C8-ester group deactivates the benzene ring, favoring substitution on the more electron-rich pyridine ring, specifically at C4. However, competing substitution at C5 can still occur.
Underlying Principles: The protonated isoquinoline nitrogen directs electrophiles to the C5 and C8 positions, while in a non-acidic medium, the pyridine ring is more susceptible to attack. Using a strong acid like sulfuric acid can favor C5 bromination.[3] The patent literature specifies acetic acid, which likely provides a balance to favor C4 bromination.[1][2]
Protocol for Enhanced C4-Selectivity:
-
Reactant Purity: Ensure the starting ester is free of any unreacted 8-bromoisoquinoline. Recrystallize or chromatograph if necessary.
-
Solvent Choice: Use glacial acetic acid as the solvent. It serves as a moderately acidic medium that promotes the desired selectivity.[1][2]
-
Stoichiometry Control: Use N-Bromosuccinimide (NBS) in a slight excess (1.1 to 1.2 equivalents). A large excess promotes di-substitution.
-
Temperature Management: Heat the reaction mixture to 110 °C. This temperature is crucial for overcoming the activation energy barrier.[2] Lower temperatures may result in no reaction, while significantly higher temperatures can lead to decomposition.
-
Slow Addition: Add the NBS portion-wise over 30-60 minutes to the heated solution of the ester in acetic acid. This maintains a low instantaneous concentration of the electrophile, suppressing side reactions.
-
Monitoring: Follow the reaction's progress by LC-MS to avoid prolonged heating after the starting material is consumed, which can lead to byproduct formation.
What if selectivity is still poor? Consider alternative brominating agents. While NBS is standard, pyridinium tribromide can sometimes offer milder conditions and different selectivity profiles, though this would be a deviation from the established literature route.
Step 3: Saponification to the Carboxylic Acid
Question: I'm struggling with the final hydrolysis step. Either the reaction is incomplete, or I observe significant decomposition. Furthermore, purifying the final product is proving difficult.
Answer: The hydrolysis of the ester is straightforward on paper but complicated by the properties of the product. This compound is an amino acid analogue (a zwitterion at neutral pH), which can lead to solubility issues and complications during workup and purification.[4]
Underlying Principles: Standard saponification with strong bases like NaOH or LiOH is effective. However, the product can be sensitive to prolonged exposure to high temperatures and harsh pH. The primary challenge is the workup, where adjusting the pH to the isoelectric point is necessary to precipitate the product cleanly.
Recommended Hydrolysis and Purification Protocol:
-
Reaction: Dissolve the methyl ester in a mixture of THF/Methanol and Water (e.g., 3:1:1 ratio). Add 1.5 - 2.0 equivalents of Lithium Hydroxide (LiOH). Stir at room temperature for 12-24 hours or with gentle heating (40-50 °C) for 2-4 hours. Monitor by TLC/LC-MS until the starting material is consumed.
-
Initial Workup: Once the reaction is complete, remove the organic solvents (THF/MeOH) under reduced pressure.
-
Isolation: Dilute the remaining aqueous solution with water. You will have the lithium carboxylate salt in solution.
-
Precipitation: Cool the solution in an ice bath. Slowly add 1M HCl dropwise with vigorous stirring to adjust the pH. The product will precipitate out at its isoelectric point (typically around pH 3-4). Monitor the pH carefully with a calibrated meter. Adding acid too quickly can cause localized pH drops, potentially leading to degradation.
-
Purification:
-
Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts, followed by a cold non-polar solvent like diethyl ether or hexane to remove organic impurities.
-
Recrystallization: If the product is still impure, recrystallization from a solvent system like ethanol/water or acetic acid/water can be effective. Due to its zwitterionic nature, solubility can be low in many common solvents.
-
General FAQs
Q1: What are the primary safety concerns I should be aware of during this synthesis? A1: Several points require attention:
-
Carbon Monoxide (CO): This is a toxic, odorless gas used under pressure in Step 1. The reaction must be conducted in a well-ventilated fume hood using a certified high-pressure reactor. A personal CO monitor is highly recommended.
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and corrosive. Handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Acetic Acid: Glacial acetic acid is corrosive. Use with care, especially when heating.
Q2: Which analytical techniques are best for monitoring these reactions? A2: A combination of techniques is ideal:
-
Thin-Layer Chromatography (TLC): Excellent for quick, qualitative monitoring of the disappearance of starting material and the appearance of the product. Use a UV lamp for visualization.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive confirmation of the mass of the product and intermediates, and is invaluable for tracking side products, especially in the bromination step.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural confirmation of the final product and key intermediates. The proton signals and their coupling constants will confirm the substitution pattern.
References
- CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl form
- CN104447547B - Synthesis method of 4-aminoisoquinoline-8-methyl form
-
Alessi, M., et al. (2020). Phosphorodiamidate-Directed Metalation of N-Heterocycles using Mg- and Zn-TMP Bases. Organic Letters, 22(6), 2147-2151. [Link]
-
El-Hiti, G. A. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar. [Link]
-
Myers, A. G., et al. (2012). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition, 51(2), 498-501. [Link]
-
Snieckus, V., et al. (1990). Heteroatom-directed metalation. Lithiation of N-propenylbenzamides and N-propenyl-o-toluamides. Novel routes to ortho-substituted primary benzamide derivatives and N-unsubstituted isoquinolin-1(2H)-ones. The Journal of Organic Chemistry, 55(16), 4969-4979. [Link]
-
PrepChem. (n.d.). Synthesis of 4-Bromoisoquinoline. PrepChem.com. [Link]
-
Grokipedia. (n.d.). Directed ortho metalation. Grokipedia. [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Wikipedia. [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. [Link]
-
Myers, A. G. Research Group. (2011). A Versatile Synthesis of Substituted Isoquinolines. Harvard University. [Link]
-
Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Organic-chemistry.org. [Link]
-
Ji, K-G., et al. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Journal of Chemical Research, 37(9), 556-558. [Link]
-
Royal Society of Chemistry. (2023). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Publishing. [Link]
-
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. BYJU'S. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic-chemistry.org. [Link]
-
Brown, W. D., & Gouliaev, A. H. (2002). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-Nitroisoquinoline. Organic Syntheses, 79, 80. [Link]
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]
-
National Institutes of Health. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH. [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Masterorganicchemistry.com. [Link]
-
National Institutes of Health. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. NIH. [Link]
-
LookChem. (n.d.). 4-bromoisoquinoline. LookChem.com. [Link]
-
Patsnap. (2023). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. [Link]
-
Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. revues.imist.ma. [Link]
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- 1. CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents [patents.google.com]
- 2. CN104447547B - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
Navigating the Synthesis of Substituted Isoquinoline Carboxylic Acids: A Technical Support Center
Welcome to the Technical Support Center for the synthesis of substituted isoquinoline carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and challenges encountered during your synthetic endeavors. We will delve into the causality behind experimental choices, offering field-proven insights to help you navigate the intricacies of these important heterocyclic compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured to directly address specific issues you may encounter during your experiments, providing not just solutions but also the underlying chemical principles.
Q1: My nitrile hydrolysis to the carboxylic acid is sluggish and incomplete. I'm isolating a significant amount of the corresponding amide. What's going on and how can I drive the reaction to completion?
A1: The Challenge of Complete Nitrile Hydrolysis
The hydrolysis of a nitrile to a carboxylic acid is a two-step process, proceeding through an amide intermediate.[1] Stopping at the amide stage is a common side reaction, especially under insufficiently forcing conditions.
Causality:
-
Reaction Conditions: Mild conditions (neutral or slightly acidic/basic pH, lower temperatures) may provide enough energy to hydrolyze the nitrile to the amide, but the subsequent hydrolysis of the amide to the carboxylic acid has a higher activation energy.
-
Substrate Sterics and Electronics: Steric hindrance around the nitrile group can slow down the initial attack of water or hydroxide. Electron-withdrawing groups on the aromatic ring can also influence the reaction rate.
Troubleshooting Protocol:
-
Increase Reaction Severity: To drive the reaction to the carboxylic acid, more forcing conditions are generally required.
-
Acidic Hydrolysis: Heat the reaction under reflux with a strong acid, such as 6M HCl or a mixture of concentrated H₂SO₄ and water. The prolonged heating is often necessary for complete conversion.[1][2]
-
Basic Hydrolysis: Refluxing with a concentrated aqueous solution of NaOH or KOH is effective. Note that this will yield the carboxylate salt, which will require an acidic workup to protonate and isolate the carboxylic acid.[1]
-
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting nitrile and the intermediate amide. This will help you determine the necessary reaction time.
-
Consider Alternative Reagents: For sensitive substrates where harsh conditions are not viable, milder methods using reagents like urea-hydrogen peroxide (UHP) in an alkaline solution can selectively produce amides, so these should be avoided if the carboxylic acid is the desired product.[3]
Table 1: Comparison of Nitrile Hydrolysis Conditions
| Condition | Reagents | Temperature | Common Outcome |
| Mild Acidic | Dilute HCl, room temp to mild heat | Lower | Amide byproduct likely |
| Strong Acidic | 6M HCl or conc. H₂SO₄/H₂O | Reflux | Favors Carboxylic Acid |
| Mild Basic | Dilute NaOH, room temp to mild heat | Lower | Amide byproduct likely |
| Strong Basic | Conc. NaOH or KOH (aq) | Reflux | Favors Carboxylate Salt |
Q2: I'm attempting a Bischler-Napieralski cyclization to form my isoquinoline ring, but I'm getting low yields and a significant amount of a styrene byproduct. Why is this happening?
A2: The Retro-Ritter Reaction in Bischler-Napieralski Synthesis
The formation of a styrene derivative is a classic side reaction in the Bischler-Napieralski synthesis, arising from a retro-Ritter type reaction.[4][5] This is particularly problematic when the reaction requires harsh conditions.
Causality:
-
Reaction Intermediate: The reaction proceeds through a nitrilium ion intermediate. If this intermediate is sterically hindered or electronically destabilized, it can fragment, leading to the formation of a stable styrene and a nitrile.[4]
-
Electron-Withdrawing Groups: The presence of a nitrile or carboxylic acid group (or its ester precursor) on the aromatic ring deactivates it towards the intramolecular electrophilic aromatic substitution (SEAr) required for cyclization.[5] This necessitates harsher conditions (higher temperatures, stronger Lewis acids), which in turn can promote the retro-Ritter side reaction.
Troubleshooting Workflow:
Sources
Technical Support Center: Optimization of N-Bromosuccinimide (NBS) Bromination Conditions for Isoquinolines
Welcome to the technical support center for the optimization of N-bromosuccinimide (NBS) bromination of isoquinolines. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this critical reaction in their synthetic workflows. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter, ensuring the successful and efficient synthesis of your target brominated isoquinolines.
The bromination of isoquinolines is a fundamental transformation in organic synthesis, providing key intermediates for the development of pharmacologically active compounds.[1][2] N-Bromosuccinimide (NBS) is a versatile and widely used reagent for this purpose, offering advantages in handling and selectivity compared to molecular bromine.[3][4][5] However, achieving optimal results requires careful consideration of reaction parameters to control regioselectivity and minimize side reactions. This guide will walk you through the intricacies of this reaction, drawing on established principles and practical field experience.
Troubleshooting Guide
This section addresses common issues encountered during the NBS bromination of isoquinolines in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: Low or No Conversion of Starting Material
Q: I am not observing any significant consumption of my isoquinoline starting material. What are the potential causes and how can I resolve this?
A: Low or no conversion in NBS bromination reactions can stem from several factors, ranging from reagent quality to reaction setup. Here’s a systematic approach to troubleshooting this issue:
-
Reagent Purity:
-
NBS Quality: NBS can decompose over time, especially if not stored properly, leading to reduced reactivity.[6] Pure NBS is a white solid; a yellow or brown discoloration indicates the presence of bromine, a sign of decomposition.[6] It is recommended to recrystallize NBS from water if its purity is questionable.[7]
-
Solvent Anhydrousness: For radical-mediated brominations, the presence of water can hydrolyze NBS and interfere with the reaction.[7][8] Ensure that your solvent is thoroughly dried before use.
-
-
Reaction Conditions:
-
Initiation: Many NBS brominations, particularly those targeting benzylic positions (if applicable to a substituted isoquinoline), proceed via a radical mechanism and require an initiator.[9][10] This can be a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, or photochemical initiation using a light source.[3][9] If you are not using an initiator, consider adding one to your reaction mixture.
-
Temperature: The reaction temperature is critical. For electrophilic aromatic substitution on the isoquinoline ring, reactions are often conducted at or below room temperature.[1] However, some protocols may require heating to reflux.[3] Consult literature for the specific isoquinoline derivative you are working with, as the optimal temperature can vary. For instance, the regioselective monobromination of isoquinoline with NBS in concentrated sulfuric acid is highly temperature-dependent, with no reaction occurring below -35 °C.[1]
-
Acid Catalyst: For electrophilic bromination of the aromatic ring, a strong acid catalyst is often necessary to activate the isoquinoline ring system.[1][2] The use of concentrated sulfuric acid (H₂SO₄) or trifluoromethanesulfonic acid (CF₃SO₃H) has been shown to promote regioselective bromination.[1][2]
-
-
Reaction Monitoring:
-
Ensure you are using an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS) to monitor the reaction progress accurately. It's possible the reaction is proceeding, but your detection method is not sensitive enough or is not properly calibrated for the product.
-
Issue 2: Poor Regioselectivity and Formation of Multiple Products
Q: My reaction is producing a mixture of brominated isoquinoline isomers. How can I improve the regioselectivity?
A: Achieving high regioselectivity is a common challenge in the bromination of heteroaromatic compounds like isoquinoline. The position of bromination is influenced by the electronic and steric properties of the isoquinoline ring and the reaction conditions.
-
Understanding Directing Effects: The nitrogen atom in the isoquinoline ring is deactivating towards electrophilic attack. Bromination typically occurs on the benzene ring portion of the molecule.[1][2] The specific position of substitution is highly dependent on the reaction conditions.
-
Optimizing Reaction Conditions to Control Regioselectivity:
-
Solvent Choice: The polarity of the solvent can significantly influence the regioselectivity of bromination.[11] For electrophilic aromatic bromination with NBS, polar solvents like acetonitrile can favor certain isomers.[11] Nonpolar solvents such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃) are often used for radical brominations.[8][12]
-
Acid Medium: Performing the reaction in a strong acid like concentrated H₂SO₄ can lead to highly regioselective bromination.[1][2] For example, the bromination of isoquinoline with NBS in concentrated sulfuric acid can selectively yield 5-bromoisoquinoline.[1][2]
-
Temperature Control: Precise temperature control is crucial for selectivity.[1][13] Lowering the reaction temperature can often improve the selectivity by favoring the thermodynamically more stable product. It is important to maintain strict temperature control to suppress the formation of undesired isomers.[13]
-
Stoichiometry of NBS: Using an excess of NBS can lead to the formation of di- or poly-brominated products.[14] Carefully control the stoichiometry of NBS to favor mono-bromination. It is often recommended to add the NBS portion-wise to maintain a low concentration in the reaction mixture.
-
Issue 3: Formation of Succinimide Byproduct and Purification Challenges
Q: I am having difficulty removing the succinimide byproduct from my reaction mixture. What is the best way to purify my brominated isoquinoline?
A: The formation of succinimide is an inherent part of using NBS as a brominating agent.[15] Fortunately, there are several effective methods for its removal.
-
Aqueous Workup:
-
Succinimide is soluble in water, while most organic products are not.[12][15] After the reaction is complete, quenching the reaction mixture with water and performing an aqueous wash is a standard and effective method for removing succinimide.[12][15]
-
For improved removal, you can wash the organic layer with a dilute basic solution, such as saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH).[15] This deprotonates the succinimide, further increasing its solubility in the aqueous layer.[15] However, ensure your product is stable under basic conditions.[15] A final wash with brine (saturated NaCl solution) can help to remove residual water.[12][15]
-
-
Filtration:
-
In some cases, particularly when using nonpolar solvents like chloroform, the succinimide byproduct may precipitate out of the reaction mixture.[12] In such instances, it can be removed by simple filtration.
-
-
Column Chromatography:
-
If aqueous workup and filtration are insufficient, silica gel column chromatography is a reliable method for separating the brominated isoquinoline from any remaining succinimide and other impurities.[16]
-
-
Recrystallization:
-
Recrystallization can be an effective final purification step to obtain a highly pure product, although care must be taken as succinimide can sometimes co-crystallize with the desired compound.[15]
-
Issue 4: Over-bromination or Decomposition of Starting Material
Q: My reaction is leading to multiple brominations on the isoquinoline ring, or I am observing significant decomposition. How can I prevent this?
A: Over-bromination and decomposition are typically signs of reaction conditions that are too harsh.
-
Control of Reagents:
-
NBS Stoichiometry: As mentioned earlier, use the minimum effective amount of NBS, typically 1.0 to 1.1 equivalents for mono-bromination. Adding the NBS in portions can help to control the reaction rate and prevent localized high concentrations that can lead to over-bromination.
-
Radical Inhibitors: If you are performing a radical bromination and observing decomposition, the presence of radical inhibitors in your starting material or solvent could be an issue. Conversely, for electrophilic brominations, unintended radical pathways could lead to undesired products.
-
-
Reaction Conditions:
-
Temperature: High temperatures can promote side reactions and decomposition. Try running the reaction at a lower temperature.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further reaction of the product.
-
Light: For electrophilic brominations, it is advisable to run the reaction in the dark to avoid initiating unwanted radical pathways.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of NBS bromination of isoquinolines?
A1: The mechanism can be either an electrophilic aromatic substitution or a free radical substitution, depending on the reaction conditions.[17]
-
Electrophilic Aromatic Substitution: In the presence of a strong acid, the isoquinoline nitrogen is protonated, deactivating the ring system. Bromination then occurs on the carbocyclic ring, typically at the 5- or 8-position.[1][2] The acid protonates NBS, making the bromine more electrophilic.[18]
-
Free Radical Substitution: If the isoquinoline has a benzylic hydrogen (e.g., a methyl group on the ring), bromination can occur at that position via a radical mechanism.[10] This pathway is favored by the use of a radical initiator (like AIBN or benzoyl peroxide) and a nonpolar solvent, often with light or heat.[3][7][9]
Q2: Which solvent is best for the NBS bromination of isoquinolines?
A2: The choice of solvent is critical and depends on the desired reaction pathway.
-
For electrophilic aromatic substitution , strong acids like concentrated sulfuric acid are often used as the reaction medium.[1][2] In other cases, polar aprotic solvents like acetonitrile can be effective.[19]
-
For radical bromination at a benzylic position, nonpolar solvents like carbon tetrachloride (CCl₄), chloroform (CHCl₃), or benzene are traditionally used.[12] However, due to the toxicity of CCl₄, safer alternatives like acetonitrile are being explored.[16][19]
Q3: How can I quench the reaction and work up the product?
A3: A typical workup procedure involves the following steps:
-
Cool the reaction mixture to room temperature.
-
If excess NBS is present, quench it by adding a saturated aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) until the yellow color of bromine disappears.[15]
-
Dilute the mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).[12][15]
-
Wash the organic layer with water and then with a saturated aqueous solution of sodium bicarbonate to remove succinimide.[12][15]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.[16]
Experimental Protocols
Protocol 1: Regioselective Monobromination of Isoquinoline at the 5-Position
This protocol is adapted from a procedure for the regioselective electrophilic bromination of isoquinoline.[1][2]
Materials:
-
Isoquinoline
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dry Ice/Acetone Bath
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve isoquinoline (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Cool the reaction mixture to -20 °C using a dry ice/acetone bath.
-
Slowly add N-bromosuccinimide (1.05 eq) portion-wise, maintaining the internal temperature below -15 °C.
-
Stir the reaction mixture at -20 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the aqueous solution by the slow addition of a saturated NaHCO₃ solution until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
| Substrate | Brominating Agent | Acid | Temperature (°C) | Product | Yield (%) | Reference |
| Isoquinoline | NBS | H₂SO₄ | -20 | 5-Bromoisoquinoline | 76 | [1] |
| Isoquinoline | DBI | CF₃SO₃H | -20 | 5-Bromoisoquinoline | 85 | [1] |
DBI: N,N'-dibromoisocyanuric acid
Visualizations
Reaction Mechanism: Electrophilic Bromination of Isoquinoline
Caption: Electrophilic bromination of isoquinoline with NBS in strong acid.
Troubleshooting Workflow: Low Conversion
Caption: Decision tree for troubleshooting low reaction conversion.
References
- Vertex AI Search. (n.d.).
- BenchChem. (2025).
- OrgoSolver. (n.d.).
- ResearchGate. (2017).
- Brown, W. S. L., & Gouliaev, A. H. (2002). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Synthesis, 2002(1), 83-86.
- Chad's Prep®. (n.d.). 10.
- Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
- Yang, R., Xiong, Y., Deng, S., Bai, J., Song, X.-R., & Xiao, Q. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 13(50), 35085-35090.
- ResearchGate. (2025). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid | Request PDF.
- Common Organic Chemistry. (n.d.).
- ECHEMI. (n.d.).
- Cantillo, D., et al. (2013). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry, 78(22), 11328-11334.
- Reddit. (2019).
- RSC Publishing. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study.
- RSC Publishing. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study.
- BenchChem. (2025). Application Notes and Protocols: N-Bromosuccinimide (NBS)
- ResearchGate. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study.
- Natural Product Reports. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids.
- Chemistry Stack Exchange. (2021). Reactivity of NBS.
- BenchChem. (2025).
- BenchChem. (2025).
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
- Wikipedia. (n.d.). N-Bromosuccinimide.
- YouTube. (2020). 10.
- YouTube. (2021).
- Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.
- N-Bromosuccinimide. (2019).
- Reddit. (2016).
- Semantic Scholar. (2002). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid.
- Liberty University. (n.d.).
- YouTube. (2021).
- Google Patents. (n.d.).
- Chemia. (2022). Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3)
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Technical Support Center: Regioselectivity in the Bromination of Isoquinoline-8-Carboxylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for addressing the complex regioselectivity challenges encountered during the electrophilic bromination of isoquinoline-8-carboxylic acid. Our goal is to equip you with the foundational knowledge and actionable protocols to achieve desired isomeric purity and yield in your synthesis.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the core principles governing the reactivity of the isoquinoline-8-carboxylic acid scaffold.
Q1: What are the primary sites of electrophilic attack on an unsubstituted isoquinoline ring, and why?
A1: In an electrophilic aromatic substitution (SEAr) reaction, the unsubstituted isoquinoline ring is preferentially attacked at the C5 and C8 positions.[1][2][3] The benzene portion of the bicyclic system is significantly more electron-rich and thus more reactive towards electrophiles than the pyridine ring, which is deactivated by the electronegative nitrogen atom.[3][4] Attack at C5 or C8 allows for the formation of a more stable Wheland intermediate (a resonance-stabilized carbocation) where the aromaticity of the adjacent pyridine ring is preserved throughout the resonance structures.[3]
Q2: How do the carboxylic acid group and the ring nitrogen collectively influence the regioselectivity of bromination on isoquinoline-8-carboxylic acid?
A2: The reaction is complicated by multiple, competing electronic effects.
-
Ring Nitrogen: The pyridine nitrogen is strongly electron-withdrawing, deactivating the entire heterocyclic system, particularly the pyridine ring.
-
Carboxylic Acid (-COOH) at C8: The carboxylic acid group is a potent deactivating and meta-directing group due to both its inductive and resonance electron-withdrawing nature.[5][6][7] Since it is located at the C8 position, it strongly directs incoming electrophiles to its meta positions: C7 and C5.
-
Combined Effect: You are working with a highly deactivated substrate. The natural preference of the isoquinoline ring for C5 substitution is reinforced by the meta-directing effect of the C8-carboxylic acid. However, the C7 position is also activated by the C8-carboxylic acid. This creates a scenario where a mixture of C5-bromo and C7-bromo isomers is highly probable, presenting the central challenge.
Q3: What are the most likely isomeric byproducts in this reaction, and under what conditions might they form?
A3: The primary byproduct will almost certainly be 7-bromo-isoquinoline-8-carboxylic acid . The formation of this isomer is a direct consequence of the meta-directing effect of the carboxylic acid group at C8.[5][6] Under forcing conditions—such as high temperatures, extended reaction times, or an excess of a potent brominating agent—di-brominated products (e.g., 5,7-dibromo-isoquinoline-8-carboxylic acid) could also form.
Section 2: Troubleshooting Guide: Common Experimental Issues
This section provides solutions to specific problems you may encounter in the lab.
Problem 1: Low Yield or No Reaction
Q: My reaction is not proceeding, or the yield of any brominated product is extremely low. What are the likely causes?
A: This is a common issue stemming from the fact that isoquinoline-8-carboxylic acid is a highly electron-deficient (deactivated) aromatic system.[5][6] Standard bromination conditions used for activated or even simple aromatic rings will likely fail.
Causality & Solutions:
-
Insufficiently Potent Brominating Agent: Molecular bromine (Br₂) alone may not be electrophilic enough to react with your substrate. The use of N-Bromosuccinimide (NBS) in a strong acid medium, such as concentrated sulfuric acid (H₂SO₄), is a proven method for the bromination of highly deactivated aromatic compounds.[8][9][10][11][12] The strong acid protonates NBS, generating a highly electrophilic bromine species.
-
Inappropriate Temperature: Deactivated systems require thermal energy to overcome the high activation barrier. Room temperature reactions are unlikely to succeed. Consider heating the reaction, for example, to 60 °C, as this has been shown to be effective in other deactivated systems.[8][9]
-
Solvent Choice: The solvent must be able to withstand the reaction conditions and, ideally, facilitate the reaction. Concentrated sulfuric acid not only serves as a catalyst but also as the solvent, ensuring the brominating agent is sufficiently activated.[11][12]
Problem 2: Poor Regioselectivity / Mixture of Isomers
Q: I'm obtaining a mixture of C5-bromo and C7-bromo isomers. How can I improve selectivity for the desired C5 position?
A: Achieving high regioselectivity is the primary challenge. The C5 position is electronically favored by the underlying isoquinoline system, but the C7 position is also activated by the meta-directing C8-substituent.
Causality & Solutions:
-
Reaction Conditions: Regioselectivity in the bromination of isoquinoline is highly sensitive to the choice of brominating agent, acid, and temperature.[13]
-
Steric Hindrance: The C7 position is flanked by the bulky carboxylic acid group at C8. While electronically viable, it is more sterically hindered than the C5 position. Lowering the reaction temperature may enhance selectivity by favoring the kinetically preferred, less hindered C5 product.
-
Brominating Agent: While NBS in H₂SO₄ is effective for bromination, exploring alternative systems could modulate selectivity. For unsubstituted isoquinoline, using NBS in concentrated H₂SO₄ has been shown to regioselectively yield the 5-bromo isomer.[13] This suggests the inherent preference of the ring system can be exploited under these conditions.
Logical Framework for Optimizing Regioselectivity
The following diagram illustrates the decision-making process for troubleshooting poor regioselectivity.
Caption: Troubleshooting workflow for improving C5-bromination selectivity.
Section 3: Recommended Protocols & Data
Table 1: Comparison of Bromination Conditions for Deactivated Aromatics
| Brominating Agent | Solvent/Acid | Typical Temp. | Key Advantage | Reference |
| NBS | Conc. H₂SO₄ | 60 °C | High efficiency for highly deactivated rings, simple workup. | [8][9][10] |
| Br₂ | AlCl₃ | Variable | Traditional Lewis acid catalysis, can give good yields. | [2][13] |
| NBS | CF₃SO₃H | Variable | Very strong acid medium, can promote regioselectivity. | [13] |
Protocol A: Selective Monobromination using NBS in Sulfuric Acid
This protocol is adapted from established methods for the bromination of highly deactivated aromatic compounds and is the recommended starting point for achieving C5 selectivity.[8][9][13]
Materials:
-
Isoquinoline-8-carboxylic acid
-
N-Bromosuccinimide (NBS), recrystallized
-
Concentrated Sulfuric Acid (98%)
-
Crushed ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), carefully add isoquinoline-8-carboxylic acid (1.0 eq) to concentrated H₂SO₄ at 0 °C (ice bath). Stir until fully dissolved.
-
In a single portion, add N-Bromosuccinimide (1.05 eq) to the solution.
-
Allow the reaction to warm to room temperature and then heat to 60 °C. Monitor the reaction progress by TLC or LC-MS (a suitable mobile phase would be DCM:MeOH or Hexane:EtOAc with a small amount of acetic acid).
-
Upon completion (typically 1.5-3 hours), cool the reaction mixture back to room temperature.[8]
-
Very carefully and slowly pour the acidic solution onto a large beaker of crushed ice with vigorous stirring. A precipitate should form.
-
Neutralize the cold slurry by slowly adding saturated NaHCO₃ solution until the pH is ~7-8.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to isolate the desired 5-bromo-isoquinoline-8-carboxylic acid.
Visualizing the Directing Effects
The following diagram illustrates the electronic influences on the isoquinoline-8-carboxylic acid ring, highlighting why C5 and C7 are the primary targets for electrophilic attack.
Caption: Electronic directing effects on the isoquinoline-8-carboxylic acid scaffold.
References
-
Rajesh, K., Somasundaram, M., Saiganesh, R., & Balasubramanian, K. K. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry, 72(15), 5867-5869. [Link]
-
Rajesh, K., Somasundaram, M., Saiganesh, R., & Balasubramanian, K. K. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. American Chemical Society. [Link]
-
Rajesh, K., Somasundaram, M., Saiganesh, R., & Balasubramanian, K. K. (2007). Bromination of deactivated aromatics: a simple and efficient method. PubMed. [Link]
-
Various Authors. (2018). Why is the carboxylic group in benzoic group a meta-directing group?. Quora. [Link]
-
MANAC Inc. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS. Chemia. [Link]
-
Rajesh, K., Somasundaram, M., & Balasubramanian, K. K. (2007). Bromination of deactivated aromatics: a simple and efficient method. Semantic Scholar. [Link]
-
Britannica. (2023). Carboxylic acid - Aromatic, Organic, Reactions. Britannica. [Link]
-
Unknown Author. Chapter 7: Quinolines and Isoquinolines. University of Mustansiriyah. [Link]
-
Brown, R. D., et al. (1961). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. ResearchGate. [Link]
-
ChemTalk. Directing Effects. ChemTalk. [Link]
- Joule, J. A., & Mills, K. (2010). Isoquinoline. In Heterocyclic Chemistry (5th ed.). Wiley. (Note: A direct URL to the specific chapter is not available, but the general principles are well-established in standard heterocyclic chemistry textbooks). A summary can be found in various online resources.
-
University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7. University of Liverpool. [Link]
-
Química Organica.org. Electrophilic substitution reaction in quinoline and isoquinoline. Química Organica.org. [Link]
-
Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube. [Link]
-
Chemspark. (2021, October 13). Reactions of Isoquinoline | TYBSc Chemistry. YouTube. [Link]
-
Wikipedia. Electrophilic aromatic directing groups. Wikipedia. [Link]
-
Fjelbye, K., et al. (2008). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. ResearchGate. [Link]
-
Cihan, A., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. [Link]
-
Cihan, A., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]
Sources
- 1. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 2. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 3. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 4. youtube.com [youtube.com]
- 5. quora.com [quora.com]
- 6. Carboxylic acid - Aromatic, Organic, Reactions | Britannica [britannica.com]
- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 8. Bromination of Deactivated Aromatics: A Simple and Efficient Method [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Bromination of deactivated aromatics: a simple and efficient method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 12. [PDF] Bromination of deactivated aromatics: a simple and efficient method. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of 4-Bromoisoquinoline-8-carboxylic acid
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-Bromoisoquinoline-8-carboxylic acid. This resource provides in-depth troubleshooting strategies and frequently asked questions to address the common solubility hurdles encountered with this valuable synthetic intermediate. Our goal is to empower you with the scientific rationale and practical methodologies to ensure its successful application in your reaction media.
Introduction: Understanding the Solubility Profile
This compound is a unique molecule that presents both opportunities and challenges in its application. As a heterocyclic aromatic compound, it possesses a rigid, planar structure that can contribute to strong intermolecular interactions in the solid state, potentially leading to low solubility. The presence of both a carboxylic acid group and a bromine atom further influences its polarity and solubility characteristics. The isoquinoline nitrogen atom also introduces a basic character, making the molecule's overall properties highly dependent on the pH of the medium.
This guide will walk you through a logical progression of troubleshooting steps, from simple solvent selection to more advanced techniques, to help you achieve the desired concentration of this compound in your reaction of interest.
Frequently Asked Questions (FAQs)
Q1: What are the expected general solubility characteristics of this compound?
A1: Given its structure as a brominated aromatic carboxylic acid, this compound is expected to be poorly soluble in non-polar organic solvents and have limited solubility in water at neutral pH. Its solubility is likely to be higher in polar aprotic solvents and may be significantly enhanced in aqueous basic solutions due to the deprotonation of the carboxylic acid group.
Q2: I am observing that the compound is not dissolving in my initial solvent of choice. What is the first step I should take?
A2: The first step is to systematically screen a range of solvents with varying polarities. It is advisable to start with small-scale solubility tests before committing to a large-scale reaction. A good starting point would be to test polar aprotic solvents such as DMF, DMSO, and NMP, as well as polar protic solvents like ethanol and methanol.
Q3: Can I improve the aqueous solubility of this compound by adjusting the pH?
A3: Yes, adjusting the pH is a highly effective method for increasing the aqueous solubility of this compound. The carboxylic acid group can be deprotonated by adding a base to form the more soluble carboxylate salt. For many carboxylic acids, a pH of 1.5-2 units above the pKa is generally sufficient for complete deprotonation and a significant increase in solubility.
Q4: Are there any known incompatibilities I should be aware of when using certain solvents or additives?
A4: While specific incompatibility data for this compound is limited, general precautions should be taken. For instance, when using basic conditions to improve solubility, ensure that the base is compatible with other reagents in your reaction. Similarly, when using co-solvents, verify that they do not participate in or inhibit your desired chemical transformation.
Troubleshooting Guide: A Systematic Approach to Solubility Enhancement
Problem 1: Poor Solubility in Common Organic Solvents
Probable Cause: The crystalline nature and polarity of this compound can lead to low solubility in many standard organic solvents.
Solutions:
-
Systematic Solvent Screening:
-
Rationale: The principle of "like dissolves like" is a good starting point. However, the complex nature of this molecule necessitates a broader screening approach.
-
Protocol:
-
Weigh a small, known amount of this compound (e.g., 1-5 mg) into several vials.
-
Add a measured volume (e.g., 0.1 mL) of a selection of solvents from different classes (see table below) to each vial.
-
Agitate the vials at room temperature and observe for dissolution.
-
If the compound does not dissolve, gently warm the vials and observe any changes in solubility.
-
Record your observations to identify promising solvent candidates.
-
-
-
Co-solvent Systems:
-
Rationale: A mixture of solvents can often provide a more suitable environment for dissolution than a single solvent. A small amount of a "good" solvent can significantly enhance solubility in a "poor" solvent.[1]
-
Protocol:
-
Attempt to suspend the compound in your primary reaction solvent.
-
Gradually add a co-solvent in which the compound has shown higher solubility (e.g., DMF, DMSO) in small increments (e.g., 5-10% v/v).
-
Monitor for dissolution after each addition.
-
-
Problem 2: Insufficient Solubility in Aqueous Media for a Reaction
Probable Cause: The protonated carboxylic acid group limits the solubility of the molecule in neutral or acidic aqueous solutions.
Solutions:
-
pH Adjustment and Salt Formation:
-
Rationale: Carboxylic acids can be converted to their more soluble salt forms by reaction with a base.[2][3] The resulting carboxylate anion is ionic and thus more readily solvated by water.
-
Protocol:
-
Suspend this compound in the aqueous reaction medium.
-
Slowly add a suitable base (e.g., sodium hydroxide, potassium carbonate, or an organic amine like triethylamine) dropwise while monitoring the pH.
-
Continue adding the base until the solid dissolves. Aim for a pH significantly above the pKa of the carboxylic acid.
-
Caution: Ensure the chosen base is compatible with your reaction and will not cause unwanted side reactions.
-
-
Problem 3: Slow Dissolution Rate Even in a Suitable Solvent
Probable Cause: The kinetics of dissolution may be slow, even if the compound is thermodynamically soluble in the chosen solvent.
Solutions:
-
Sonication:
-
Rationale: The application of high-frequency sound waves can accelerate the dissolution process by breaking down solid agglomerates and increasing mass transfer at the solid-liquid interface.[4][5]
-
Protocol:
-
Prepare a suspension of the compound in the chosen solvent.
-
Place the reaction vessel in an ultrasonic bath.
-
Sonicate the mixture for short intervals (e.g., 5-10 minutes) and observe for dissolution.
-
Monitor the temperature of the mixture, as prolonged sonication can cause heating.
-
-
Data and Visualization
Table 1: Properties of Common Organic Solvents for Solubility Screening
| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Dielectric Constant | Notes |
| Dimethylformamide (DMF) | C₃H₇NO | 153 | 0.944 | 36.7 | Polar aprotic, good for many polar organics. |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 189 | 1.100 | 47.2 | Highly polar aprotic, excellent solvent for many compounds. |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 202 | 1.028 | 32.2 | Polar aprotic, high boiling point. |
| Acetonitrile | C₂H₃N | 82 | 0.786 | 37.5 | Polar aprotic, relatively low boiling point. |
| Ethanol | C₂H₆O | 78 | 0.789 | 24.5 | Polar protic, can hydrogen bond. |
| Methanol | CH₄O | 65 | 0.792 | 32.7 | Polar protic, similar to ethanol. |
| Dioxane | C₄H₈O₂ | 101 | 1.034 | 2.2 | Non-polar ether, often used in combination with water. |
| Toluene | C₇H₈ | 111 | 0.867 | 2.4 | Non-polar aromatic, for less polar compounds. |
Data sourced from publicly available chemical property databases.[6]
Diagram 1: Troubleshooting Workflow for Solubility Issues
Sources
- 1. prepchem.com [prepchem.com]
- 2. 8-Bromoquinoline-4-carboxylic Acid | CAS 86-86-2 | Structure, Uses, Safety, Supplier & Price in China [quinoline-thiophene.com]
- 3. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. calpaclab.com [calpaclab.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Stability and Degradation Pathways of Brominated Isoquinoline Derivatives
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with brominated isoquinoline derivatives. This center is designed to provide you with in-depth technical guidance, troubleshooting advice, and practical protocols to navigate the complexities of stability and degradation of these important chemical entities.
Introduction
Brominated isoquinoline derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science.[1] The presence of the bromine atom can significantly influence the molecule's physicochemical properties, including its stability.[2] Understanding the potential degradation pathways of these compounds is crucial for ensuring the quality, safety, and efficacy of resulting products. This guide provides a structured approach to identifying and mitigating stability issues you may encounter during your research and development activities.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of brominated isoquinoline derivatives.
Q1: What are the primary degradation pathways for brominated isoquinoline derivatives?
A1: While specific pathways are highly dependent on the molecule's overall structure, the primary degradation routes for brominated isoquinolines, like many other pharmaceutical compounds, are hydrolysis, oxidation, and photolysis.[3]
-
Hydrolysis: This can occur under acidic or basic conditions, potentially leading to the cleavage of labile functional groups (e.g., esters, amides) or, in more extreme cases, modification of the isoquinoline ring itself. The presence of a bromine atom, an electron-withdrawing group, can influence the electron density of the aromatic system and affect its susceptibility to hydrolytic attack.[4]
-
Oxidation: The isoquinoline nitrogen is a potential site for N-oxidation. The aromatic rings can also be susceptible to oxidation, which may be initiated by atmospheric oxygen, peroxides, or metal ions.[5] This can lead to the formation of N-oxides or hydroxylated derivatives.
-
Photolysis: Exposure to light, particularly UV radiation, can induce photodegradation. This can involve complex radical reactions leading to dehalogenation, rearrangement, or cleavage of the heterocyclic ring. The color of your storage container is important; amber vials are recommended to minimize light exposure.[6]
Q2: How does the position of the bromine atom on the isoquinoline ring affect stability?
A2: The position of the bromine atom has a significant impact on the electronic properties of the isoquinoline ring system, thereby influencing its reactivity and stability. Bromine is an electron-withdrawing group, and its location can direct or hinder nucleophilic or electrophilic attack. For instance, a bromine atom on the benzene ring portion of the isoquinoline may have a different effect on the stability of the pyridine ring compared to a bromine atom directly on the pyridine ring. The precise impact is molecule-specific and is a key parameter to consider during forced degradation studies.[4]
Q3: What are the recommended storage conditions for brominated isoquinoline derivatives?
A3: To ensure the long-term stability of brominated isoquinoline derivatives, proper storage is essential. The following conditions are generally recommended:
-
Temperature: Store at low temperatures, typically -20°C, to minimize thermal degradation.[7]
-
Light: Protect from light by storing in amber vials or in the dark.[6][7]
-
Atmosphere: For particularly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.[7]
-
Moisture: Store in a desiccator or a dry environment to prevent hydrolysis, especially for hygroscopic compounds.[7]
Q4: Which analytical techniques are best for monitoring the stability of these compounds?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone for monitoring the degradation of brominated isoquinoline derivatives. An effective HPLC method should be able to separate the parent compound from all potential degradation products.[8] Coupling HPLC with mass spectrometry (LC-MS) is highly recommended for the identification and characterization of unknown degradants.[9] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for elucidating the structure of isolated degradation products.[9]
Part 2: Troubleshooting Guides
This section provides practical advice for common issues encountered during the experimental handling and analysis of brominated isoquinoline derivatives.
Issue 1: An unexpected peak appears in my HPLC chromatogram during a stability study.
-
Possible Cause A: Degradation of the Compound. The new peak could be a degradation product formed due to exposure to heat, light, oxygen, or incompatible excipients.
-
Troubleshooting Steps:
-
Characterize the Peak: Use LC-MS to obtain the mass of the new peak. This information is critical for proposing a potential structure.
-
Perform Forced Degradation Studies: Systematically expose your compound to acidic, basic, oxidative, thermal, and photolytic stress conditions as detailed in the "Experimental Protocols" section.[3] This will help you to intentionally generate degradation products and see if any match the unexpected peak.
-
Evaluate Mass Balance: In your HPLC analysis, the decrease in the area of the parent peak should ideally be accounted for by the increase in the area of the degradation peak(s).[10]
-
-
-
Possible Cause B: Impurity from Synthesis or Reagents. The peak may have been present in the initial sample at a low level and has become more prominent, or it could be an artifact from a reagent used in your formulation.
-
Troubleshooting Steps:
-
Analyze a Blank: Run a blank sample containing only the solvent or formulation excipients to rule out contamination from these sources.
-
Re-analyze the Reference Standard: Carefully re-analyze your initial, unstressed reference standard to confirm the absence of this peak.
-
-
Issue 2: Inconsistent results in biological assays.
-
Possible Cause: Compound Instability in Assay Media. The brominated isoquinoline derivative may be degrading in the aqueous, buffered conditions of your biological assay, leading to a lower effective concentration of the active compound.
-
Troubleshooting Steps:
-
Incubate and Analyze: Incubate your compound in the assay buffer for the duration of the experiment. At various time points, quench the reaction and analyze the sample by HPLC to quantify the amount of remaining parent compound.
-
Modify Assay Conditions: If degradation is observed, consider shortening the incubation time, adjusting the pH of the buffer (if the biology allows), or preparing fresh solutions of the compound immediately before use.
-
-
Issue 3: The compound changes color or physical appearance upon storage.
-
Possible Cause A: Oxidation. A color change is often indicative of oxidation.
-
Troubleshooting Steps:
-
Inert Atmosphere: If not already doing so, store the compound under an inert atmosphere (argon or nitrogen).
-
Antioxidants: For solutions, consider the addition of a suitable antioxidant, but be sure to verify its compatibility with your downstream applications.
-
-
-
Possible Cause B: Photodegradation. Exposure to light can cause the formation of colored degradation products.
-
Troubleshooting Steps:
-
Light Protection: Ensure the compound is stored in an amber vial and protected from direct light.
-
Work in Dim Light: When preparing solutions or handling the compound, minimize exposure to ambient light.
-
-
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments in assessing the stability of brominated isoquinoline derivatives.
Protocol 1: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[3][7]
Objective: To intentionally degrade the brominated isoquinoline derivative under various stress conditions to generate potential degradation products.
Materials:
-
Brominated isoquinoline derivative
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis:
-
Prepare a solution of the compound in 0.1 M HCl.
-
Heat the solution at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of the compound in 0.1 M NaOH.
-
Heat the solution at 60-80°C for a specified period.
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of the compound in a mixture of water or a suitable organic solvent and 3% H₂O₂.
-
Keep the solution at room temperature for a specified period, protected from light.
-
At each time point, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid compound in a calibrated oven at a high temperature (e.g., 80°C) for a specified period (e.g., 24, 48, 72 hours).
-
At each time point, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample protected from light.
-
At the end of the exposure period, analyze both the exposed and control samples by HPLC.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent brominated isoquinoline derivative from all its potential degradation products.[8]
Procedure:
-
Column and Mobile Phase Screening:
-
Start with a standard C18 column.
-
Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) with a suitable buffer (e.g., phosphate, acetate) at different pH values.
-
Use a gradient elution to ensure the separation of compounds with a wide range of polarities.
-
-
Method Optimization:
-
Inject a mixture of the stressed samples (from the forced degradation studies) to challenge the separation capability of the method.
-
Optimize the gradient profile, flow rate, and column temperature to achieve baseline separation of all peaks.
-
-
Detection:
-
Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths. This helps in identifying the optimal wavelength for detection and assessing peak purity.
-
-
Method Validation:
-
Once the method is optimized, validate it according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
-
Part 4: Data Presentation and Visualization
Table 1: Summary of Potential Degradation Pathways and Products
| Stress Condition | Potential Degradation Pathway | Likely Degradation Products |
| Acid/Base Hydrolysis | Cleavage of labile groups (esters, amides), potential ring opening under harsh conditions. | Carboxylic acids, amines, amino acids, ring-opened products. |
| Oxidation (H₂O₂) | N-oxidation of the isoquinoline nitrogen, hydroxylation of the aromatic ring. | N-oxides, phenolic derivatives. |
| Thermal (Dry Heat) | General decomposition, potential dehalogenation. | Debrominated isoquinoline, charring. |
| Photolysis (UV/Vis Light) | Radical-mediated reactions, dehalogenation, ring cleavage. | Debrominated species, photoisomers, complex mixtures of smaller molecules. |
Diagrams
References
-
Yang, X., Miao, X., Dai, L., Guo, X., Jenis, J., Zhang, J., & Shang, X. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. [Link]
-
ResearchGate. (n.d.). Effect of bromine substituent on optical properties of aryl compounds. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]
-
Beilstein Journals. (n.d.). Search Results. [Link]
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(2), 1-14.
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
- Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hatajik, T. D., Kong, W., & Tsuda, Y. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37.
- Ngwa, G. (2010). Forced degradation as an integral part of HPLC stability-indicating method development. Drug Delivery Technology, 10(5).
-
R Discovery. (n.d.). Stability-indicating HPLC Method Research Articles. [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
-
Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]
Sources
- 1. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Search Results [beilstein-journals.org]
- 5. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 6. acdlabs.com [acdlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. globalresearchonline.net [globalresearchonline.net]
"alternative catalysts for the carbonylation of 8-bromo-isoquinolines"
Welcome to the technical support center for the carbonylation of 8-bromo-isoquinolines. This guide is designed for researchers, chemists, and drug development professionals who are exploring alternative and improved catalytic methods for this important transformation. Isoquinoline-8-carboxamides and their derivatives are valuable scaffolds in medicinal chemistry, and their efficient synthesis is of paramount importance.
This document moves beyond standard protocols to provide a deeper understanding of the reaction's nuances, focusing on troubleshooting common experimental hurdles and answering frequently asked questions. We will delve into the rationale behind catalyst selection, reaction optimization, and mechanistic considerations to empower you to solve problems as they arise in the lab.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the carbonylation of 8-bromo-isoquinoline. Each problem is followed by a diagnosis of potential causes and a series of recommended solutions.
Scenario 1: Low to No Conversion of 8-Bromo-Isoquinoline
This is one of the most common issues, where the starting material is largely unreacted after the designated reaction time.
Question: My carbonylation reaction is not working. I'm recovering most of my 8-bromo-isoquinoline starting material. What's going wrong?
Answer:
Low or no conversion typically points to an issue with the catalyst's activity or the reaction conditions not being suitable for initiating the catalytic cycle. Let's break down the potential causes.
Potential Causes & Solutions:
-
Inactive Catalyst: The primary suspect is the active catalytic species, which may not be forming or is being deactivated.
-
Palladium(0) Not Generated (For Pd(II) precursors): Many protocols use a stable Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂). For the catalytic cycle to begin, this must be reduced in situ to the active Pd(0) species. This reduction can be sluggish.
-
Solution: Consider adding a reducing agent or using a direct Pd(0) source. Some additives or even the amine/alkoxide nucleophile can act as reductants, but this is not always efficient. Using a catalyst like Pd₂(dba)₃, which is already a Pd(0) source, can be a more reliable starting point.
-
-
Catalyst Poisoning: The isoquinoline nitrogen itself can be a potent ligand, potentially coordinating to the metal center and inhibiting catalysis. Other impurities in reagents or solvents (e.g., sulfur compounds, water in non-aqueous reactions) can also poison the catalyst.
-
Solution: Ensure all reagents and solvents are of high purity and appropriately dried. If substrate inhibition is suspected, adjusting the ligand-to-metal ratio or using a ligand with a specific geometry that blocks substrate coordination can help.
-
-
First-Row Transition Metal Oxidation State: For alternative catalysts like cobalt or iron, achieving and maintaining the correct active oxidation state is critical.
-
-
Inefficient Oxidative Addition: The first step of the catalytic cycle, the oxidative addition of the palladium catalyst into the Carbon-Bromine bond, can be challenging for heteroaromatic halides.
-
Cause: The C-Br bond on the isoquinoline ring is electronically different from a simple aryl bromide. Steric hindrance around the 8-position can also slow this step.
-
Solution:
-
Increase Temperature: This is the most direct way to increase the rate of oxidative addition.
-
Ligand Choice: Electron-rich, bulky phosphine ligands can accelerate oxidative addition. For challenging substrates, bidentate ligands with a large "bite angle" like Xantphos are often superior to monodentate ligands like PPh₃.[4][5][6] The geometry enforced by Xantphos can promote the necessary catalytic steps where others fail.
-
-
-
Issues with Carbon Monoxide (CO):
-
Low CO Concentration: The concentration of CO dissolved in the solvent may be too low for efficient capture by the palladium complex.
-
Solution: While atmospheric pressure reactions are desirable, increasing the CO pressure to 2-10 bar can significantly increase the rate of CO insertion. Alternatively, use a CO surrogate. Mo(CO)₆ can be used as a solid source of CO[7], while two-chamber reactors (like COware) can generate CO ex situ from sources like chloroform, providing a steady supply under mild conditions[8].
-
-
Catalyst Deactivation by CO (Especially for Nickel): Nickel catalysts can form highly stable and less reactive nickel carbonyl species (e.g., Ni(CO)₄), which effectively removes the catalyst from the cycle.[9]
-
Solution: This is a known challenge for nickel. Using a CO source that provides slow and steady release can mitigate this problem.[10] Careful control of reaction temperature and CO pressure is critical.
-
-
Troubleshooting Workflow: Low Conversion
Here is a logical workflow to diagnose the root cause of low conversion.
Caption: A decision-making workflow for troubleshooting low conversion.
Scenario 2: Competing Side Reactions (e.g., Dehalogenation)
Sometimes, the starting material is consumed, but the desired carbonylated product is not formed. A common side product is isoquinoline, resulting from the simple reduction of the C-Br bond.
Question: My 8-bromo-isoquinoline is being consumed, but I'm getting a lot of isoquinoline (dehalogenation) instead of my desired amide/ester. Why is this happening?
Answer:
Dehalogenation is a common side reaction in palladium-catalyzed cross-couplings. It occurs when the aryl-palladium intermediate is intercepted by a hydride source before it can undergo CO insertion and reductive elimination with your nucleophile.
Potential Causes & Solutions:
-
Hydride Source: The "hydride" can come from various places.
-
Solvents: Solvents like isopropanol or even amines can act as hydride donors at elevated temperatures.
-
Bases: Bases like triethylamine (NEt₃) can form palladium-hydride species.
-
Reductants: If you've added a reducing agent to generate Pd(0), an excess can lead to dehalogenation.
-
Solution:
-
Solvent Choice: Switch to a non-protic, aprotic solvent like toluene, dioxane, or DMF.
-
Base Selection: Use an inorganic base like K₂CO₃ or Cs₂CO₃, or a non-coordinating organic base like DBU, which are less prone to generating hydrides. In some cases, using the base as the solvent (e.g., neat Et₃N) can surprisingly suppress this side reaction under specific conditions.[6]
-
-
-
Slow CO Insertion or Nucleophilic Attack: If the steps following oxidative addition are slow, the Ar-Pd-Br intermediate has more time to react with stray hydride sources.
-
Solution:
-
Increase CO Pressure: As mentioned before, higher CO concentration accelerates CO insertion, helping it outcompete the dehalogenation pathway.[11]
-
Optimize Ligand: A ligand that promotes rapid CO insertion and subsequent steps is beneficial. Again, Xantphos is a good candidate here.[5]
-
Increase Nucleophile Concentration: Ensure your amine or alcohol is present in sufficient concentration (typically 1.2-2.0 equivalents) to trap the acyl-palladium intermediate quickly.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Palladium is expensive and can contaminate my final product. What are the most promising non-palladium alternatives for this reaction?
Answer: This is a critical consideration, especially in drug development. First-row transition metals are attractive alternatives due to their lower cost and toxicity.
-
Cobalt-Based Catalysts: Cobalt catalysis has emerged for C-H functionalization and carbonylation.[1][12] A typical system might involve Co(acac)₂ with a directing group strategy. While direct carbonylation of 8-bromo-isoquinoline using cobalt is not as established, the principles suggest it's a viable research direction. Key challenges include higher catalyst loading and the need for specific oxidants or additives to maintain the catalytic cycle.[2]
-
Iron-Based Catalysts: Iron is an even more sustainable choice. Ligand-free, iron-catalyzed carbonylation of aryl iodides has been demonstrated, offering an environmentally friendly option.[3] Adapting these conditions to 8-bromo-isoquinoline would likely require careful optimization, but represents a cutting-edge alternative.
-
Nickel-Based Catalysts: Nickel is a potent catalyst for carbonylation, capable of activating even less reactive aryl chlorides.[10] The primary challenge is the formation of inactive Ni(CO)ₓ species.[9] Successful protocols often rely on ligands like bipyridine (bpy) and carefully controlled conditions.
| Catalyst System | Key Advantages | Key Challenges | Representative Ref. |
| Palladium | Highly versatile, well-understood, broad functional group tolerance. | High cost, potential product contamination. | [5],[6] |
| Nickel | Lower cost, can activate less reactive halides (e.g., chlorides). | Prone to forming inactive carbonyl species, can be sensitive. | [10],[9] |
| Cobalt | Low cost, unique reactivity in C-H activation. | Often requires higher catalyst loading and specific additives. | [1],[2] |
| Iron | Very low cost, environmentally benign. | Less developed, may require specific conditions to be effective. | [3] |
Q2: What is the role of the ligand in these reactions, and how do I choose the right one?
Answer: The ligand is arguably the most critical component for tuning the catalyst's reactivity, stability, and selectivity. It directly influences every step of the catalytic cycle.
-
Monodentate vs. Bidentate Ligands:
-
Monodentate (e.g., PPh₃, P(t-Bu)₃): Simpler and cheaper, but the coordination sphere around the metal is more fluxional. This can sometimes lead to catalyst decomposition (e.g., formation of palladium black).
-
Bidentate (e.g., dppf, Xantphos): These "clamp" onto the metal center, creating a more stable and well-defined catalytic species. This enhanced stability is crucial for challenging substrates like 8-bromo-isoquinoline.
-
-
The Bite Angle Effect: For bidentate phosphine ligands, the natural P-M-P angle (the "bite angle") is critical.
-
Xantphos: Has a wide bite angle, which tends to promote the reductive elimination step (the final product-forming step) and stabilize the active catalyst. This is why it is frequently cited as the solution for difficult carbonylations of aryl bromides at atmospheric pressure.[5]
-
dppf: Has a slightly smaller bite angle and is also a very effective and widely used ligand.
-
The choice of ligand is a balance between promoting the desired steps (like oxidative addition) and preventing undesired ones (like beta-hydride elimination or catalyst decomposition).
Catalyst Selection Logic
This diagram outlines a thought process for selecting a catalytic system.
Caption: Logic for choosing between established and alternative catalysts.
Part 3: Experimental Protocols
Protocol 1: Palladium-Catalyzed Aminocarbonylation using Xantphos (Established Method)
This protocol is based on well-established literature methods for the carbonylation of challenging aryl bromides.[5][6]
Materials:
-
8-bromo-isoquinoline
-
Amine of choice (e.g., morpholine, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Xantphos (4 mol%)
-
Sodium carbonate (Na₂CO₃, 3 equiv)
-
Toluene (anhydrous)
-
Carbon monoxide (CO) gas balloon
-
Schlenk flask or similar reaction vessel
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (0.02 equiv), Xantphos (0.04 equiv), and Na₂CO₃ (3 equiv).
-
Reagent Addition: Add 8-bromo-isoquinoline (1.0 equiv) and anhydrous toluene.
-
Nucleophile Addition: Add the amine nucleophile (1.5 equiv) via syringe.
-
CO Purge: Evacuate the flask and backfill with Argon three times. Then, evacuate and backfill with CO from a balloon. Repeat this CO purge three times, leaving the CO balloon connected to the flask via a needle.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.
-
Workup: After cooling to room temperature, vent the excess CO in a fume hood. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Purification: Concentrate the filtrate in vacuo and purify the crude product by column chromatography on silica gel.
Protocol 2: Cobalt-Catalyzed Carbonylation (Exploratory Alternative)
This is a representative protocol adapted from literature on cobalt-catalyzed C-H carbonylation, intended as a starting point for exploration.[1][2]
Materials:
-
8-bromo-isoquinoline (with a directing group if adapting from C-H activation literature, e.g., an aminoquinoline amide derivative)
-
Nucleophile (e.g., an alcohol like trifluoroethanol, used as solvent)
-
Cobalt(II) acetylacetonate (Co(acac)₂, 20 mol%)
-
Manganese(III) acetate dihydrate (Mn(OAc)₃·2H₂O, 1 equiv)
-
Sodium pivalate (NaOPiv, 2 equiv)
-
Carbon monoxide (CO) gas balloon
-
Reaction vial
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial, add Co(acac)₂ (0.20 equiv), Mn(OAc)₃·2H₂O (1.0 equiv), and NaOPiv (2.0 equiv).
-
Reagent Addition: Add the 8-bromo-isoquinoline substrate (1.0 equiv).
-
Solvent/Nucleophile Addition: Add the alcohol solvent (e.g., trifluoroethanol).
-
CO Atmosphere: Seal the vial and purge with CO from a balloon for 2-3 minutes. Leave the balloon attached.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Note: Many cobalt-catalyzed carbonylations can proceed at room temperature.
-
Monitoring & Workup: Monitor by LC-MS. Upon completion, perform an aqueous workup, extract with an organic solvent, and purify by chromatography.
General Catalytic Cycle for Carbonylation
The fundamental mechanism for palladium-catalyzed carbonylation provides a framework for understanding all the catalytic systems discussed.
Caption: Generalized catalytic cycle for metal-catalyzed carbonylation (M = Pd, Ni, etc.).
References
-
[Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents] (Molecules) [Link][4]
-
[Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos] (The Journal of Organic Chemistry) [Link][5][6]
-
[Carbonylation of Aryl Halides in the Presence of Heterogeneous Catalysts] (Current Organic Chemistry) [Link][13]
-
[Palladium-catalyzed carbonylation of aryl halides: an efficient, heterogeneous and phosphine-free catalytic system for aminocarbonylation and alkoxycarbonylation employing Mo(CO)6 as a solid carbon monoxide source] (RSC Advances) [Link][7][14]
-
[Palladium-Catalyzed Aminocarbonylation of Isoquinolines Utilizing Chloroform-COware Chemistry] (The Journal of Organic Chemistry) [Link][8]
-
[Cobalt-catalyzed direct carbonylation of aminoquinoline benzamides] (Organic Letters) [Link][1][2]
-
[Nickel-catalyzed aminocarbonylation of aryl chlorides enabled by a newly designed CO source] (Chemical Science) [Link][9][10]
-
[Ligand-Free Iron-Catalyzed Carbonylation of Aryl Iodides with Alkenyl Boronic Acids: Access to α,β-Unsaturated Ketones] (Organic Letters) [Link][3]
-
[Carbonylation of Aryl Halides: Extending the Scope of the Reaction] (Organic Process Research & Development) [Link][11]
-
[Cobalt-catalyzed picolinamide-directed synthesis of heterocycles] (ARKIVOC) [Link][12]
-
[Recent Developments on Palladium-Catalyzed Carbonylation Reactions in Renewable Solvents] (Journal of the Brazilian Chemical Society) [Link]
-
[Palladium-Catalyzed Carbonylation and Arylation Reactions] (DiVA portal) [Link][15]
-
[Renewable Solvents for Palladium-Catalyzed Carbonylation Reactions] (Organic Process Research & Development) [Link][16]
-
[Improved Carbonylation of Heterocyclic Chlorides and Electronically Challenging Aryl Bromides] (Organic Letters) [Link][17]
-
[Palladium catalyzed oxidative carbonylation of alcohols: Effects of diphosphine ligands] (Catalysis Science & Technology) [Link][18]
-
[Chiral Bis-8-Aryl-isoquinoline Bis-alkylamine Iron Catalysts for Asymmetric Oxidation Reactions] (Organic Letters) [Link][19]
Sources
- 1. Cobalt-Catalyzed Direct Carbonylation of Aminoquinoline Benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cobalt-catalyzed direct carbonylation of aminoquinoline benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ligand-Free Iron-Catalyzed Carbonylation of Aryl Iodides with Alkenyl Boronic Acids: Access to α,β-Unsaturated Ketones [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-catalyzed carbonylation of aryl halides: an efficient, heterogeneous and phosphine-free catalytic system for aminocarbonylation and alkoxycarbonylation employing Mo(CO)6 as a solid carbon monoxide source - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Palladium-Catalyzed Aminocarbonylation of Isoquinolines Utilizing Chloroform-COware Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nickel-catalyzed aminocarbonylation of aryl chlorides enabled by a newly designed CO source - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nickel-catalyzed aminocarbonylation of aryl chlorides enabled by a newly designed CO source - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. soc.chim.it [soc.chim.it]
- 13. Carbonylation of Aryl Halides in the Presence of Heterogeneous Catalysts | Bentham Science [eurekaselect.com]
- 14. Palladium-catalyzed carbonylation of aryl halides: an efficient, heterogeneous and phosphine-free catalytic system for aminocarbonylation and alkoxyca ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA18679C [pubs.rsc.org]
- 15. diva-portal.org [diva-portal.org]
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- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
"methods for removing impurities from crude 4-Bromoisoquinoline-8-carboxylic acid"
Welcome to the technical support resource for researchers working with 4-Bromoisoquinoline-8-carboxylic acid (CAS 1823254-04-1).[1][2][3] This guide provides in-depth, experience-driven advice for overcoming common purification challenges. As a key intermediate in the development of kinase inhibitors and other pharmacologically active compounds, achieving high purity is critical for reliable downstream applications.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile depends heavily on the synthetic route. However, based on common syntheses, such as the bromination of an isoquinoline-8-carboxylic acid precursor, you can anticipate several classes of impurities:
-
Unreacted Starting Material: The most common impurity is often the starting material, for instance, 8-isoquinolinecarboxylic acid or its corresponding ester.[4]
-
Reagent-Derived Impurities: Residual brominating agents like N-Bromosuccinimide (NBS) or its byproduct, succinimide, may be present.[4][5]
-
Over-Brominated Byproducts: The formation of di-brominated isoquinolines is a potential side reaction, which can be difficult to separate.[5]
-
Regioisomers: Depending on the reaction conditions, bromination could occur at other positions on the isoquinoline ring, leading to isomeric impurities.[5][6]
-
Residual Solvents: High-boiling point solvents used in the reaction or workup (e.g., acetic acid, nitrobenzene) can remain trapped in the crude product.[4][7]
Q2: What are the principal purification strategies for this compound?
A2: The two primary methods for purifying this compound are recrystallization and column chromatography.
-
Recrystallization is a highly effective technique for removing small amounts of impurities, especially if the crude product is already in a crystalline or solid form and has moderate purity (>85-90%). It relies on differences in solubility between the desired compound and impurities in a chosen solvent system.[8][9]
-
Column Chromatography is a more powerful, albeit more labor-intensive, method for separating complex mixtures or purifying compounds with multiple, closely related impurities.[10][11] It is particularly useful when the crude product is an oil or when recrystallization fails to achieve the desired purity. Both normal-phase (silica gel) and reversed-phase (C18) chromatography can be employed.[12]
Q3: How can I reliably assess the purity of my final product?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase method, often using a C18 column with a mobile phase of acetonitrile and water containing an acidic modifier (like formic acid or TFA), can provide high-resolution separation of the main compound from trace impurities.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation and can detect impurities with distinct proton signals, often down to a ~1-2% level.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden the melting range and depress the melting point.
Troubleshooting Guide
Q4: My crude product is a dark, sticky oil, not the expected off-white solid. What is the cause and how do I proceed?
A4: A crude oil or tar usually indicates the presence of significant impurities, likely residual high-boiling solvents or polymeric side products.
-
Probable Cause: Incomplete reaction, degradation of starting materials or product under harsh reaction conditions (e.g., prolonged heating), or insufficient removal of acidic or basic reagents during the aqueous workup.
-
Solution Pathway:
-
Solvent Trituration: Before attempting a more complex purification, try triturating the oil with a non-polar solvent in which your product is insoluble (e.g., hexanes, diethyl ether). This can often wash away less polar impurities and may induce crystallization of your product.
-
Acid-Base Extraction: Dissolve the crude oil in a suitable organic solvent (like ethyl acetate or dichloromethane) and perform an acid-base extraction. Since your compound is a carboxylic acid, it can be extracted into a mild aqueous base (e.g., saturated sodium bicarbonate solution). The organic layer, containing neutral impurities, can be discarded. Re-acidification of the aqueous layer (e.g., with 1M HCl) should precipitate your product, which can then be collected by filtration. This is a powerful cleanup step.
-
Proceed to Chromatography: If the above steps fail to yield a solid, the next logical step is column chromatography to separate the components.
-
Q5: I am attempting recrystallization, but my recovery is extremely low. How can I improve the yield?
A5: Low recovery is typically caused by using an improper solvent or an excessive volume of solvent.[9]
-
Probable Cause & Solution:
-
The solvent is too good: If the compound is highly soluble in the solvent even at room temperature, it will not crystallize out upon cooling. The ideal recrystallization solvent dissolves the compound poorly at low temperatures but completely at high temperatures.[9] You may need to screen for a new solvent or use a multi-solvent system (a "good" solvent in which the compound is soluble, and an "anti-solvent" in which it is not).
-
Too much solvent was used: This is the most common error. The goal is to create a saturated or near-saturated solution at the boiling point of the solvent.[9] Use the minimum amount of hot solvent required to fully dissolve the solid.
-
Cooling was too rapid: "Shock cooling" by placing the hot flask directly into an ice bath can cause the product to precipitate as a fine, impure powder rather than forming pure crystals.[9] Allow the solution to cool slowly to room temperature first, then move it to an ice bath to maximize recovery.
-
Q6: My compound streaks severely on silica gel TLC plates, making it impossible to choose a solvent system for column chromatography. What's wrong?
A6: Streaking of acidic compounds on silica gel is a classic problem.
-
Probable Cause: The acidic protons of the carboxylic acid group interact strongly with the slightly acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to a mix of protonated and deprotonated forms of your compound on the plate, causing it to smear rather than move as a compact spot.[14]
-
Solution: To suppress this interaction, you must acidify your mobile phase. Add a small amount of acetic acid (~0.5-1%) or formic acid to your eluent mixture (e.g., Ethyl Acetate/Hexane + 1% Acetic Acid). This ensures your carboxylic acid remains fully protonated and behaves as a single, less polar species, resulting in a sharp, well-defined spot on the TLC plate.[14] This same acidified eluent system should then be used for the column itself.
Purification Workflow & Protocols
The following diagram illustrates a logical workflow for purifying crude this compound.
Caption: Decision workflow for purifying this compound.
Protocol 1: Purification by Recrystallization
This protocol is ideal for crude material that is already >90% pure and solid.
-
Solvent Selection: In a small test tube, test the solubility of ~10-20 mg of crude material in various solvents (e.g., ethanol, isopropanol, acetic acid, ethyl acetate). The ideal solvent will dissolve the compound when hot but show low solubility when cold. A solvent pair, like Ethanol/Water, is often effective.
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add the chosen solvent (e.g., Ethanol) dropwise while heating the mixture to a gentle boil with stirring. Add the minimum amount of hot solvent needed to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Crystal formation should begin as the solution cools.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. Characterize the final product by HPLC, NMR, and melting point.
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for complex mixtures or oily crude products.
-
TLC Analysis: Develop a suitable mobile phase using TLC. Test solvent systems like Ethyl Acetate/Hexanes or Dichloromethane/Methanol. Crucially, add ~1% acetic acid to the mobile phase to prevent streaking. [14] The ideal system will give your product an Rf value of ~0.3-0.4 and show good separation from all impurities.
-
Column Packing: Prepare a silica gel column using the chosen mobile phase (e.g., "wet slurry" packing method). Ensure the column is packed uniformly without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or methanol). Adsorb this solution onto a small amount of silica gel (~2-3 times the mass of the crude product) and evaporate the solvent to dryness. This "dry loading" method typically results in better separation. Carefully add the dried silica-adsorbed sample to the top of the prepared column.
-
Elution: Carefully add the mobile phase to the column and apply pressure (e.g., with air or nitrogen) to begin elution.[10] Collect fractions in an array of test tubes.
-
Fraction Analysis: Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light. Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove residual solvents. Confirm purity by HPLC and NMR.
Data Summary: Comparison of Purification Methods
| Feature | Recrystallization | Flash Column Chromatography |
| Best For | Removing minor impurities from an already mostly pure solid (>90%). | Complex mixtures, oily products, separating closely related compounds. |
| Scalability | Excellent; easily scaled to multi-gram or kilogram quantities. | Good; can be scaled but becomes increasingly resource-intensive (solvent, silica). |
| Solvent Usage | Relatively low. | High; can require large volumes of eluent. |
| Time/Labor | Less labor-intensive; requires heating and cooling periods. | More labor-intensive; requires column packing, fraction collection, and analysis. |
| Purity Achievable | Can achieve very high purity (>99.5%) if successful. | Typically achieves good to high purity (>98%). |
| Key Challenge | Finding a suitable solvent system; potential for low recovery.[9] | Preventing streaking (requires acidified eluent); potential for product loss on the column.[14] |
References
-
PrepChem. (n.d.). Synthesis of 4-Bromoisoquinoline. Retrieved from PrepChem.com. [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Bromoisoquinoline on Newcrom R1 HPLC column. Retrieved from sielc.com. [Link]
-
Alchemist-chem. (n.d.). 8-Bromoquinoline-4-carboxylic Acid | CAS 86-86-2. Retrieved from alchemist-chem.com. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from orgchemboulder.com. [Link]
- Google Patents. (2015).
-
Columbia University, Department of Chemistry. (n.d.). Column chromatography. Retrieved from columbia.edu. [Link]
-
University of California, Los Angeles, Department of Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved from ucla.edu. [Link]
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from chem.libretexts.org. [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from teledyneisco.com. [Link]
-
Reddit. (2016). Column chromatography of carboxylic acids? r/chemistry. [Link]
-
Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro. Retrieved from orgsyn.org. [Link]
- Google Patents. (1999).
Sources
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- 4. CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
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- 14. reddit.com [reddit.com]
Validation & Comparative
"validation of the synthesis of 4-Bromoisoquinoline-8-carboxylic acid via spectroscopic methods"
A Guide to the Spectroscopic Validation of Synthesized 4-Bromoisoquinoline-8-carboxylic acid
An Objective Comparison and Methodological Guide for Researchers
Abstract
This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug development, primarily for its role as a precursor in the synthesis of complex kinase inhibitors and novel therapeutic agents.[1] The precise structural confirmation of this molecule after synthesis is paramount to ensure the validity of subsequent research and development efforts. This guide provides a comprehensive, in-depth comparison of spectroscopic methods for the validation of this compound. We will detail the expected outcomes from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, offering field-proven insights into experimental choices and data interpretation.
Introduction: The Importance of the Isoquinoline Scaffold
The isoquinoline core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities, including analgesic, antimicrobial, and anticancer properties.[2] The introduction of a bromine atom and a carboxylic acid group at specific positions, as in this compound, provides two reactive handles for further chemical modification. The bromine atom is ideal for palladium-catalyzed cross-coupling reactions, while the carboxylic acid allows for amide bond formation, enabling the construction of diverse molecular libraries for drug screening. Given its utility, a robust and unambiguous method for structural validation post-synthesis is not just a quality control step but a foundational requirement for any research program utilizing this key intermediate.
Synthesis Pathway Overview
While several synthetic routes to substituted isoquinolines exist, a common strategy involves the construction of the isoquinoline core followed by functionalization. For instance, a plausible route could start from 8-bromoisoquinoline, which is then carboxylated. A subsequent bromination step, for example using N-bromosuccinimide in an acidic medium, could selectively install the bromine at the 4-position.[3][4]
Alternatively, a strategy could involve the synthesis of 8-isoquinolinecarboxylic acid methyl ester from 8-bromoisoquinoline, followed by bromination with N-bromosuccinimide to yield 4-bromo-isoquinoline-8-methyl-formiate, which can then be hydrolyzed to the desired carboxylic acid.[3] The choice of route often depends on the availability of starting materials and the desired scale. Regardless of the synthetic path, the final product requires rigorous validation, as outlined in the subsequent sections.
A Multi-Pronged Approach to Spectroscopic Validation
No single spectroscopic technique can provide complete structural information. A synergistic approach, employing multiple orthogonal techniques, is essential for unequivocal structure confirmation. The workflow presented here represents a self-validating system where the results from each analysis must be consistent with the others and with the proposed structure.
Caption: Chemical structure of this compound.
Conclusion
The validation of synthesized this compound is a critical step that demands a rigorous and multi-faceted analytical approach. By systematically applying ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, researchers can build a cohesive and self-validating dataset. The characteristic signals—the number and shifts of protons and carbons, the definitive M/M+2 isotopic pattern from the bromine atom in the mass spectrum, and the prominent hydroxyl and carbonyl stretches in the IR spectrum—collectively provide an unambiguous confirmation of the target structure. Adherence to these validation principles ensures the integrity of the material and the reliability of all subsequent scientific endeavors.
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Gaba, V., et al. (2015). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in.... Retrieved from [Link]
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A Comparative Analysis of Synthetic Routes to Substituted Isoquinoline-8-Carboxylic Acids: A Guide for Researchers
Substituted isoquinoline-8-carboxylic acids are a class of heterocyclic compounds that hold significant importance in the fields of medicinal chemistry and drug development. Their unique structural framework serves as a key building block in the synthesis of a wide array of pharmacologically active molecules, including anti-cancer and anti-inflammatory agents.[1] The strategic placement of a carboxylic acid group at the C8 position, coupled with various substituents on the isoquinoline core, allows for fine-tuning of the physicochemical and biological properties of the resulting compounds. This guide provides a comparative analysis of different synthetic routes to this valuable scaffold, offering insights into the experimental choices, mechanistic underpinnings, and practical considerations for each methodology.
Classical Approaches to the Isoquinoline Core
Traditional methods for constructing the isoquinoline skeleton, such as the Bischler-Napieralski, Pomeranz-Fritsch, and Pictet-Spengler reactions, have been the cornerstones of isoquinoline synthesis for over a century.[2] These reactions typically involve the cyclization of a substituted β-phenylethylamine or a related precursor. While foundational, these methods often require harsh conditions and may have limitations regarding substrate scope and regioselectivity, particularly when targeting specific substitution patterns like the 8-carboxylic acid moiety.
The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a widely used method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides through an intramolecular electrophilic aromatic substitution.[3][4][5] The reaction is typically carried out in the presence of a dehydrating agent and under acidic conditions.[5][6]
Mechanism: The reaction is believed to proceed through one of two primary mechanistic pathways, the prevalence of which can be influenced by the reaction conditions. One pathway involves the formation of a dichlorophosphoryl imine-ester intermediate, while the other proceeds through a more commonly accepted nitrilium ion intermediate.[4][5] The subsequent intramolecular cyclization onto the aromatic ring, followed by elimination, yields the dihydroisoquinoline product, which can then be oxidized to the corresponding isoquinoline.[4][5]
Experimental Considerations:
-
Reagents: Common dehydrating agents include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), and zinc chloride (ZnCl₂).[3][5] For less reactive substrates, a mixture of P₂O₅ in refluxing POCl₃ is often effective.[4]
-
Reaction Conditions: The reaction is typically conducted at elevated temperatures, often at the reflux temperature of a solvent like toluene or xylene.[3] Microwave-assisted protocols have been developed to significantly reduce reaction times.[7]
-
Substrate Scope: The reaction is most efficient with electron-rich aromatic rings, as electron-donating groups facilitate the electrophilic cyclization step.[5]
The Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction offers a direct route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal.[8][9] This method is particularly valuable for preparing isoquinolines with substitution patterns that are difficult to achieve with other classical methods.[8]
Mechanism: The reaction begins with the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine to form a benzalaminoacetal (a Schiff base).[9][10] Under acidic conditions, typically with concentrated sulfuric acid, the acetal is hydrolyzed, and the resulting intermediate undergoes an intramolecular electrophilic cyclization onto the benzene ring to form the isoquinoline nucleus.[9][11]
Experimental Considerations:
-
Reagents: Concentrated sulfuric acid is the traditional acid catalyst, although Lewis acids like trifluoroacetic anhydride have also been employed.[9]
-
Modifications: The Schlittler-Müller modification utilizes a substituted benzylamine and glyoxal hemiacetal, providing access to C1-substituted isoquinolines.[10]
-
Yields: The yields of the Pomeranz-Fritsch reaction can vary widely depending on the substrate and reaction conditions.[8]
The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a versatile method for the synthesis of tetrahydroisoquinolines from β-arylethylamines and an aldehyde or ketone.[12][13] The resulting tetrahydroisoquinoline can be subsequently oxidized to the aromatic isoquinoline.
Mechanism: The reaction proceeds via the initial formation of a Schiff base, which then protonates to form an electrophilic iminium ion.[14][15] This is followed by an intramolecular electrophilic aromatic substitution to close the ring, yielding the tetrahydroisoquinoline product.[14][15]
Experimental Considerations:
-
Catalysts: The reaction is generally catalyzed by protic or Lewis acids.[15]
-
Substrate Scope: Similar to the Bischler-Napieralski reaction, the Pictet-Spengler synthesis is more efficient with electron-rich aromatic systems.[15]
-
Applications: This reaction is widely used in the synthesis of alkaloids and other natural products.[15] It has also been adapted for solid-phase synthesis and in tandem with other reactions like the Ugi multicomponent reaction.[16]
Modern Synthetic Strategies
More contemporary approaches to substituted isoquinolines, including those bearing an 8-carboxylic acid group, often employ transition-metal catalysis and directed metalation techniques. These methods offer greater control over regioselectivity and functional group tolerance.
Transition-Metal Catalyzed Syntheses
Transition metal-catalyzed reactions have emerged as powerful tools for the construction of isoquinoline frameworks.[2] Catalysts based on palladium, copper, ruthenium, and cobalt have been successfully employed in a variety of cyclization and annulation strategies.[2][17][18]
Key Approaches:
-
Palladium-Catalyzed Reactions: Palladium catalysts are frequently used in coupling reactions to construct key intermediates, which then undergo cyclization to form the isoquinoline ring. For instance, the coupling of an o-iodobenzaldehyde imine with a terminal alkyne, followed by a copper-catalyzed cyclization, provides a direct route to substituted isoquinolines.[18]
-
Ruthenium-Catalyzed C-H Activation: Ruthenium catalysts can facilitate the C-H activation of benzylamines, which can then undergo annulation with alkynes to form isoquinolines.[17][18]
-
Copper-Catalyzed Cascade Reactions: Copper catalysts can mediate cascade reactions involving 2-haloaryloxime acetates and active methylene compounds to produce a diverse range of substituted isoquinolines.[18]
Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a highly regioselective method for the functionalization of aromatic rings.[19][20] A directing metalation group (DMG), typically a Lewis basic moiety, coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position.[19] This strategy is particularly well-suited for the synthesis of isoquinoline-8-carboxylic acids, where the DMG can be a precursor to the carboxylic acid group or another functional group that facilitates the introduction of the carboxylate.
Mechanism: The DMG, such as an amide or a protected alcohol, complexes with an alkyllithium base (e.g., n-BuLi, sec-BuLi, or t-BuLi).[19] This brings the base into proximity of the ortho-proton, leading to regioselective deprotonation and the formation of an ortho-lithiated species. This intermediate can then be trapped with a suitable electrophile to introduce the desired substituent.[19]
Experimental Considerations:
-
Directing Groups: A variety of functional groups can act as DMGs, with amides being particularly effective.[19][21]
-
Electrophiles: A wide range of electrophiles can be used to quench the lithiated intermediate, allowing for the introduction of diverse substituents. For the synthesis of the target carboxylic acids, carbon dioxide is the electrophile of choice.
-
Reaction Conditions: DoM reactions are typically carried out at low temperatures in anhydrous ethereal solvents. The choice of alkyllithium base can influence the outcome, with more sterically hindered bases sometimes leading to different selectivities.[21]
Comparative Overview of Synthetic Routes
| Synthetic Route | Key Starting Materials | Reagents & Conditions | Advantages | Disadvantages |
| Bischler-Napieralski | β-arylethylamides | POCl₃, P₂O₅, reflux | Well-established, good for 3,4-dihydroisoquinolines | Harsh conditions, limited to electron-rich arenes |
| Pomeranz-Fritsch | Benzaldehydes, 2,2-dialkoxyethylamines | Conc. H₂SO₄ | Access to diverse substitution patterns | Variable yields, harsh acidic conditions |
| Pictet-Spengler | β-arylethylamines, aldehydes/ketones | Acid catalyst | Forms tetrahydroisoquinolines, good for natural product synthesis | Requires subsequent oxidation to isoquinoline |
| Transition-Metal Catalysis | Varies (e.g., halo-aromatics, benzylamines, alkynes) | Pd, Ru, Cu catalysts, often milder conditions | High efficiency and selectivity, broad substrate scope | Catalyst cost and sensitivity, potential for metal contamination |
| Directed ortho-Metalation | Aromatic compounds with a DMG | Organolithium reagents, low temperature, electrophile | Excellent regioselectivity, versatile for functionalization | Requires strongly basic and cryogenic conditions, sensitive to moisture |
Experimental Protocols
Representative Protocol for Bischler-Napieralski Reaction
A solution of the starting β-arylethylamide (1.0 equivalent) in a suitable solvent such as toluene is treated with a dehydrating agent like phosphorus oxychloride (POCl₃, 2.0-5.0 equivalents). The mixture is then heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography. After cooling to room temperature, the reaction mixture is carefully quenched with ice and then basified with an aqueous solution of sodium hydroxide. The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[3][5]
Representative Protocol for Directed ortho-Metalation and Carboxylation
To a solution of an aromatic substrate bearing a directing metalation group in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen) is added a solution of an alkyllithium reagent (e.g., n-butyllithium, 1.1-1.5 equivalents) dropwise. The reaction mixture is stirred at this temperature for a specified period (typically 1-2 hours) to ensure complete metalation. Gaseous carbon dioxide is then bubbled through the solution, or the solution is poured over crushed dry ice. The reaction is allowed to warm to room temperature, and then quenched with water or a saturated aqueous solution of ammonium chloride. The aqueous layer is acidified with hydrochloric acid, and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated to afford the desired carboxylic acid, which can be further purified if necessary.[21]
Visualization of Synthetic Pathways
Bischler-Napieralski Reaction Workflow
Caption: Workflow of the Bischler-Napieralski reaction.
Directed ortho-Metalation Pathway
Caption: General pathway for Directed ortho-Metalation.
Conclusion
The synthesis of substituted isoquinoline-8-carboxylic acids can be approached through a variety of synthetic strategies, each with its own set of advantages and limitations. Classical methods like the Bischler-Napieralski, Pomeranz-Fritsch, and Pictet-Spengler reactions provide foundational routes to the isoquinoline core, while modern techniques such as transition-metal catalysis and directed ortho-metalation offer enhanced control over regioselectivity and broader functional group compatibility. The choice of synthetic route will ultimately depend on the specific substitution pattern desired, the availability of starting materials, and the desired scale of the synthesis. For the targeted synthesis of isoquinoline-8-carboxylic acids, directed ortho-metalation presents a particularly powerful and direct approach.
References
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Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]
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Organic Reactions. The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. [Link]
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Wikipedia. Bischler–Napieralski reaction. [Link]
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NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]
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Wikipedia. Pomeranz–Fritsch reaction. [Link]
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Slideshare. Bischler napieralski reaction. [Link]
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ACS Publications. Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. [Link]
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Química Organica.org. Pomerantz-Fritsch synthesis of isoquinolines. [Link]
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RSC Publishing. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link]
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Cambridge University Press. Pictet-Spengler Isoquinoline Synthesis. [Link]
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National Institutes of Health. A Versatile Synthesis of Substituted Isoquinolines. [Link]
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Centurion University. Synthesis of isoquinolines. [Link]
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]
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Organic Chemistry Portal. Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. [Link]
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Wikipedia. Pictet–Spengler reaction. [Link]
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National Institutes of Health. The Pictet-Spengler Reaction Updates Its Habits. [Link]
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ResearchGate. Cobalt catalyzed isoquinoline synthesis reported by Tian et al.. [Link]
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Organic Chemistry Portal. Synthesis of isoquinolines. [Link]
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ResearchGate. recent advances in the synthesis of isoquinoline and its analogue: a review. [Link]
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RSC Publishing. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link]
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Baran Lab. Directed Metalation: A Survival Guide. [Link]
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Wikipedia. Isoquinoline. [Link]
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IRIS-AperTO - UniTo. Directed ortho-Metalation–Nucleophilic Acyl Substitution Strategies in Deep Eutectic Solvents: The organolithium base dictates. [Link]
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Queen's University. Directed ortho Metalation: Soon to be a Textbook Reaction?. [Link]
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PubMed. Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. [Link]
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National Institutes of Health. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. [Link]
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A Senior Application Scientist's Guide to the Reactivity of Brominated Isoquinolines: A Comparative Analysis of 4-Bromoisoquinoline-8-carboxylic acid
For researchers, scientists, and professionals in drug development, the isoquinoline scaffold is a cornerstone of medicinal chemistry, forming the core of numerous bioactive compounds.[1] Among the various functionalized isoquinolines, brominated derivatives serve as versatile building blocks for the synthesis of complex molecules through a variety of cross-coupling reactions. This guide provides an in-depth comparison of the reactivity of 4-Bromoisoquinoline-8-carboxylic acid with other brominated isoquinolines, offering insights into the electronic and steric factors that govern their chemical behavior and providing practical experimental protocols.
The Influence of Substituent Positioning on Reactivity: A Tale of Two Rings
The reactivity of a brominated isoquinoline is not solely determined by the presence of the bromine atom; its position on the heterocyclic ring system, along with the electronic and steric influence of other substituents, plays a pivotal role. The isoquinoline nucleus consists of two fused rings: a pyridine ring (positions 1, 3, and 4) and a benzene ring (positions 5, 6, 7, and 8). The nitrogen atom in the pyridine ring significantly influences the electron density distribution across the entire molecule, making certain positions more susceptible to either nucleophilic or electrophilic attack.
Generally, positions 1 and 3 of the isoquinoline ring are more electron-deficient due to the electron-withdrawing effect of the nitrogen atom, making them more reactive towards nucleophilic substitution. Conversely, the benzene ring is more electron-rich and thus more prone to electrophilic substitution, which typically occurs at positions 5 and 8.
This compound: A Unique Substrate
This compound presents a particularly interesting case for studying reactivity. The bromine atom is situated on the pyridine ring at a position that is not the most activated towards nucleophilic attack (compared to the 1-position). Furthermore, the presence of a carboxylic acid group at the 8-position introduces both electronic and steric complexities.
Electronic Effects: The carboxylic acid group is an electron-withdrawing group. Through resonance and inductive effects, it can further decrease the electron density of the isoquinoline ring system. This can have a complex influence on palladium-catalyzed cross-coupling reactions. While a more electron-deficient aryl halide can sometimes undergo oxidative addition to the palladium catalyst more readily, the overall reaction rate is a delicate balance of multiple steps in the catalytic cycle.
Steric Effects: The 8-carboxylic acid group is in a "peri" position relative to the nitrogen atom and the C-1 position. This proximity can create significant steric hindrance, potentially impeding the approach of bulky catalyst-ligand complexes to the C-4 bromine atom. This steric congestion can necessitate the use of specific ligands and reaction conditions to achieve efficient coupling.
Comparative Reactivity in Key Cross-Coupling Reactions
The true measure of a building block's utility lies in its performance in a range of chemical transformations. Below, we compare the expected reactivity of this compound with other common brominated isoquinolines in three of the most powerful cross-coupling reactions in modern organic synthesis: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide.[2] For brominated isoquinolines, this reaction is invaluable for introducing aryl or vinyl substituents.
General Reactivity Trend (Predicted): 1-Bromoisoquinoline > 3-Bromoisoquinoline ≈ 4-Bromoisoquinoline > 5-Bromoisoquinoline
-
1-Bromoisoquinoline: Generally the most reactive due to the strong activation by the adjacent nitrogen atom.
-
3-Bromoisoquinoline and 4-Bromoisoquinoline: Exhibit moderate reactivity. The reactivity of this compound may be slightly reduced due to steric hindrance from the peri-carboxylic acid group.
-
5-Bromoisoquinoline: Typically the least reactive of the common isomers in palladium-catalyzed couplings, as the bromine is on the less activated benzene ring.
Data Comparison: Suzuki-Miyaura Coupling of Brominated Quinolines and Isoquinolines
| Entry | Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 3-Bromoquinoline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90-110 | 75 | [3] |
| 2 | 6-Bromo-2-chloroquinoline | Various amines | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | Good | [4] |
| 3 | 4-Bromoanisole | Phenylboronic acid | Pd/Fe₃O₄/Charcoal | K₂CO₃ | Ethanol/H₂O | 80 | >99 | [5] |
| 4 | 4-Bromobenzonitrile | Phenylboronic acid | Pd/Fe₃O₄/Charcoal | K₂CO₃ | Ethanol/H₂O | 80 | >99 | [6] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals.[7]
General Reactivity Trend (Predicted): 1-Bromoisoquinoline > 3-Bromoisoquinoline ≈ 4-Bromoisoquinoline > 5-Bromoisoquinoline
The reactivity trends are expected to be similar to those observed in Suzuki-Miyaura coupling. The steric hindrance of the 8-carboxylic acid group in this compound may necessitate the use of bulky, electron-rich phosphine ligands to facilitate the reaction.
Data Comparison: Buchwald-Hartwig Amination of Brominated Quinolines and Isoquinolines
| Entry | Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 6-Bromo-2-chloroquinoline | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 95 | [4] |
| 2 | 6-Bromoisoquinoline-1-carbonitrile | (S)-3-Amino-2-methylpropan-1-ol | Pd(dba)₂ / BINAP | Cs₂CO₃ | THF | 65 | 80 | [8][9] |
| 3 | 3-Bromoquinoline | Aniline | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 100 | High | [3] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to a wide range of functionalized alkynes.[10][11]
General Reactivity Trend (Predicted): 1-Bromoisoquinoline > 3-Bromoisoquinoline ≈ 4-Bromoisoquinoline > 5-Bromoisoquinoline
Similar to the other cross-coupling reactions, the reactivity is largely governed by the position of the bromine atom. Copper-free Sonogashira protocols may be advantageous for substrates like this compound to minimize potential side reactions.
Data Comparison: Sonogashira Coupling of Brominated Quinolines and Isoquinolines
| Entry | Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 3-Bromoquinoline | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | High | [3] |
| 2 | Aryl Bromides | Terminal Alkynes | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | i-Pr₂NEt | Dioxane | RT | Good to Excellent | [11] |
Decarboxylative Coupling: An Alternative Pathway
An important consideration when working with this compound is the possibility of decarboxylative coupling.[12][13][14][15] Under certain palladium-catalyzed conditions, the carboxylic acid group itself can be extruded as CO₂, and the resulting aryl-palladium intermediate can then participate in cross-coupling reactions. This can be a competing pathway or a desired transformation, depending on the reaction conditions and the desired product. Researchers should be mindful of this possibility and carefully choose their catalyst system and reaction conditions to favor either C-Br activation or decarboxylative coupling.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments. These are generalized protocols and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of a Brominated Isoquinoline
Objective: To couple a brominated isoquinoline with an arylboronic acid.
Materials:
-
Brominated isoquinoline (e.g., this compound) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
Toluene/H₂O (4:1 mixture, degassed)
-
Round-bottom flask with stir bar
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add the brominated isoquinoline, arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed toluene/H₂O solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst.
-
Attach the condenser and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination of a Brominated Isoquinoline
Objective: To couple a brominated isoquinoline with an amine.
Materials:
-
Brominated isoquinoline (e.g., this compound) (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cs₂CO₃ (1.5 equiv)
-
Dioxane (anhydrous and degassed)
-
Schlenk tube with stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube, add the brominated isoquinoline, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous, degassed dioxane via syringe.
-
Add the amine via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Chemistry
To better understand the relationships and workflows in catalyzed reactions, the following diagrams are provided.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for the comparative analysis of brominated isoquinoline reactivity.
Conclusion
While direct, side-by-side experimental data for this compound is still emerging in the literature, a comprehensive understanding of the electronic and steric effects governing the reactivity of substituted isoquinolines allows for informed predictions and experimental design. The 4-bromo position offers a good platform for functionalization, though the peri-8-carboxylic acid group undoubtedly introduces steric challenges that must be addressed through careful selection of catalysts, ligands, and reaction conditions. As a versatile building block, this compound holds significant promise for the synthesis of novel compounds in drug discovery and materials science. Further experimental studies are warranted to fully elucidate its reactivity profile and unlock its full synthetic potential.
References
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Benchchem. A Comparative Guide to 6-Bromoisoquinoline-1-carbonitrile and Other Bromo-isoquinolines for Researchers and Drug Development Pro.
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Li, J., et al. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 2023.
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Zhu, Z., et al. Palladium-Catalyzed C-H Functionalization of Aromatic Oximes: A Strategy for the Synthesis of Isoquinolines. The Journal of Organic Chemistry, 2016.
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Jennings, L. D., et al. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 2008.
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Eastgate, M. D., et al. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development, 2014.
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Benchchem. Application Notes and Protocols: Palladium-Catalyzed Reactions of Bromoquinolines.
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Wikipedia. Decarboxylative cross-coupling.
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Semantic Scholar. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol.
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ACS Publications. Palladium-Catalyzed Decarboxylative Coupling of Quinolinone-3-Carboxylic Acids and Related Heterocyclic Carboxylic Acids with (Hetero)aryl Halides.
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Benchchem. comparing the efficacy of different catalysts for 3-bromoquinoline coupling.
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PubMed Central. Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy.
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A Comparative Study of 4-Bromoisoquinoline-8-carboxylic Acid and Its Positional Isomers for Drug Discovery
For researchers, scientists, and drug development professionals, the isoquinoline scaffold is a privileged structure, forming the backbone of numerous biologically active compounds. The introduction of bromine and carboxylic acid functionalities onto this scaffold opens up a vast chemical space for the design of novel therapeutics. The precise positioning of these substituents can dramatically influence the molecule's physicochemical properties, reactivity, and ultimately, its pharmacological profile. This guide provides an in-depth comparative analysis of 4-Bromoisoquinoline-8-carboxylic acid and its key positional isomers, offering insights into their synthesis, properties, and potential applications in drug discovery.
Introduction: The Significance of Positional Isomerism
Positional isomers, while sharing the same molecular formula, can exhibit remarkably different chemical and biological behaviors due to the varied electronic and steric environments of their functional groups. In the context of bromoisoquinoline carboxylic acids, the relative positions of the electron-withdrawing bromine atom and the acidic carboxylic acid group on the isoquinoline ring system dictate the molecule's overall electron distribution, dipole moment, and ability to interact with biological targets. This guide will focus on a comparative analysis of this compound alongside two other representative positional isomers: 5-Bromoisoquinoline-1-carboxylic acid and 7-Bromoisoquinoline-3-carboxylic acid.
Synthesis and Structural Elucidation
The synthesis of bromoisoquinoline carboxylic acids typically involves multi-step sequences, often starting from commercially available isoquinolines or their precursors. The introduction of the bromine and carboxylic acid groups requires careful consideration of directing effects and potential side reactions.
A general synthetic approach for this compound can be envisioned starting from 8-bromoisoquinoline. This intermediate can be subjected to carbonylation to introduce the carboxylic acid group at the 8-position, followed by a regioselective bromination at the 4-position. A plausible synthetic route is outlined in a patent for the synthesis of 4-aminoisoquinoline-8-methyl formate, where 8-isoquinoline methyl formate is brominated using N-bromosuccinimide in acetic acid to yield 4-bromo-isoquinoline-8-methyl formate[1]. Subsequent hydrolysis would yield the desired carboxylic acid.
Similarly, the synthesis of 5-bromoisoquinoline, a potential precursor for 5-bromoisoquinoline-1-carboxylic acid, can be achieved by the bromination of isoquinoline in strong acid, a method that has been described to suppress the formation of the 8-bromo isomer[2]. Subsequent functionalization at the 1-position would be required. The synthesis of 7-bromoisoquinoline derivatives has also been documented, providing pathways to isomers like 7-bromoisoquinoline-3-carboxylic acid[3].
The structural confirmation of these isomers relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry.
Spectroscopic Characterization Workflow
Caption: Workflow for the synthesis and structural characterization of bromoisoquinoline carboxylic acid isomers.
Comparative Physicochemical Properties
The physicochemical properties of these isomers, such as acidity (pKa), solubility, and lipophilicity (LogP), are critical determinants of their pharmacokinetic and pharmacodynamic profiles.
| Property | This compound | 5-Bromoisoquinoline-1-carboxylic acid (Predicted) | 7-Bromoisoquinoline-3-carboxylic acid (Related Analog Predicted) |
| Molecular Weight ( g/mol ) | 252.06[4] | 252.06 | 252.06 |
| Melting Point (°C) | Data not available | Data not available | Data not available |
| Predicted pKa | 1.60 ± 0.30[5] | (for 5-bromoisoquinoline) 4.39 ± 0.13[6] | (for 7-bromo-1-methoxyisoquinoline-3-carboxylic acid) 3.56 ± 0.33[7] |
| Solubility | White to off-white powder | Data not available | Data not available |
| Predicted LogP | Data not available | Data not available | Data not available |
The position of the bromine atom and the carboxylic acid group significantly influences the electronic properties of the isoquinoline ring. The electron-withdrawing nature of both substituents is expected to increase the acidity (lower the pKa) of the carboxylic acid compared to isoquinoline-carboxylic acid itself. The proximity of the bromine atom to the carboxylic acid, as in the 4-bromo-8-carboxylic acid and 5-bromo-1-carboxylic acid isomers, is likely to have a more pronounced effect on acidity due to a stronger inductive effect.
Experimental Protocol: Determination of pKa by Potentiometric Titration
Objective: To experimentally determine and compare the pKa values of this compound and its positional isomers.
Materials:
-
This compound and its positional isomers
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl)
-
Deionized water
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Prepare a 1 mM solution of the test compound in a suitable co-solvent if necessary (e.g., water with a minimal amount of DMSO to ensure solubility).
-
Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).
-
Adjust the initial pH of the solution to the acidic range (e.g., pH 2) with 0.1 M HCl.
-
Titrate the solution with standardized 0.1 M NaOH, adding small increments (e.g., 0.05 mL) of the titrant.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches the basic range (e.g., pH 12).
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
Determine the pKa value from the half-equivalence point of the titration curve.
-
Repeat the titration at least three times for each isomer to ensure reproducibility.[1]
Comparative Reactivity
The reactivity of the carboxylic acid group and the bromo-substituted isoquinoline ring is a key consideration for further synthetic modifications and the development of derivatives.
Reactivity of the Carboxylic Acid Group
The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction. The rate and efficiency of these reactions can be influenced by the electronic environment imposed by the bromoisoquinoline core. For instance, the increased acidity of the carboxylic acid proton in these isomers may facilitate deprotonation, but the electrophilicity of the carbonyl carbon could be modulated by the position of the bromine atom.
Reactivity of the Bromine Substituent
The bromine atom serves as a versatile handle for cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, enabling the introduction of a wide range of substituents. The reactivity of the C-Br bond in these reactions is dependent on its position on the isoquinoline ring, which affects the ease of oxidative addition to the palladium catalyst. It has been noted that the bromoisoquinoline carboxylic acid scaffold demonstrates improved reactivity profiles in various carbon-carbon coupling reactions.
Experimental Workflow: Comparative Esterification Reactivity
Caption: Proposed workflow for comparing the esterification reactivity of bromoisoquinoline carboxylic acid isomers.
Comparative Biological Significance
The isoquinoline nucleus is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[5][8]. The introduction of a bromine atom can enhance lipophilicity and modulate binding interactions with biological targets, while the carboxylic acid group can participate in hydrogen bonding and salt bridge formation.
While specific comparative biological data for these exact positional isomers is scarce, we can infer potential activities based on related structures. For example, 4-bromoisoquinoline-7-carboxylic acid has been utilized as a building block for developing antibacterial agents that inhibit bacterial DNA gyrase[8]. The bromine substituent is thought to aid in coordinating with metal ions in the enzyme's active site[8]. Furthermore, indenoisoquinoline derivatives containing a carboxylic acid functionality have been evaluated for their cytotoxic activities against various cancer cell lines, with the position of the carboxylic acid influencing the cytotoxic specificity[9].
Proposed Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To compare the cytotoxic effects of this compound and its positional isomers on a panel of human cancer cell lines.
Materials:
-
Test compounds (bromoisoquinoline carboxylic acid isomers)
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Directions
This comparative guide highlights the importance of positional isomerism in the bromoisoquinoline carboxylic acid series. While a complete experimental dataset for a direct comparison is not yet available, the existing information and theoretical considerations suggest that the placement of the bromine and carboxylic acid groups will have a profound impact on the physicochemical properties, reactivity, and biological activity of these compounds.
The proposed experimental protocols provide a clear roadmap for researchers to generate the necessary data for a comprehensive structure-activity relationship (SAR) study. Such studies are crucial for the rational design of novel isoquinoline-based drug candidates with optimized efficacy and safety profiles. The versatile synthetic handles on these molecules, particularly the bromine atom, offer numerous opportunities for the creation of diverse chemical libraries for high-throughput screening. Further investigation into the comparative biological activities of these isomers is strongly encouraged to unlock their full therapeutic potential.
References
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Synthesis and Cytotoxic Evaluation of Carboxylic Acid-Functionalized Indenoisoquinolines. (n.d.). ResearchGate. Retrieved from [Link]
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2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (2021). MDPI. Retrieved from [Link]
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Isoquinoline, 5-bromo-8-nitro-. (n.d.). Organic Syntheses. Retrieved from [Link]
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Structure Property Relationships of Carboxylic Acid Isosteres. (2015). ACS Publications. Retrieved from [Link]
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4-Bromoisoquinoline | C9H6BrN | CID 73743. (n.d.). PubChem. Retrieved from [Link]
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Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL EVALUATION OF 3-BROMO ISOQUINOLINE DERIVATIVES: POTENTIAL LEAD MOLECULES FOR ANALGESIC AND ANTI-INFLAMMATORY AGENTS. (2024). Journal of Population Therapeutics and Clinical Pharmacology. Retrieved from [Link]
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Synthesis of 4-Bromoisoquinoline. (n.d.). PrepChem.com. Retrieved from [Link]
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Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. (2002). ResearchGate. Retrieved from [Link]
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A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. (2014). ResearchGate. Retrieved from [Link]
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2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (2021). ResearchGate. Retrieved from [Link]
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Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (1984). Indian Academy of Sciences. Retrieved from [Link]
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This compound. (n.d.). CATO Chemical. Retrieved from [Link]
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Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. (2023). MDPI. Retrieved from [Link]
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20.8 Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). NC State University Libraries. Retrieved from [Link]
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pKa Data Compiled by R. Williams. (2022). Organic Chemistry Data. Retrieved from [Link]
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Equilibrium pKa Table (DMSO Solvent and Reference). (n.d.). Organic Chemistry Data. Retrieved from [Link]
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20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. Retrieved from [Link]
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Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. (2021). NTU Journal of Pure Sciences. Retrieved from [Link]
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pKa values for carboxylic acids 17 a–c (22 °C) and 26[10] (25 °C). (n.d.). ResearchGate. Retrieved from [Link]
-
5-Bromoisoquinoline | C9H6BrN | CID 736487. (n.d.). PubChem. Retrieved from [Link]
-
2-Bromoquinoline-4-carboxylic acid | C10H6BrNO2 | CID 15550697. (n.d.). PubChem. Retrieved from [Link]
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Conformations, structure, vibrations, chemical shift and reactivity properties of isoquinoline–1–carboxylic acid and isoquinoline–3–carboxylic acid – Comparative investigations by experimental and theoretical techniques. (2020). Scilit. Retrieved from [Link]
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Comparative Theoretical Studies of the Reactivity and Stability of Selected Groups of Isomers with Carbon-Oxygen and Carbon-Nitrogen Bonds. (2021). Scirp.org. Retrieved from [Link]
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Solubility of Organic Compounds. (2023). Retrieved from [Link]
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7.8: Comparing Properties of Isomers. (2022). Chemistry LibreTexts. Retrieved from [Link]
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Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. (n.d.). ResearchGate. Retrieved from [Link]
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Unambiguous Structural Confirmation of Novel Drug Scaffolds: A Comparative Guide to X-ray Crystallography for 4-Bromoisoquinoline-8-carboxylic Acid
In the landscape of modern drug discovery, the precise and unequivocal determination of a molecule's three-dimensional structure is a cornerstone of successful development. For novel heterocyclic compounds such as 4-Bromoisoquinoline-8-carboxylic acid, a scaffold with significant potential in medicinal chemistry, understanding its exact atomic arrangement is paramount for elucidating structure-activity relationships (SAR) and optimizing ligand-protein interactions. This guide provides an in-depth comparison of analytical techniques for the structural confirmation of this compound, with a primary focus on the gold-standard method: single-crystal X-ray crystallography.
The Imperative for Definitive Structural Analysis
A Comparative Overview of Structural Elucidation Techniques
While X-ray crystallography offers unparalleled detail, a comprehensive approach to structural confirmation often involves the synergistic use of several analytical methods. Below is a comparison of X-ray crystallography with other common techniques for the analysis of this compound.
| Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing, and absolute configuration. | Unambiguous and definitive structural determination.[1][2] | Requires a suitable single crystal, which can be challenging to grow. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Connectivity of atoms (through-bond correlations), chemical environment of nuclei, and relative stereochemistry. | Excellent for determining the carbon-hydrogen framework in solution.[2] | Can be difficult to definitively distinguish between certain isomers; interpretation can be complex for novel structures. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can provide structural clues. | High sensitivity, requires very small sample amounts. The presence of bromine gives a characteristic isotopic pattern (M+2 peak).[3][4][5] | Does not provide information on stereochemistry or the precise connectivity of atoms. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O of the carboxylic acid, O-H stretch). | Quick and simple method for functional group identification.[6][7][8] | Provides limited information about the overall molecular structure and connectivity. |
The Decisive Power of X-ray Crystallography: A Workflow
The process of determining a crystal structure via X-ray diffraction provides a level of detail that other techniques cannot match. The workflow is a meticulous process that bridges the gap between a synthesized compound and its precise atomic arrangement.
Caption: A generalized workflow for the structural determination of a small molecule using single-crystal X-ray diffraction.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-purity this compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or a mixture with water). Slow evaporation of the solvent at room temperature is a common method for growing single crystals.
-
Crystal Selection and Mounting: A well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope.[9] The crystal is then mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. Data is typically collected to a resolution of at least 0.85 Å for small molecules.[10]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The phase problem is then solved to generate an initial electron density map. An atomic model is built into the electron density and refined against the experimental data to obtain the final crystal structure.
Complementary Spectroscopic Analysis: What to Expect for this compound
While X-ray crystallography provides the definitive structure, spectroscopic techniques offer valuable and more readily obtainable data that can corroborate the proposed structure.
¹H and ¹³C NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline ring system. The chemical shifts and coupling patterns will be indicative of their relative positions. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The carbon NMR will show signals for all ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be observed in the range of 160-180 ppm.[11] The carbons attached to the bromine and nitrogen atoms will also have characteristic chemical shifts.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) will provide the accurate mass of the molecular ion, confirming the elemental composition of C₁₀H₆BrNO₂. A key feature in the mass spectrum will be the presence of a prominent M+2 peak of nearly equal intensity to the molecular ion peak, which is a characteristic isotopic signature of a bromine-containing compound.[4][5]
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a very broad O-H stretching vibration from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.[8] A strong C=O stretching absorption for the carboxylic acid carbonyl group is expected around 1760-1690 cm⁻¹.[8]
Data Summary and Comparison
| Parameter | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | IR Spectroscopy |
| Molecular Formula | C₁₀H₆BrNO₂ | Inferred from ¹³C and ¹H spectra | C₁₀H₆BrNO₂ (from HRMS) | Inferred from functional groups |
| Molecular Weight | 252.06 g/mol | - | 251.96 (M+), 253.96 (M+2) | - |
| Connectivity | Directly observed | Determined through correlations | Inferred from fragmentation | Inferred from functional groups |
| Bond Lengths/Angles | Highly precise values | - | - | - |
| Stereochemistry | Absolute confirmation | Relative stereochemistry | No direct information | No direct information |
| Polymorphism | Can distinguish between different crystal forms | May show differences in solid-state NMR | - | May show subtle differences |
Conclusion: The Synergy of Techniques for Unquestionable Confirmation
For a novel and potentially valuable molecule like this compound, a multi-faceted approach to structural elucidation is crucial for building a robust and reliable data package for drug development. While NMR, MS, and IR spectroscopy provide essential pieces of the structural puzzle, single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous and high-resolution three-dimensional structure. This definitive structural information is invaluable for understanding the molecule's properties, guiding further synthetic efforts, and ultimately, accelerating the journey from a promising compound to a potential therapeutic agent. The investment in obtaining a crystal structure is a critical step in de-risking a drug discovery program and ensuring a solid foundation for all subsequent research.
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Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]
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Structure elucidation of quinoline| NMR Spectroscopy. YouTube. [Link]
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A Comparative Guide to the Purity Assessment of 4-Bromoisoquinoline-8-carboxylic acid using HPLC and qNMR
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For complex heterocyclic molecules like 4-Bromoisoquinoline-8-carboxylic acid, a crucial building block in medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, for the comprehensive purity profiling of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of the data generated, empowering researchers to make informed decisions for their analytical workflows.
The structural integrity and purity of this compound directly impact the quality, yield, and impurity profile of the final API. Therefore, employing orthogonal analytical methods is essential for a comprehensive understanding of its purity. HPLC is a widely adopted chromatographic technique renowned for its high resolution and sensitivity in separating and quantifying impurities.[1][2] In contrast, qNMR offers a different analytical paradigm, providing a direct and primary method of quantification without the need for identical reference standards for each impurity.[3][4]
This guide will navigate the nuances of applying both techniques to this compound, highlighting their respective strengths and limitations in this specific context.
The Analytical Challenge: this compound
This compound (MW: 252.06 g/mol , Formula: C10H6BrNO2) is a heterocyclic building block.[5][6] Its structure, featuring both a carboxylic acid and a brominated isoquinoline core, presents unique analytical considerations. Potential impurities can arise from starting materials, by-products of the synthetic route, or degradation products. A robust analytical strategy must be capable of separating and quantifying these structurally similar compounds.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone of pharmaceutical analysis due to its exceptional separating power and sensitivity.[1][7] For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically the first choice, leveraging the compound's polarity for separation on a non-polar stationary phase.
The "Why" Behind the HPLC Method Development
The development of a robust HPLC method is a systematic process aimed at achieving optimal separation of the main component from all potential impurities.[8][9] Key considerations include:
-
Column Selection: A C18 column is a common starting point for moderately polar compounds like our target molecule. The choice of a specific C18 column (e.g., end-capped, high-density bonding) can influence selectivity.
-
Mobile Phase Composition: A mixture of an aqueous buffer and an organic solvent (typically acetonitrile or methanol) is used. The pH of the aqueous phase is critical for controlling the ionization state of the carboxylic acid group, which significantly impacts retention time and peak shape. An acidic mobile phase (e.g., using formic or trifluoroacetic acid) is generally preferred to suppress the ionization of the carboxylic acid, leading to better peak symmetry and retention.
-
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to ensure that both polar and non-polar impurities are eluted and detected within a reasonable timeframe.[10]
-
Detector Selection: A UV detector is the most common choice for chromophoric molecules like this compound. The detection wavelength should be set at the absorbance maximum of the analyte to ensure high sensitivity.
Experimental Protocol: HPLC Purity Determination
Below is a detailed, step-by-step methodology for the HPLC analysis of this compound. This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the reliability of the results.[11]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. This will be the stock solution.
-
Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the same diluent.
System Suitability: Before sample analysis, inject a standard solution of this compound six times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is not more than 2.0%, and the tailing factor is between 0.8 and 1.5.
Data Analysis: The purity of the sample is determined by the area percent method. The area of each impurity peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Visualizing the HPLC Workflow
Caption: A streamlined workflow for HPLC purity analysis.
Quantitative NMR (qNMR): A Primary Method for Purity Assessment
Quantitative NMR (qNMR) has emerged as a powerful tool for the purity determination of pharmaceutical compounds.[12][13] Unlike chromatographic methods, qNMR is a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei, allowing for quantification without a compound-specific reference standard for each analyte.[3][4] This is particularly advantageous when impurity standards are not available.[12]
The Rationale Behind the qNMR Experiment
The success of a qNMR experiment hinges on meticulous planning and execution.[14] Key considerations for the analysis of this compound include:
-
Solvent Selection: The sample and the internal standard must be fully soluble in the chosen deuterated solvent.[15] For a carboxylic acid, a polar aprotic solvent like DMSO-d6 is often a good choice.
-
Internal Standard Selection: The internal standard is the cornerstone of accurate qNMR.[16] It must:
-
Have a known purity.
-
Be stable and non-reactive with the sample and solvent.
-
Possess a simple NMR spectrum with at least one signal that is well-resolved from the analyte's signals.[17]
-
Maleic acid is a common internal standard for compounds with aromatic protons, as its olefinic proton signal appears in a relatively clear region of the spectrum.[18]
-
-
Acquisition Parameters: To ensure accurate integration, a sufficient relaxation delay (D1) must be used. A common practice is to set D1 to at least 5 times the longest T1 relaxation time of the protons being quantified.
Experimental Protocol: qNMR Purity Determination
The following protocol outlines the steps for determining the absolute purity of this compound using ¹H qNMR.
Instrumentation:
-
NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).[18]
Materials:
-
This compound sample
-
High-purity internal standard (e.g., Maleic Acid, certified reference material)
-
Deuterated solvent (e.g., DMSO-d6)
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into an NMR tube.
-
Accurately weigh approximately 5 mg of the internal standard (Maleic Acid) into the same NMR tube.
-
Add approximately 0.75 mL of DMSO-d6 to the NMR tube.
-
Cap the tube and vortex until both the sample and the internal standard are completely dissolved.
NMR Data Acquisition:
-
Pulse Program: A standard 1D proton experiment.
-
Number of Scans: 16-64 (to achieve adequate signal-to-noise).
-
Relaxation Delay (D1): 30 seconds (a conservative value to ensure full relaxation).
-
Acquisition Time: ~3-4 seconds.
Data Processing and Purity Calculation:
-
Apply phasing and baseline correction to the acquired spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal from this compound and a signal from the internal standard (for Maleic Acid, the singlet at ~6.3 ppm is typically used).
-
Calculate the purity using the following formula:
Purity (%w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Visualizing the qNMR Workflow
Caption: A systematic workflow for absolute purity determination by qNMR.
Comparative Analysis: HPLC vs. qNMR
The choice between HPLC and qNMR for purity assessment depends on the specific analytical needs and the stage of drug development. The following table summarizes the key performance characteristics of each technique for the analysis of this compound.
| Feature | HPLC (UV Detection) | qNMR |
| Principle | Chromatographic separation based on polarity | Nuclear magnetic resonance signal intensity |
| Quantification | Relative (Area Percent) | Absolute (with internal standard) |
| Reference Standard | Requires reference standards for identified impurities for accurate quantification | Requires a single, high-purity internal standard |
| Sensitivity | High (typically to 0.05% or lower) | Moderate (typically to ~0.1%) |
| Selectivity | High for separating isomers and closely related compounds | High for structurally distinct molecules |
| Information Provided | Purity relative to UV-active impurities, retention time | Absolute purity, structural information of analyte and impurities |
| Sample Throughput | High | Moderate |
| Destructive? | Yes | No |
Supporting Experimental Data (Hypothetical)
To illustrate the comparative performance, consider the following hypothetical data for a batch of this compound:
| Parameter | HPLC Result | qNMR Result |
| Purity | 98.7% (Area Percent) | 98.2% (w/w) |
| Identified Impurity A | 0.5% (retention time 8.2 min) | Detected and structurally consistent with a related isomer |
| Unidentified Impurity B | 0.3% (retention time 10.5 min) | Not clearly resolved from analyte signals |
| Residual Solvent (e.g., Ethyl Acetate) | Not detected (volatile) | 0.2% (w/w) |
This hypothetical data highlights that HPLC provides excellent separation of non-volatile impurities, while qNMR offers the advantage of quantifying non-UV active or volatile impurities like residual solvents, leading to a more comprehensive mass balance. The slightly lower purity value from qNMR can be attributed to its ability to account for all proton-containing species in the sample.
Conclusion: An Orthogonal Approach for Comprehensive Purity Assessment
Both HPLC and qNMR are powerful and complementary techniques for the purity assessment of this compound. Neither method alone provides a complete picture; rather, their synergistic use offers a robust and comprehensive understanding of the sample's purity.
-
HPLC excels at the detection and quantification of trace-level, non-volatile impurities, making it indispensable for routine quality control and stability studies. Its high throughput and sensitivity are key advantages in a drug development setting.[2]
-
qNMR serves as an invaluable orthogonal technique, providing an absolute purity value and crucial information about the presence of non-chromatographically amenable impurities.[4][19] Its ability to provide structural information can also aid in the identification of unknown impurities.
In accordance with regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH) guidelines, a combination of analytical techniques is often required to fully characterize a drug substance.[20][21][22][23] For a critical intermediate like this compound, a well-validated HPLC method should be the primary tool for routine purity testing, while qNMR should be employed for the definitive determination of absolute purity and for the characterization of reference standards. This dual approach ensures the highest level of confidence in the quality of the material, ultimately contributing to the safety and efficacy of the final pharmaceutical product.
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A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9). Emery Pharma. [Link]
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qNMR: A powerful tool for purity determination. (n.d.). RSSL. [Link]
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Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22). Patsnap. [Link]
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Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 58(9), 836-850. [Link]
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Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 145-156. [Link]
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Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. [Link]
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Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. (n.d.). SynThink Research Chemicals. [Link]
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Li, Y., et al. (2025). Development and Validation of an HPLC Method for Impurity Profiling in Terbutaline Sulfate Oral Syrup. Journal of Chromatographic Science. [Link]
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Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2021). International Journal of Pharmaceutical Investigation, 11(2), 113–118. [Link]
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Lu, Y., et al. (2011). HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776). Journal of pharmaceutical and biomedical analysis, 54(3), 563-571. [Link]
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Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass. [Link]
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Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (2023). Molecules, 28(14), 5438. [Link]
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HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Journal of Pharmaceutical and Biomedical Analysis. [Link]
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ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency. [Link]
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Guideline for Impurities in New Active Pharmaceutical Ingredient. (2025, January 17). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. [Link]
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High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. (2024, August 8). Veeprho. [Link]
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Pauli, G. F., Chen, S. N., & Simmler, C. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Journal of natural products, 77(10), 2213–2238. [Link]
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ICH Test Procedures and Acceptance Criteria for Biological Products. (n.d.). National Toxicology Program. [Link]
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Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). [Video]. YouTube. [Link]
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Separation of Isoquinoline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
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RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]
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This compound, 95+ Purity%, C10H6BrNO2, 100 mg. (n.d.). CP Lab Safety. [Link]
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Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of medicinal chemistry, 57(22), 9220–9231. [Link]
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Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). American Pharmaceutical Review. [Link]-Commonly-Used-in-the-Synthesis-of-Small-Molecule-Pharmaceuticals/)
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A Senior Application Scientist's Guide to the Biological Activity Screening of Substituted Isoquinoline Carboxylic Acids
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Promise of the Isoquinoline Scaffold
The isoquinoline nucleus, a heterocyclic aromatic compound, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of pharmacological activities.[1] From the potent analgesic properties of morphine to the vasodilatory effects of papaverine, isoquinoline alkaloids have long been a source of valuable therapeutic agents.[1][2] In recent years, the synthetic diversification of the isoquinoline core has led to the discovery of derivatives with significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][3][4]
This guide focuses on a specific, yet highly promising, subclass: substituted isoquinoline carboxylic acids. The introduction of a carboxylic acid moiety can significantly influence a molecule's physicochemical properties, such as solubility and its ability to interact with biological targets through hydrogen bonding and salt bridge formation. We will objectively compare the performance of a representative library of substituted isoquinoline carboxylic acids, providing supporting experimental data and detailed protocols to empower researchers in their quest for novel therapeutics. This document will delve into the causality behind experimental choices and provide a framework for the self-validating design of screening campaigns.
Comparative Analysis of Biological Activity: A Focus on Anticancer Potential
The primary focus of this guide is the anticancer activity of substituted isoquinoline carboxylic acids. We will explore how substitutions on the isoquinoline ring and the position of the carboxylic acid group impact their potency and selectivity against various cancer cell lines. For comparative purposes, we will also include data on the closely related quinoline carboxylic acids, which have been more extensively studied as anticancer agents.[5][6]
Cellular Proliferation and Cytotoxicity Screening
A primary step in identifying potential anticancer agents is to assess their ability to inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit a biological process by 50%.
Table 1: Comparative Anticancer Activity (IC50, µM) of Representative Isoquinoline and Quinoline Carboxylic Acid Derivatives
| Compound ID | Scaffold | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| DEC-1 | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid-embedded decapeptide | - | MCF-7 (Breast) | 3.38 | [7] |
| Compound 6 | Bis-isoquinoline-3-carboxylic acid conjugate | - | In vivo efficacy demonstrated | - | [8] |
| Compound 10g | 7-(4-fluorobenzyloxy)-4-(N-(2-(dimethylamino)ethyl)amino)quinoline | - | Various human tumor cell lines | < 1.0 | [9] |
| Compound 3j | 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | 6-Cl, 2-(4-OH-3-MeO-Ph) | MCF-7 (Breast) | Potent (82.9% inhibition) | [10] |
| Various | Quinoline-3-carboxylic acid derivatives | Various | MCF-7 (Breast), K562 (Leukemia) | Micromolar range | [6] |
| Various | 2-Aminoquinoline-3-carboxylic acid derivatives | Various | Protein Kinase CK2 | 0.65 - 18.2 | [11] |
Insights from the Data:
-
The data suggests that both isoquinoline and quinoline carboxylic acid scaffolds are promising starting points for the development of anticancer agents.
-
The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) core, when incorporated into peptides, shows potent activity against breast cancer cells, with DEC-1 exhibiting an IC50 value of 3.38 µM against the MCF-7 cell line.[7]
-
A novel compound featuring two isoquinoline-3-carboxylic acid moieties demonstrated significant anti-tumor efficacy in in vivo models, highlighting the potential of multi-pharmacophore approaches.[8]
-
Structurally related quinoline derivatives have shown sub-micromolar potency against various cancer cell lines. For instance, compound 10g, a substituted quinoline, displayed IC50 values of less than 1.0 µM.[9]
-
The position of the carboxylic acid and the nature of other substituents play a crucial role in determining the anticancer potency and selectivity.
Structure-Activity Relationship (SAR) Analysis: Decoding the Molecular Determinants of Activity
Understanding the relationship between a molecule's structure and its biological activity is paramount in drug discovery. For isoquinoline and quinoline carboxylic acids, several key structural features influence their anticancer effects.
-
Position of the Carboxylic Acid: The carboxylic acid group is a critical pharmacophore. In quinoline-4-carboxylic acids, this group is essential for their inhibitory activity against dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis.[6] The carboxylate forms crucial interactions within the enzyme's active site. For isoquinolines, substitution at the 3-position appears to be favorable for anticancer activity.[1]
-
Substituents on the Benzo Ring: The nature and position of substituents on the benzo portion of the isoquinoline/quinoline ring significantly impact activity. For instance, in a series of quinoline derivatives, a large and bulky alkoxy substituent at the C-7 position was found to be beneficial for antiproliferative activity.[9]
-
Substituents at Other Positions: In quinoline-4-carboxylic acid analogs, bulky hydrophobic substituents at the C-2 position are often necessary for potent DHODH inhibition.[6] For quinoline derivatives, amino side chain substituents at the C-4 position have been shown to facilitate antiproliferative activity.[9]
Delving Deeper: Mechanistic Insights
The anticancer activity of isoquinoline and quinoline derivatives stems from their ability to interfere with various cellular processes.
-
Enzyme Inhibition: A significant mechanism of action for many quinoline carboxylic acids is the inhibition of human dihydroorotate dehydrogenase (DHODH), which is crucial for the proliferation of cancer cells.[6] Certain isoquinoline and quinoline derivatives also exhibit potent inhibitory activity against protein kinases, such as Protein Kinase CK2, which are often dysregulated in cancer.[11]
-
Induction of Apoptosis: Many of these compounds exert their anticancer effects by inducing programmed cell death, or apoptosis. The representative quinoline compound 10g was found to trigger p53/Bax-dependent apoptosis in colorectal cancer cells.[9]
-
Interaction with Nucleic Acids: Isoquinoline alkaloids can bind to DNA and RNA, disrupting their structure and interfering with replication, repair, and transcription processes, ultimately leading to cell death.[1]
Experimental Protocols: A Practical Guide to Screening
To ensure the reliability and reproducibility of screening results, standardized and well-validated experimental protocols are essential.
Protocol 1: Cell Viability and Cytotoxicity Screening using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Library of substituted isoquinoline carboxylic acids dissolved in DMSO.
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Phosphate-buffered saline (PBS).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. The final DMSO concentration should typically be below 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizing the Path Forward: Workflows and Pathways
To provide a clearer understanding of the screening process and the potential mechanisms of action, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.
Experimental Workflow for Anticancer Screening
Caption: A typical workflow for the screening and development of anticancer compounds.
Simplified PI3K/Akt Signaling Pathway
Caption: A simplified diagram of the PI3K/Akt signaling pathway, a common target for anticancer drugs.
Conclusion and Future Directions
The library of substituted isoquinoline carboxylic acids represents a fertile ground for the discovery of novel therapeutic agents, particularly in the realm of oncology. The comparative data and structure-activity relationships discussed in this guide provide a solid foundation for researchers to design and screen new derivatives with enhanced potency and selectivity. The provided experimental protocols offer a practical framework for conducting these evaluations with scientific rigor.
Future research should focus on expanding the diversity of the isoquinoline carboxylic acid library, exploring a wider range of substitutions at various positions. Systematic screening against a broad panel of cancer cell lines and a focused set of relevant molecular targets, such as kinases and metabolic enzymes, will be crucial for identifying lead compounds. Furthermore, a deeper investigation into the mechanisms of action of the most promising candidates will pave the way for their optimization and potential clinical development.
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Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. (1998). Archives of Pharmacal Research. [Link]
-
Structure-activity relationship studies of isoquinolinone type anticancer agent. (2001). Archives of Pharmacal Research. [Link]
-
Synthesis of 1,2,3,4‐Tetrahydroisoquinoline‐3‐Carboxylic Acid‐Embedded Decapeptides: In Silico Studies and In Vitro Evaluation Against Breast Cancer. (2021). Chemistry & Biodiversity. [Link]
-
Design, Synthesis, and Testing of an isoquinoline-3-carboxylic-based Novel Anti-Tumor Lead. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Biologically Active Isoquinoline Alkaloids covering 2014-2018. (2019). RSC Advances. [Link]
-
Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (2021). New Journal of Chemistry. [Link]
-
Selected SAR of isoquinoline series. (2014). ResearchGate. [Link]
-
Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. (2015). Organic & Biomolecular Chemistry. [Link]
-
Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2021). Molecules. [Link]
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Synthesis and Cytotoxicity Screening of Some Novel 1-Substituted 2-Oxo-1H-quinoline-3-carboxylic Acid Derivatives against Breast Carcinoma Cell Line. (2022). ResearchGate. [Link]
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A Comparative Guide to the In Vitro Evaluation of Isoquinoline Derivatives as Tankyrase and PARP Inhibitors
This guide provides a comprehensive framework for the in vitro evaluation of isoquinoline-based compounds, with a focus on the 4-bromoisoquinoline-8-carboxylic acid scaffold, as potential inhibitors of Tankyrase (TNKS) and Poly(ADP-ribose) Polymerase (PARP) enzymes. Drawing from established research on structurally similar compounds, we present a comparative analysis, detailed experimental protocols, and the scientific rationale underpinning the evaluation process. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this promising class of enzyme inhibitors.
The Isoquinoline Scaffold: A Privileged Structure for Enzyme Inhibition
The isoquinoline core is a recurring motif in numerous bioactive natural products and synthetic molecules, recognized for its ability to form key interactions with biological targets. Its rigid, planar structure serves as an excellent foundation for designing specific and potent enzyme inhibitors. While direct studies on this compound are emerging, a substantial body of literature demonstrates that the closely related isoquinolin-1-one scaffold yields potent inhibitors of the PARP enzyme family, particularly Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2).[1][2]
This guide will therefore focus on the established and highly promising activity of isoquinoline derivatives against these targets, providing a robust blueprint for evaluating novel analogues such as those derived from this compound.
Key Enzyme Targets: Rationale for a Focused Approach
The selection of an enzyme target is the cornerstone of a rational drug discovery campaign. For the isoquinoline scaffold, the PARP family presents the most compelling case based on extensive preclinical data.
PARP1: A Pillar of DNA Damage Repair
Poly(ADP-ribose) Polymerase 1 (PARP1) is a critical nuclear enzyme that detects DNA single-strand breaks (SSBs).[3][4] Upon binding to damaged DNA, PARP1 catalyzes the synthesis of long poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins, using NAD+ as a substrate.[5][6] This PARylation process creates a scaffold that recruits other essential DNA repair proteins, facilitating the base excision repair (BER) pathway.[5]
Inhibition of PARP1 is a clinically validated anti-cancer strategy based on the concept of synthetic lethality . In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient.[3] When PARP1 is inhibited in these cells, SSBs are not repaired and accumulate, leading to the formation of lethal DSBs during DNA replication.[3] Without a functional HR pathway to repair these DSBs, the cells undergo apoptosis.[3] This targeted approach has led to the approval of several PARP inhibitors for treating BRCA-mutated cancers.[7]
Tankyrases (TNKS1 & TNKS2): Master Regulators of Wnt/β-catenin Signaling
Tankyrase 1 and 2 are members of the PARP superfamily that play a central role in a different, but equally critical, cellular process: the Wnt/β-catenin signaling pathway.[1][8] This pathway is a key driver of cell proliferation and is aberrantly activated in a high percentage of colorectal and other cancers.[9][10]
Tankyrases promote Wnt signaling by targeting AXIN, the central scaffold protein of the β-catenin "destruction complex," for PARylation.[8][10] This modification flags AXIN for ubiquitination and subsequent degradation by the proteasome. The loss of AXIN destabilizes the destruction complex, allowing the transcriptional co-activator β-catenin to accumulate, translocate to the nucleus, and drive the expression of oncogenes like c-Myc and Cyclin D1.[9]
Tankyrase inhibitors stabilize AXIN levels, thereby promoting the degradation of β-catenin and switching off this potent oncogenic pathway.[8][11] Given that isoquinolin-1-ones are among the most potent Tankyrase inhibitors discovered, this target is of paramount importance for evaluating new derivatives.[2]
Comparative Analysis: Isoquinolin-1-one Derivatives as Tankyrase Inhibitors
To establish a benchmark for evaluating new compounds, we present data on a series of previously synthesized isoquinolin-1(2H)-one derivatives.[2] These compounds provide critical structure-activity relationship (SAR) insights that can guide the design of novel inhibitors based on the this compound scaffold.
Table 1: In Vitro Inhibitory Activity of Substituted Isoquinolin-1(2H)-one Derivatives [2]
| Compound | R¹ | R² | TNKS1 IC₅₀ (μM) | TNKS2 IC₅₀ (μM) | DLD-1 SuperTopFlash IC₅₀ (μM) |
| 11a | H | 4-F-Ph | 0.045 | 0.012 | 0.098 |
| 11b | H | 4-Cl-Ph | 0.031 | 0.008 | 0.081 |
| 11c | H | 4-Br-Ph | 0.009 | 0.003 | 0.029 |
| 11d | H | 4-CH₃-Ph | 0.112 | 0.025 | 0.256 |
| 11e | H | 3-F-Ph | 0.052 | 0.015 | 0.124 |
| 11f | H | 3-Cl-Ph | 0.039 | 0.011 | 0.095 |
| 12a | CH₃ | 4-F-Ph | 0.231 | 0.089 | 0.512 |
| 12b | CH₃ | 4-Cl-Ph | 0.158 | 0.054 | 0.433 |
| XAV939 | - | - | 0.011 | 0.004 | 0.017 |
Data sourced from Xi, et al. (2021). Pharmazie.[2]
Expert Insights on Structure-Activity Relationships (SAR):
-
Halogen Substitution: The data clearly indicate that substitution at the 4-position of the phenyl ring (R²) with halogens is beneficial for potency. Activity increases in the order F < Cl < Br, with the bromo-substituted compound 11c being the most potent in the series, exhibiting single-digit nanomolar inhibition of TNKS2.[2] This provides a strong rationale for exploring bromo-substitutions on new scaffolds.
-
N-Alkylation: Methylation of the isoquinolin-1-one nitrogen (R¹) leads to a significant decrease in inhibitory activity across the board (compare 11a-f with 12a-b ). This suggests that an N-H group is preferred, likely acting as a hydrogen bond donor in the enzyme's active site.
-
Cellular Activity: The DLD-1 SuperTopFlash assay measures the inhibition of Wnt/β-catenin signaling in a cellular context. The strong correlation between enzymatic inhibition (TNKS1/2 IC₅₀) and cellular activity (DLD-1 IC₅₀) validates that the primary mechanism of action for these compounds is indeed through Tankyrase inhibition.[2]
Experimental Protocols for In Vitro Evaluation
The following protocols provide a self-validating system for screening and characterizing novel isoquinoline derivatives. The causality behind key steps is explained to ensure both technical accuracy and conceptual understanding.
Protocol 1: In Vitro TNKS2 Enzymatic Inhibition Assay (Chemiluminescent)
This assay quantifies the NAD-dependent ADP-ribosylation of histones catalyzed by TNKS2.[12] Its high sensitivity and low background make it ideal for primary screening and IC₅₀ determination.
-
Principle: Histone proteins are pre-coated onto a 96-well plate. The TNKS2 enzyme uses biotinylated-NAD+ as a substrate to transfer biotinylated ADP-ribose units onto the histones. The amount of biotin incorporated is then detected using streptavidin-conjugated Horseradish Peroxidase (HRP) and a chemiluminescent substrate. The light output is inversely proportional to the inhibitory activity of the test compound.[13]
-
Step-by-Step Methodology:
-
Plate Coating: Dilute a 5x histone mixture 1:5 in PBS. Add 50 µL to each well of a white, 96-well assay plate. Incubate overnight at 4°C.
-
Causality: Immobilizing the histone substrate on the plate allows for easy separation of the enzyme and unincorporated substrate via simple wash steps.
-
-
Washing and Blocking: Wash the plate three times with 200 µL/well of PBST (PBS + 0.05% Tween-20). Block non-specific binding sites by adding 200 µL/well of Blocking Buffer and incubating for 90 minutes at room temperature.
-
Causality: Blocking is critical to prevent non-specific binding of the enzyme or detection reagents to the well surface, which would cause high background signal.
-
-
Inhibitor Preparation: Prepare a serial dilution of the test compounds (e.g., 10-point, 3-fold dilution starting from 10 µM) in assay buffer containing a final DMSO concentration of ≤1%. Include a "no inhibitor" positive control (DMSO vehicle) and a "no enzyme" blank control.
-
Enzyme Reaction: a. Wash the blocked plate three times with PBST. b. Prepare a Master Mix containing 10x PARP buffer, biotinylated-NAD+ substrate, and DTT in water. c. Add 2.5 µL of the diluted test compound or DMSO control to the appropriate wells. d. Add 12.5 µL of the Master Mix to all wells. e. Initiate the reaction by adding 20 µL of diluted TNKS2 enzyme (e.g., final concentration of 1 nM) to all wells except the "Blank". Add assay buffer to the blank wells. f. Incubate for 1 hour at room temperature.
-
Causality: The reaction is initiated with the enzyme to ensure all components, including the inhibitor, are present at the start of the catalytic process.
-
-
Detection: a. Wash the plate three times with PBST. b. Add 50 µL of Streptavidin-HRP (diluted 1:50 in blocking buffer) to each well. Incubate for 30 minutes at room temperature. c. Wash the plate thoroughly three times with PBST. d. Add 50 µL of chemiluminescent HRP substrate to each well and immediately read the luminescence on a plate reader.
-
Protocol 2: Cellular Wnt/β-catenin Signaling Assay (DLD-1 SuperTopFlash)
This reporter-gene assay measures the transcriptional activity of β-catenin in living cells, providing a crucial validation of the inhibitor's mechanism of action.[9][11]
-
Principle: DLD-1 cells, a human colorectal adenocarcinoma line with an APC mutation and thus constitutively active Wnt signaling, are transfected with a "SuperTopFlash" reporter plasmid. This plasmid contains multiple TCF/LEF transcription factor binding sites upstream of a luciferase gene. High β-catenin activity leads to high luciferase expression. A potent Tankyrase inhibitor will decrease β-catenin levels, resulting in a dose-dependent decrease in luciferase signal.
-
Step-by-Step Methodology:
-
Cell Seeding: Seed DLD-1 cells stably expressing the SuperTopFlash reporter into a 96-well plate at a density of ~1 x 10⁴ cells/well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the test compounds in cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include a DMSO vehicle control.
-
Causality: A serial dilution is essential for generating a dose-response curve to calculate the cellular IC₅₀.
-
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.
-
Causality: This incubation period allows for compound uptake, target engagement, and the subsequent downstream effects on protein turnover (AXIN, β-catenin) and reporter gene expression.
-
-
Cell Lysis and Luciferase Assay: a. Remove the medium and wash the cells gently with PBS. b. Add 50 µL of a passive lysis buffer to each well and incubate for 15 minutes with gentle shaking to ensure complete cell lysis. c. Add 50 µL of luciferase assay reagent to each well. d. Immediately measure the luminescence signal using a plate reader.
-
Normalization (Optional but Recommended): To control for compound cytotoxicity, a parallel plate can be run and treated with a cell viability reagent (e.g., CellTiter-Glo® or MTT) to normalize the luciferase signal to the number of viable cells.
-
Data Analysis: IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the enzyme's activity or the cellular response by 50%.[14][15]
-
Calculate Percent Inhibition: For each inhibitor concentration, calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Blank) / (Signal_PositiveControl - Signal_Blank))
-
Plot Dose-Response Curve: Plot the percent inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism, Origin) to fit the data to a four-parameter logistic (4PL) equation (sigmoidal dose-response with variable slope).
-
Determine IC₅₀: The software will calculate the IC₅₀ value, which is the concentration at the inflection point of the curve.[16]
Conclusion
The isoquinoline scaffold represents a highly validated starting point for the development of potent inhibitors against PARP family enzymes, particularly Tankyrase 1 and 2. The comparative data presented for isoquinolin-1-one derivatives highlight key SAR drivers, such as the preference for an N-H moiety and the potency-enhancing effect of halogen substitutions, which can directly inform the design of novel compounds like this compound derivatives.
By employing the rigorous, multi-step in vitro evaluation workflow detailed in this guide—from primary enzymatic screening to secondary selectivity profiling and mechanistic cellular assays—researchers can confidently identify and characterize promising lead candidates. This systematic approach, grounded in the causality of each experimental step, ensures the generation of robust, reproducible, and translatable data, accelerating the journey from chemical synthesis to potential therapeutic application.
References
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Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening. (MDPI)
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Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells. (Oncotarget)
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Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. (MDPI)
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The role of PARP1 in DNA damage response and repair and cancer therapy. (ResearchGate)
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The Role of PARP in DNA Repair and its Therapeutic Exploitation. (ScienceDirect)
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Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells. (Semantic Scholar)
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Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells. (PMC - NIH)
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Tankyrase Inhibition Blocks Wnt/β-Catenin Pathway and Reverts Resistance to PI3K and AKT Inhibitors in the Treatment of Colorectal Cancer. (AACR Journals)
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The role of PARP in DNA repair and its therapeutic exploitation. (PMC - PubMed Central)
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Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. (PubMed)
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IC50. (Wikipedia)
-
1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (ResearchGate)
-
TNKS2 Homogenous Assay Kit. (BPS Bioscience)
-
Design, synthesis, and biological evaluation of isoquinolin-1(2 H)-one derivates as tankyrase-1/2 inhibitors. (PubMed)
-
TNKS2 (PARP5B) Colorimetric Assay Kit. (BPS Bioscience)
-
TNKS2 (PARP5B) Chemiluminescent Assay Kit. (BPS Bioscience)
-
IC50 Determination. (edX)
-
Enzyme Inhibitor Terms and Calculations. (Sigma-Aldrich)
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"comparison of the physicochemical properties of different isoquinoline carboxylic acid isomers"
For Researchers, Scientists, and Drug Development Professionals
Introduction to Isoquinoline Carboxylic Acids
Isoquinoline, a structural isomer of quinoline, is a heterocyclic aromatic organic compound composed of a benzene ring fused to a pyridine ring. The introduction of a carboxylic acid group to the isoquinoline scaffold gives rise to a series of isomers, each with a unique electronic and steric environment. These differences directly translate to distinct physicochemical properties, which in turn dictate their suitability for various applications, from active pharmaceutical ingredients to building blocks in organic synthesis. This guide will focus on a comparative analysis of the 1-, 3-, 4-, 5-, 6-, 7-, and 8-isoquinoline carboxylic acid isomers.
Comparative Analysis of Physicochemical Properties
The position of the carboxylic acid group on the isoquinoline ring system significantly impacts the molecule's overall physicochemical profile. The interplay of inductive effects, resonance, and intramolecular interactions governs properties such as pKa, logP, melting point, and solubility.
Acidity (pKa)
The acidity of the carboxylic acid group is influenced by the electron-withdrawing or -donating nature of the isoquinoline ring system at the point of substitution. The nitrogen atom in the isoquinoline ring is basic, with a pKa of its conjugate acid being approximately 5.14 to 5.42[1][2]. The position of the carboxylic acid relative to this nitrogen atom is a key determinant of its acidity.
Lipophilicity (LogP)
The partition coefficient (logP) is a critical parameter in drug development, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. The LogP value reflects the balance between a molecule's hydrophilicity and lipophilicity. The position of the polar carboxylic acid group on the otherwise lipophilic isoquinoline scaffold will dictate the overall LogP.
Melting Point
The melting point of a crystalline solid is indicative of the strength of its crystal lattice forces. Factors such as molecular symmetry, the ability to form intermolecular hydrogen bonds, and pi-pi stacking interactions play a crucial role. The different isomers of isoquinoline carboxylic acid exhibit a range of melting points, reflecting their varied packing efficiencies in the solid state. For example, isoquinoline-1-carboxylic acid has a reported melting point of 164 °C (decomposes)[4].
Aqueous Solubility
Aqueous solubility is a crucial property for pharmaceutical development, impacting bioavailability and formulation. The solubility of isoquinoline carboxylic acid isomers is governed by a balance between the polar carboxylic acid and the largely nonpolar isoquinoline ring system. The ability of the carboxylic acid group to ionize and participate in hydrogen bonding with water is a key driver of solubility. For instance, isoquinoline-1-carboxylic acid is reported to be soluble in water[1]. It has also been noted that the 8-isomer exhibits approximately 20% higher aqueous solubility than the 6-isomer, which is attributed to enhanced hydrogen bonding opportunities.
Table 1: Summary of Physicochemical Properties of Isoquinoline Carboxylic Acid Isomers
| Isomer | Melting Point (°C) | pKa (Predicted/Experimental) | LogP (Predicted/Experimental) | Aqueous Solubility |
| 1-Isoquinolinecarboxylic acid | 164 (dec.)[4] | ~2.1 (Computed)[5] | ~2.1 (Computed)[5] | Soluble[1] |
| 3-Isoquinolinecarboxylic acid | 166-167[6] | ~1.20 (Predicted)[6] | ~1.13 (Predicted) | Data not readily available |
| 4-Isoquinolinecarboxylic acid | Data not readily available | Data not readily available | ~1.6 (Computed)[7] | Data not readily available |
| 5-Isoquinolinecarboxylic acid | 275-280[8] | Data not readily available | Data not readily available | Data not readily available |
| 6-Isoquinolinecarboxylic acid | Data not readily available | Data not readily available | ~1.8 (Computed) | Data not readily available |
| 7-Isoquinolinecarboxylic acid | Data not readily available | Data not readily available | ~1.93 (Predicted)[5] | Data not readily available |
| 8-Isoquinolinecarboxylic acid | Data not readily available | Data not readily available | ~1.6 (Computed) | Higher than 6-isomer |
Note: The data presented is a compilation from various sources and may have been determined under different experimental conditions. Predicted values are provided for comparison where experimental data is unavailable.
Spectroscopic Characterization
The isomeric position of the carboxylic acid group also leads to distinct spectroscopic signatures, which are essential for unambiguous identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both 1H and 13C NMR spectroscopy are powerful tools for distinguishing between the different isomers. The chemical shifts of the protons and carbons in the isoquinoline ring are influenced by the electronic effects of the carboxylic acid group. A comparative study on isoquinoline-1-carboxylic acid and isoquinoline-3-carboxylic acid highlighted these differences in their FT-NMR spectra[3].
Infrared (IR) Spectroscopy
The IR spectra of carboxylic acids are characterized by a broad O-H stretching vibration (typically around 2500-3300 cm-1) and a strong C=O stretching vibration (around 1700-1760 cm-1)[7]. The exact position of these bands can be subtly influenced by the electronic environment imposed by the isoquinoline ring at different substitution positions, as well as by intermolecular hydrogen bonding in the solid state. A detailed vibrational analysis of isoquinoline-1-carboxylic acid and isoquinoline-3-carboxylic acid has been conducted, providing a basis for their differentiation using FT-IR and FT-Raman spectroscopy[3].
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectra of isoquinoline carboxylic acids are expected to show absorptions characteristic of the isoquinoline aromatic system, with potential shifts in the absorption maxima (λmax) depending on the position of the carboxylic acid group and its electronic interaction with the chromophore.
Experimental Methodologies
To ensure the reliability and reproducibility of physicochemical data, standardized experimental protocols are crucial. Below are outlines of commonly accepted methods for determining the key properties discussed in this guide.
Determination of pKa (Potentiometric Titration)
The acidity constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.
Protocol:
-
Solution Preparation: Prepare a standard solution of the isoquinoline carboxylic acid isomer of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., NaOH), adding the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.
Caption: Workflow for pKa determination by potentiometric titration.
Determination of LogP (Shake-Flask Method)
The n-octanol/water partition coefficient (LogP) is determined using the classic shake-flask method, which involves partitioning the compound between two immiscible phases.
Protocol:
-
Phase Preparation: Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.
-
Sample Preparation: Dissolve a known amount of the isoquinoline carboxylic acid isomer in one of the phases (typically the one in which it is more soluble).
-
Partitioning: Combine the two phases in a separatory funnel and shake vigorously for a set period to allow for equilibrium to be reached.
-
Phase Separation: Allow the two phases to separate completely.
-
Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Caption: Workflow for LogP determination by the shake-flask method.
Determination of Aqueous Solubility (Shake-Flask Method)
The thermodynamic aqueous solubility is determined by measuring the concentration of a saturated solution of the compound in water.
Protocol:
-
Sample Preparation: Add an excess amount of the solid isoquinoline carboxylic acid isomer to a known volume of water in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.
-
Concentration Measurement: Determine the concentration of the dissolved compound in the clear aqueous phase using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Solubility Calculation: The measured concentration represents the aqueous solubility of the compound at that temperature.
Caption: Workflow for aqueous solubility determination.
Conclusion and Future Directions
The positional isomerism of the carboxylic acid group on the isoquinoline scaffold gives rise to a family of compounds with a wide spectrum of physicochemical properties. While this guide provides a comparative overview based on available data, it also highlights the need for a more systematic and comprehensive experimental characterization of all isomers under uniform conditions. Such data would be invaluable for developing robust structure-property relationships and for the rational design of new molecules with tailored properties for applications in drug discovery and materials science. Future work should focus on the experimental determination of the pKa, LogP, and aqueous solubility for all isomers, as well as a thorough comparative analysis of their spectroscopic signatures.
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PubChem. Isoquinoline-1-carboxylic acid. [Link]
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-
ResearchGate. Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. [Link]
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-
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-
Figshare. Crystal Structure, Matrix-Isolation FTIR, and UV-Induced Conformational Isomerization of 3‑Quinolinecarboxaldehyde. [Link]
-
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ResearchGate. Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. [Link]
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Solubility of Organic Compounds. [Link]
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A Senior Application Scientist's Guide to Benchmarking Palladium Catalyst Efficiency for Isoquinoline Carbonylation
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] The introduction of a carbonyl group into this moiety via palladium-catalyzed carbonylation is a powerful and atom-economical strategy for synthesizing valuable derivatives such as amides, esters, and ketones.[1][2] However, the efficiency of this transformation is critically dependent on the catalytic system employed. The choice of palladium precursor and, most importantly, the ancillary ligand can dramatically influence reaction rates, yields, and substrate scope.
This guide provides an in-depth comparison of different palladium catalyst systems for the carbonylation of isoquinolines, focusing on the aminocarbonylation of 1-iodoisoquinoline as a model reaction. We will dissect the experimental data, explain the chemical reasoning behind catalyst performance, and provide detailed protocols to enable you to reproduce and adapt these findings in your own laboratory.
The Central Role of the Ligand: A Tale of Two Catalyst Systems
The catalytic cycle for the aminocarbonylation of an aryl halide, such as 1-iodoisoquinoline, is a well-established sequence of oxidative addition, CO insertion, and reductive elimination. The ligand's role is to stabilize the palladium center, modulate its reactivity, and facilitate each step of the cycle. To illustrate this, we will compare two common catalyst systems:
-
The Workhorse: Palladium(II) Acetate with Triphenylphosphine (Pd(OAc)₂/PPh₃)
-
The High-Performer: Palladium(II) Acetate with XantPhos (Pd(OAc)₂/XantPhos)
Our benchmark reaction will be the aminocarbonylation of 1-iodoisoquinoline with various amine nucleophiles.
Diagram: Generalized Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline. The active Pd(0) species is typically generated in situ from a Pd(II) precatalyst.
Caption: Generalized catalytic cycle for the Pd-catalyzed aminocarbonylation of 1-iodoisoquinoline.
Performance Benchmark: Pd(OAc)₂/PPh₃ vs. Pd(OAc)₂/XantPhos
Experimental data clearly demonstrates the superior performance of the XantPhos-based catalyst system, particularly when employing less reactive or sterically hindered amines.
Expertise & Experience: Why Ligand Architecture Matters
The difference in efficiency stems directly from the structural properties of the phosphine ligands.
-
Triphenylphosphine (PPh₃): As a monodentate ligand, PPh₃ provides basic coordination to the palladium center. However, the Pd-PPh₃ bond can be labile, and the formation of the desired catalytically active species can sometimes be inefficient. For simple, highly reactive primary and secondary amines, the Pd(OAc)₂/PPh₃ system is often sufficient, providing the desired isoquinoline-1-carboxamides in good yields and short reaction times.[1]
-
XantPhos: This is a bulky, electron-rich bidentate ligand. Its key feature is a large "natural bite angle" (the P-Pd-P angle), which is approximately 110°.[1] This rigid, wide angle offers several advantages:
-
Enhanced Stability: The chelation effect of the bidentate ligand creates a more stable palladium complex, preventing catalyst decomposition at higher temperatures.
-
Promotion of Reductive Elimination: The wide bite angle is thought to facilitate the final, product-forming reductive elimination step, which is often the rate-limiting step in the catalytic cycle.
-
Increased Activity: The combination of stability and accelerated reductive elimination leads to a more active and longer-lived catalyst.
-
This increased efficiency is crucial for challenging substrates. For amines with lower basicity (like anilines) or more complex structures (like amino acid esters), the Pd(OAc)₂/PPh₃ catalyst often results in low or incomplete conversion.[1][2] In these cases, switching to the Pd(OAc)₂/XantPhos system is necessary to achieve complete conversion and obtain high yields of the desired product.[1][2]
Data Presentation: Comparative Yields for Isoquinoline Aminocarbonylation
The following table summarizes the performance of the two catalyst systems with different classes of amines. All reactions were performed with 1-iodoisoquinoline as the substrate.
| Amine Nucleophile | Catalyst System | Reaction Time (h) | Isolated Yield (%) | Reference |
| Piperidine (Simple Secondary) | Pd(OAc)₂/2 PPh₃ | 2 | 89 | [1][2] |
| Cyclopentylamine (Simple Primary) | Pd(OAc)₂/2 PPh₃ | 2 | 85 | [1][2] |
| L-Alanine methyl ester | Pd(OAc)₂/2 PPh₃ | 24 | Incomplete Conv. | [1] |
| L-Alanine methyl ester | Pd(OAc)₂/XantPhos | 8 | 81 | [1][2] |
| Aniline (Aromatic) | Pd(OAc)₂/2 PPh₃ | 24 | Incomplete Conv. | [1] |
| Aniline (Aromatic) | Pd(OAc)₂/XantPhos | 8 | 74 | [1][2] |
Trustworthiness: As the data indicates, the choice of catalyst is not merely an optimization but a critical parameter for success. The Pd(OAc)₂/XantPhos system is a more robust and versatile catalyst, providing a self-validating system for a broader range of substrates where the simpler PPh₃-based catalyst fails.
Experimental Protocols
The following are detailed, step-by-step methodologies for the benchmark aminocarbonylation reaction.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the palladium-catalyzed aminocarbonylation experiment.
Protocol 1: General Procedure using Pd(OAc)₂/XantPhos
This protocol is optimized for less reactive amines and serves as a robust general procedure.
-
Catalyst Preparation: To a 100 mL three-necked flask equipped with a reflux condenser and an argon-filled balloon, add Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol%), XantPhos (14.4 mg, 0.025 mmol, 5 mol%), and 1-iodoisoquinoline (127.5 mg, 0.5 mmol, 1.0 equiv).
-
Inert Atmosphere: Seal the flask and flush the system with argon for 5-10 minutes.
-
Reagent Addition: Under a positive pressure of argon, add anhydrous N,N-dimethylformamide (DMF, 10 mL), the desired amine nucleophile (0.6 mmol, 1.2 equiv), and triethylamine (Et₃N, 0.5 mL).
-
Reaction: Stir the reaction mixture at 50 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times typically range from 8 to 24 hours.[1]
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired isoquinoline-1-carboxamide.
Protocol 2: Procedure for Simple Amines using Pd(OAc)₂/PPh₃
This protocol is effective and more economical for simple, reactive primary and secondary amines.
-
Catalyst Preparation: To a 100 mL three-necked flask equipped with a reflux condenser and an argon-filled balloon, add Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol%), PPh₃ (13.1 mg, 0.05 mmol, 10 mol%), and 1-iodoisoquinoline (127.5 mg, 0.5 mmol, 1.0 equiv).
-
Inert Atmosphere: Seal the flask and flush the system with argon for 5-10 minutes.
-
Reagent Addition: Under a positive pressure of argon, add anhydrous DMF (10 mL), the desired amine (e.g., piperidine, 0.6 mmol, 1.2 equiv), and Et₃N (0.5 mL).
-
Reaction: Stir the reaction mixture at 50 °C. Reactions are typically complete within 2-8 hours.[1]
-
Workup and Purification: Follow steps 5 and 6 from Protocol 1.
Broader Context and Alternative Catalysts
While the Pd(OAc)₂/phosphine systems are widely used, the field of palladium catalysis is continually evolving. For C-H activation/carbonylation pathways, which offer an even more atom-economical route by avoiding pre-functionalized halides, different catalyst systems may be optimal. For instance, studies on the synthesis of isoquinolinones have shown that catalysts like Pd(CH₃CN)₂Cl₂ can provide superior yields in specific annulation reactions.[3]
Furthermore, the development of palladacycle precatalysts, such as Herrmann's catalyst, and complexes bearing N-heterocyclic carbene (NHC) ligands represents the frontier of catalyst design.[4][5][6] These advanced systems often offer higher stability and activity, allowing for lower catalyst loadings and milder reaction conditions, which are highly desirable in industrial and pharmaceutical applications.
Conclusion
For the aminocarbonylation of 1-iodoisoquinoline, the efficiency of the palladium catalyst is dictated primarily by the choice of ligand.
-
The Pd(OAc)₂/PPh₃ system is a cost-effective and adequate choice for simple, reactive amines.
-
The Pd(OAc)₂/XantPhos system is a significantly more robust, versatile, and efficient catalyst, demonstrating superior performance for a broader scope of amines, including less reactive aromatic and sterically demanding nucleophiles. Its use is recommended to ensure high conversion and yield in challenging cases.
Researchers should consider the nature of their specific substrate when selecting a catalyst system. For initial screenings with simple substrates, the PPh₃-based system may suffice. However, for developing a broadly applicable synthetic methodology, the XantPhos-ligated catalyst is the superior choice, providing the reliability and efficiency required in drug development and complex molecule synthesis.
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Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. Catalysts, [Link]
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Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. ResearchGate, [Link]
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Palladium‐Catalyzed Cascade Carbonylative Synthesis of Functionalized Isoquinoline‐1,3‐diones and Oxindoles Using Dimethyl Carbonate as both Solvent and Reactant. Chemistry – An Asian Journal, [Link]
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Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Molecules, [Link]
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A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis. Molecules, [Link]
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Herrmann-Beller Catalyst. Merck Index Online, [Link]
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Revealing the Hidden Complexity and Reactivity of Palladacyclic Precatalysts: The P(o-tolyl)3 Ligand Enables a Cocktail of Active Species Utilizing the Pd(II)/Pd(IV) and Pd(0)/Pd(II) Pathways for Efficient Catalysis. Journal of the American Chemical Society, [Link]
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Mild Pd-Catalyzed Aminocarbonylation of (Hetero)Aryl Bromides with a Palladacycle Precatalyst. Organic Letters, [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-Bromoisoquinoline-8-carboxylic acid
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of scientific rigor and safety. The proper management and disposal of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible research that protects our colleagues, our communities, and the environment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-Bromoisoquinoline-8-carboxylic acid, grounded in established safety principles and regulatory standards. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, its chemical structure as a halogenated organic acid dictates a conservative and clearly defined disposal pathway.
Hazard Assessment and Waste Stream Characterization
Before any handling or disposal, a thorough understanding of the potential hazards is paramount. The structure of this compound informs its classification and the necessary precautions.
-
Chemical Class: This compound is a halogenated organic compound due to the presence of a bromine atom on the isoquinoline ring system.[1][2] This is the single most critical factor for its waste segregation. Halogenated wastes require specific disposal methods, typically high-temperature incineration, to prevent the formation of persistent environmental pollutants.[1][3]
-
Anticipated Hazards: Based on data from close structural analogs like 4-Bromoisoquinoline, we must assume the compound is, at a minimum:
-
Potential Carcinogenicity: Many polycyclic aromatic compounds and their derivatives are investigated for carcinogenic properties. OSHA maintains specific standards for handling known carcinogens.[8][9][10] In the absence of specific data for this compound, it is prudent to handle it as a "Particularly Hazardous Chemical" and minimize exposure through robust engineering controls and personal protective equipment.[11][12]
Personal Protective Equipment (PPE) and Engineering Controls
Exposure minimization is the primary goal. All handling, weighing, and waste consolidation of this compound must be performed under the following conditions:
-
Engineering Controls: All operations must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[13] Ensure eyewash stations and safety showers are readily accessible.[4]
-
Eye Protection: Wear chemical safety goggles providing a complete seal around the eyes, compliant with EN 166 (EU) or ANSI Z87.1 (US) standards.[13]
-
Hand Protection: Use chemically resistant nitrile gloves. Discard gloves immediately after contact with the compound or after handling the waste container.[11]
-
Body Protection: A long-sleeved lab coat is mandatory.[13] Consider a chemically resistant apron for larger quantities or during spill cleanup.
Step-by-Step Waste Collection and Segregation Protocol
Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Mixing incompatible waste streams can cause dangerous chemical reactions, violate regulations, and lead to exceptionally high disposal costs.[14]
Step 1: Select a Designated Waste Container
-
Choose a container made of a material compatible with the waste. For this compound, a high-density polyethylene (HDPE) or glass bottle with a screw-top cap is appropriate.[14]
-
Ensure the container is in good condition, free of cracks or residue, and that the cap provides a vapor-tight seal.[2]
Step 2: Label the Container Before Use
-
The moment the first drop of waste is added, the container must be properly labeled.[2]
-
The label must, at a minimum, include:
Step 3: Accumulate Waste in a Satellite Accumulation Area (SAA)
-
The waste container must be kept at or near the point of generation, under the control of laboratory personnel. This designated location is known as a Satellite Accumulation Area (SAA).[15][17]
-
Keep the container closed at all times except when actively adding waste.[2][14]
-
Store the container in a secondary containment bin to prevent the spread of material in case of a leak.[17]
Step 4: Strictly Avoid Co-mingling of Incompatible Wastes
-
The cardinal rule of this process is to maintain a pure halogenated waste stream. DO NOT add any of the following to your designated this compound waste container:
-
Non-Halogenated Solvents (e.g., acetone, ethanol, hexanes)
-
Strong Acids or Bases (e.g., hydrochloric acid, sodium hydroxide)
-
Oxidizers (e.g., peroxides, nitrates)
-
Heavy Metals (e.g., mercury, lead salts)
-
The causality here is twofold: mixing can trigger unforeseen exothermic or gas-producing reactions, and it contaminates a less expensive waste stream (like non-halogenated solvents) with a compound that requires high-cost disposal, increasing the entire volume's cost.[14][18]
Disposal Workflow and Decision Logic
The following diagram illustrates the decision-making process for characterizing and handling waste generated from work with this compound.
Caption: Decision workflow for proper segregation of this compound waste.
Final Disposal and Emergency Procedures
Final Disposal: Once your waste container is full (typically 75-80% capacity to allow for expansion), or when your experiment is complete, arrange for disposal through your institution's Environmental Health & Safety (EHS) department. Do not move the waste to another lab or storage area.[15] EHS professionals will transport the waste from the SAA to a central accumulation area before it is sent to a licensed hazardous waste disposal facility for incineration.[17]
Spill Cleanup: In the event of a small spill inside a chemical fume hood:
-
Alert personnel in the immediate area.
-
Wearing your full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels for the initial cleanup of a solid.[7]
-
Carefully sweep or scoop the solid and absorbent material into a designated bag or container.[7][13]
-
Label the container as "Spill Debris: this compound" and dispose of it as halogenated hazardous waste.
-
Decontaminate the area with an appropriate solvent and then soap and water.
For large spills or any spill outside of a fume hood, evacuate the area, close the doors, and contact your institution's EHS emergency line immediately.[7]
Summary of Disposal Parameters
| Parameter | Specification | Rationale & Reference |
| Waste Classification | Hazardous Waste: Halogenated Organic | Presence of bromine atom necessitates specific disposal.[1][2][18] |
| Primary PPE | Nitrile Gloves, Safety Goggles, Lab Coat | Protects against skin/eye irritation and accidental ingestion.[4][5][13] |
| Engineering Control | Chemical Fume Hood | Prevents inhalation of dust or vapors.[13] |
| Container Type | HDPE or Glass with Screw-Top Cap | Ensures chemical compatibility and prevents leaks.[2][14] |
| Container Label | "Hazardous Waste," Full Chemical Name, Hazards | Complies with EPA and OSHA regulations.[15][16] |
| Incompatible Wastes | Non-halogenated solvents, acids, bases, oxidizers | Prevents dangerous reactions and cross-contamination.[1][14] |
| On-site Storage | Closed container in a designated SAA | EPA requirement for safe, temporary accumulation.[15][17] |
| Final Disposal Method | High-Temperature Incineration via EHS | The required method for destroying halogenated organic compounds.[1][3][19] |
References
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Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from Daniels Health website. [Link]
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Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from Bucknell University website. [Link]
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U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from EPA.gov. [Link]
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National Institutes of Health. (n.d.). Guidelines for the Laboratory Use of Chemical Carcinogens. Retrieved from Regulations.gov. [Link]
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Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from Northwestern University website. [Link]
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Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved from Purdue University website. [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Retrieved from OSHA.gov. [Link]
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American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from ACS.org. [Link]
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American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from ACS.org. [Link]
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Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations. Retrieved from MLO-online.com. [Link]
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Environmental Health and Safety, University of California, Berkeley. (n.d.). Safe Handling of Chemicals. Retrieved from UC Berkeley EHS website. [Link]
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Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Bromoisoquinoline. Retrieved from Thermo Fisher Scientific website. [Link]
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Occupational Safety and Health Administration. (n.d.). Carcinogens - Overview. Retrieved from OSHA.gov. [Link]
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Temple University. (2021). Chemical Waste Guideline: Halogenated Solvents. Retrieved from Temple University website. [Link]
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Occupational Safety and Health Administration. (n.d.). Carcinogens - Standards. Retrieved from OSHA.gov. [Link]
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P2 InfoHouse. (n.d.). Management of Hazardous Wastes containing Halogenated Organics. Retrieved from P2InfoHouse.org. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromoisoquinoline-8-carboxylic acid
Editor's Note: This guide provides critical safety protocols for handling 4-Bromoisoquinoline-8-carboxylic acid. Specific safety data for this compound is not extensively published. Therefore, the following guidance is built upon the established hazardous properties of its parent compound, 4-Bromoisoquinoline, and foundational principles of chemical safety. Researchers must always consult the most current Safety Data Sheet (SDS) for any chemical before handling and perform a comprehensive, site-specific risk assessment. This document serves as an essential procedural guide, not a replacement for institutional safety protocols.
Hazard Analysis: The Foundation of Your Protection
Understanding the "why" behind every piece of personal protective equipment (PPE) begins with a thorough hazard assessment. The parent compound, 4-Bromoisoquinoline, is classified with several key hazards that dictate our safety protocols. We must operate under the assumption that this compound presents similar, if not identical, risks.
The primary threats associated with this chemical class are:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Irritation: Causes skin irritation upon contact.
-
Serious Eye Irritation: Poses a significant risk of causing serious damage to the eyes.
-
Respiratory Irritation: May cause irritation to the respiratory system if inhaled as a dust or aerosol.
These hazards are the causal basis for the stringent PPE requirements that follow. Every recommendation is a direct countermeasure to a known risk.
Core Protective Equipment: Your Essential Armor
When handling this compound, a multi-layered PPE approach is non-negotiable. This ensures a barrier between you and the chemical, mitigating the risks of exposure through all potential routes—dermal, ocular, and respiratory.
| Hazard Classification | Potential Route of Exposure | Primary PPE Requirement | Secondary PPE / Work Practice |
| Harmful if swallowed (H302) | Ingestion | N/A (Procedural Control) | Do not eat, drink, or smoke when using this product.[2] Wash hands thoroughly after handling.[2][3] |
| Harmful in contact with skin (H312) | Dermal | Chemical-resistant gloves (double-gloved) | Lab coat or chemical-resistant gown |
| Causes skin irritation (H315) | Dermal | Chemical-resistant gloves | Lab coat; immediate removal of contaminated clothing |
| Causes serious eye irritation (H319) | Ocular | Chemical safety goggles | Face shield (for splash risk) |
| Harmful if inhaled (H332) | Inhalation | Local Exhaust Ventilation (LEV) | NIOSH-approved respirator |
| May cause respiratory irritation (H335) | Inhalation | Fume hood or other LEV | NIOSH-approved respirator |
Eye and Face Protection: The First Line of Defense
Mandatory Equipment: Chemical safety goggles with side-shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[3]
-
Expertise & Causality: Standard safety glasses are insufficient. The designation "serious eye irritation" (H319) implies a risk of significant, potentially lasting damage.[1] Goggles provide a 360-degree seal around the eyes, protecting from splashes, but also from airborne dust particles, which are a primary concern when handling a solid compound.
-
Senior Application Scientist's Note: For procedures with a higher risk of splashing—such as transferring solutions or preparing formulations—a full-face shield must be worn in addition to safety goggles. The face shield protects the entire face but does not provide the necessary seal around the eyes that goggles do.
Skin and Body Protection: An Impermeable Barrier
Mandatory Equipment:
-
Gloves: Chemical-resistant, powder-free nitrile or neoprene gloves. Double-gloving is required.[4]
-
Lab Coat/Gown: A long-sleeved lab coat is the minimum requirement. For larger quantities or tasks with significant spill potential, a chemical-resistant gown or apron is recommended.
-
Expertise & Causality: The compound is classified as harmful and an irritant upon skin contact (H312, H315). A single layer of gloves can be compromised by tears or rapid permeation. Double-gloving provides a critical safety buffer. The outer glove is considered contaminated and can be removed and replaced without exposing the inner glove, and thus your skin.[4]
-
Trustworthiness through Protocol: Your glove selection must be deliberate. Always check the manufacturer's data for breakthrough time against similar chemical classes. Change your outer gloves every 30-60 minutes during extended procedures, or immediately if you suspect contamination or damage.[5]
Respiratory Protection: Safeguarding Your Airways
Mandatory Equipment: All handling of solid this compound must be performed within a certified chemical fume hood or other local exhaust ventilation (LEV) system.[2][6]
-
Expertise & Causality: The risk of respiratory irritation (H335) from inhaling fine dust particles is significant.[2] Engineering controls like a fume hood are the most reliable way to prevent this exposure by capturing particulates at the source. PPE, in this case, is the last line of defense.
-
Senior Application Scientist's Note: If engineering controls are not feasible or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator is required.[3][7] The type of respirator (e.g., an N95 for particulates or a cartridge respirator for vapors) must be determined by a formal risk assessment conducted by your institution's environmental health and safety (EHS) department. Fit testing is mandatory for all tight-fitting respirators to ensure efficacy.
Operational Plan: A Step-by-Step PPE Workflow
Adherence to a strict, logical workflow for donning, doffing, and disposing of PPE is as critical as the equipment itself. This self-validating system minimizes the risk of cross-contamination.
Caption: PPE Workflow for Handling Hazardous Solids.
Disposal Plan: Managing Contaminated Materials
All PPE used during the handling of this compound must be considered hazardous waste.
-
Step 1: Segregation: Immediately after doffing, place all disposable items (gloves, gowns) into a designated, sealed, and clearly labeled hazardous waste container.[2]
-
Step 2: Reusable Equipment: Decontaminate reusable items like safety goggles and face shields according to your institution's approved EHS procedures before storing them.
-
Step 3: Final Disposal: The sealed hazardous waste container must be disposed of through your institution's official chemical waste program.[3] Do not mix with regular laboratory trash.
Emergency Response: Immediate Actions for Exposure
In the event of an exposure, immediate and correct first aid is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[1][3] Seek medical attention if skin irritation occurs or if you feel unwell.[2]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][3] If you feel unwell, call a POISON CENTER or doctor.[3]
-
Ingestion: Rinse mouth with water.[1] Call a POISON CENTER or doctor if you feel unwell.[3]
By understanding the specific hazards and meticulously applying these multi-layered protective measures, you establish a robust and trustworthy safety system for handling this compound, safeguarding both your health and the integrity of your research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
